3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-6-12-7-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUAYUYDQUTSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660827 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436867-71-9 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-(Tert-butoxycarbonylamino)piperidine Scaffolds from Glutamic Acid
Abstract: This technical guide provides a comprehensive overview of synthetic strategies for constructing chiral 3-aminopiperidine derivatives, leveraging the readily available chiral pool starting material, glutamic acid. The piperidine ring is a privileged scaffold in medicinal chemistry, and methods for its enantioselective synthesis are of high value to drug development professionals.[1] This document details a field-proven, multi-step route to enantiomerically pure 3-(N-Boc-amino)piperidine derivatives from L-glutamic acid. Furthermore, it explores conceptual strategies for the synthesis of the more complex quaternary α-amino acid, 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid, a valuable building block for peptidomimetics and constrained pharmacophores.
Strategic Overview: From Chiral Pool to Privileged Scaffold
The synthesis of complex, enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. Glutamic acid, a naturally occurring amino acid, represents an ideal starting material in the chiral pool. Its defined stereocenter and dicarboxylic acid functionality provide a versatile platform for elaboration into more complex heterocyclic structures, such as the 3-aminopiperidine core.
The primary synthetic challenge lies in transforming the five-carbon backbone of glutamic acid into a six-membered piperidine ring while retaining stereochemical integrity. The most direct and validated approach involves a five-step linear sequence, as documented by Khom et al.[2], which transforms L-glutamic acid into a variety of N-substituted 3-(Boc-amino)piperidines.
The core logic of this transformation is as follows:
-
Functional Group Protection: Both carboxylic acid groups are esterified, and the α-amino group is protected with a tert-butoxycarbonyl (Boc) group. This prevents unwanted side reactions in subsequent steps.
-
Reduction: The ester groups are reduced to primary alcohols, yielding a key diol intermediate.
-
Activation: The terminal hydroxyl groups are converted into good leaving groups, typically tosylates, to facilitate cyclization.
-
Intramolecular Cyclization: The piperidine ring is formed via a double nucleophilic substitution reaction between an external primary amine and the activated diol derivative.
This overall workflow is depicted below.
Sources
physicochemical properties of 3-(Boc-amino)piperidine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Boc-amino)piperidine-3-carboxylic Acid
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, constrained amino acids and piperidine-containing scaffolds are of paramount importance for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. 3-(Boc-amino)piperidine-3-carboxylic acid is a unique chiral building block that merges these two valuable motifs. As a non-proteinogenic, cyclic α,α-disubstituted amino acid, its rigid piperidine backbone offers a defined conformational constraint, while the Boc-protected amine and the carboxylic acid provide orthogonal handles for synthetic elaboration.
This guide provides a comprehensive analysis of the core . As this is a specialized synthetic building block, publicly available experimental data is limited. Therefore, this document synthesizes information from structurally similar analogs, applies fundamental principles of physical organic chemistry, and outlines robust experimental protocols for property determination, offering researchers and drug development professionals a practical framework for its application.
Molecular Structure and Core Attributes
The foundational step in understanding a molecule's behavior is a thorough analysis of its structure. The key functional groups—a carboxylic acid, a Boc-protected primary amine, and a secondary amine within the piperidine ring—govern its properties.
dot graph Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];
// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.75!"]; C2 [label="C", pos="-1.2,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.2,-0.75!"]; C5 [label="C", pos="1.2,0.75!"];
C_COOH [label="C", pos="0,-2.75!"]; O1_COOH [label="O", pos="-0.75,-3.5!"]; O2_COOH [label="OH", pos="0.75,-3.5!"];
N_Boc [label="N", pos="2.4,1.5!"]; H_N_Boc [label="H", pos="2.4,2.2!"]; C_Boc_CO [label="C", pos="3.6,1.5!"]; O_Boc_CO [label="O", pos="4.3,2.2!"]; O_Boc_O [label="O", pos="4.3,0.75!"]; C_tert [label="C", pos="5.5,0.75!"]; CH3_1 [label="CH₃", pos="6.2,1.5!"]; CH3_2 [label="CH₃", pos="6.2,0!"]; CH3_3 [label="CH₃", pos="5.5,-0.25!"];
H_N1 [label="H", pos="-0.75,2.0!"];
// Define edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
C3 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH;
C5 -- N_Boc; N_Boc -- H_N_Boc; N_Boc -- C_Boc_CO; C_Boc_CO -- O_Boc_CO [style=double]; C_Boc_CO -- O_Boc_O; O_Boc_O -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;
N1 -- H_N1; }
Caption: Chemical structure of 3-(Boc-amino)piperidine-3-carboxylic acid.
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, enhancing stability during synthetic manipulations and increasing solubility in organic solvents.[1] Its removal under acidic conditions regenerates the free amine, allowing for subsequent reactions like peptide coupling.[1]
Table 1: Core Molecular Attributes
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₂₀N₂O₄ | Calculated |
| Molecular Weight | 244.29 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to[2] |
| Chirality | Chiral at C3 | Structural Analysis |
Solubility Profile
The solubility of a synthetic building block is critical for reaction setup, purification, and formulation. 3-(Boc-amino)piperidine-3-carboxylic acid possesses both hydrophilic (carboxylic acid, ring amine) and lipophilic (Boc group, piperidine ring) features, giving it a complex solubility profile.
-
In Organic Solvents: The presence of the large, nonpolar Boc group suggests good solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Analogs such as (R)-3-(Boc-amino)piperidine are reported to be soluble in methanol and ethanol.[3][4]
-
In Aqueous Solutions: Solubility in water is expected to be pH-dependent. At neutral pH, the molecule likely exists as a zwitterion, which may limit water solubility. However, at acidic pH (<2), both the carboxylic acid and the ring amine will be protonated, forming a cation, which should enhance solubility. At alkaline pH (>11), the carboxylic acid will be deprotonated to a carboxylate, which should also increase solubility. A related analog is described as "slightly soluble in water".[5]
Experimental Protocol: Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given solvent system.
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity, Basicity, and Zwitterionic Nature (pKa)
The pKa values dictate the ionization state of a molecule at a given pH, profoundly influencing its solubility, lipophilicity, and interaction with biological targets.[6] This molecule is amphoteric, containing both an acidic group (carboxylic acid) and a basic group (piperidine nitrogen).
-
pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group is estimated to be in the range of 2.0 - 3.0 . This is typical for α-amino acids.[7]
-
pKa₂ (Piperidine Amine): The secondary amine within the piperidine ring is expected to be the most basic site, with an estimated pKa in the range of 10.0 - 11.0 .
-
Boc-protected Amine: The nitrogen of the Boc-carbamate is non-basic due to the electron-withdrawing effect of the adjacent carbonyl group.
At physiological pH (~7.4), the carboxylic acid will be deprotonated (COO⁻) and the piperidine amine will be protonated (NH₂⁺), leading to a zwitterionic state.[6][8]
Caption: Predominant ionic forms of the molecule at different pH ranges.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid and base to determine the pH at which the ionizable groups are 50% titrated.[6]
-
Preparation: Accurately weigh the compound and dissolve it in a known volume of degassed, deionized water, often with a co-solvent like methanol if solubility is low.
-
Acid Titration: While monitoring the pH with a calibrated electrode, add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition. This will protonate the carboxylate and determine pKa₂.
-
Base Titration: From the acidic endpoint, titrate with a standardized strong base (e.g., 0.1 M NaOH), again recording pH after each addition. This will deprotonate the carboxylic acid (pKa₁) and then the piperidine amine (pKa₂).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). The isoelectric point (pI) can be calculated as (pKa₁ + pKa₂)/2.
Lipophilicity (LogP)
The partition coefficient (LogP) measures a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase, serving as a key indicator of its lipophilicity. This property is critical for predicting membrane permeability and oral absorption.
A calculated XLogP3 value for the related analog 3-(Boc-amino)piperidine is 1.1.[3][9] The addition of a polar carboxylic acid group to this structure will significantly decrease the LogP value, making the target molecule more hydrophilic. The LogP will also be highly pH-dependent. The lowest lipophilicity will be observed at the pI, where the zwitterionic form dominates. The measured value is likely to be LogD₇.₄ < 1.0 .
Table 2: Summary of Estimated Physicochemical Properties
| Parameter | Estimated Value | Rationale & Implications |
| Melting Point (°C) | 160 - 180 | Higher than non-acid analogs (e.g., 121-125°C[3]) due to zwitterionic crystal lattice energy.[10] High MP suggests strong intermolecular forces. |
| pKa₁ (Acid) | 2.0 - 3.0 | Typical for a carboxylic acid adjacent to an ammonium group.[7] |
| pKa₂ (Base) | 10.0 - 11.0 | Typical for a secondary amine in a piperidine ring. |
| Isoelectric Point (pI) | 6.0 - 7.0 | Calculated as (pKa₁ + pKa₂)/2. Represents the pH of minimum aqueous solubility. |
| LogD at pH 7.4 | < 1.0 | The presence of two ionized groups (COO⁻, NH₂⁺) at this pH greatly increases hydrophilicity compared to the neutral analog (XLogP3=1.1[9]). |
Chemical Stability
Understanding a compound's stability is vital for storage, handling, and reaction compatibility.
-
Storage: The compound should be stable under normal laboratory conditions when stored in a cool, dry, well-ventilated place. Supplier data for related compounds recommend storage at 2-8°C.[11][12]
-
Acid Lability: The Boc protecting group is the most sensitive functionality. It is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).[1] This is a designed feature for its use in synthesis.
-
Incompatibility: Avoid contact with strong acids (which will cleave the Boc group), strong bases, and strong oxidizing agents.[13]
Conclusion
3-(Boc-amino)piperidine-3-carboxylic acid is a valuable synthetic intermediate whose utility is defined by its distinct physicochemical properties. It possesses a pH-dependent solubility profile, amphoteric character with two key pKa values, and moderate lipophilicity. Its most significant chemical feature is the acid-labile Boc group, which provides an essential tool for controlled, sequential chemical synthesis. The data, estimations, and protocols outlined in this guide provide a robust framework for scientists to effectively store, handle, and strategically employ this versatile building block in their research and drug development endeavors.
References
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PubChem. 3-(Boc-amino)piperidine. National Center for Biotechnology Information. [Link]
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Martins, A., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4625. [Link]
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A Technical Guide to the Solubility of N-Boc-3-aminopiperidine-3-carboxylic Acid in Organic Solvents: A Predictive and Methodological Approach
Abstract: N-Boc-3-aminopiperidine-3-carboxylic acid is a bifunctional synthetic building block of increasing importance in medicinal chemistry and drug development. Its unique structure, featuring a zwitterionic core masked by a lipophilic N-Boc protecting group, presents a significant challenge for predicting its solubility in organic media. This technical guide provides an in-depth analysis of the physicochemical factors governing the solubility of this compound. In the absence of extensive published quantitative data, this document offers a predictive framework based on first principles of physical organic chemistry. Furthermore, it provides a rigorous, step-by-step experimental protocol for determining equilibrium solubility, enabling researchers to generate reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's behavior in solution.
Core Molecular Structure and Its Implications for Solubility
N-Boc-3-aminopiperidine-3-carboxylic acid (MW: 244.29 g/mol ) is a non-canonical amino acid derivative built on a piperidine scaffold.[1] A nuanced understanding of its solubility begins with a deconstruction of its key structural features:
-
The Geminal Amino Acid Core: The presence of both a primary amine (-NH₂) and a carboxylic acid (-COOH) on the same carbon atom (C3) allows for the formation of a zwitterion. This intramolecular salt bridge creates a highly polar, charge-separated center with a strong propensity for hydrogen bonding. This feature dominates the compound's interaction with polar, protic solvents.
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen is large, non-polar, and lipophilic.[2] This group sterically hinders the piperidine nitrogen and significantly increases the molecule's affinity for non-polar and moderately polar aprotic organic solvents.[3]
-
The Piperidine Ring: The saturated heterocyclic ring itself contributes to the overall non-polar surface area of the molecule.
The solubility of this compound is therefore a direct result of the interplay between the hydrophilic, zwitterionic "head" and the lipophilic "tail" provided by the Boc group and the ring structure. This duality makes it poorly described by simple "like dissolves like" rules and necessitates a more detailed analysis.
Predicted Solubility Profile in Common Organic Solvents
While precise quantitative data is not widely available, a qualitative solubility profile can be predicted by considering the ability of different solvent classes to interact with the molecule's distinct functional domains. The following table summarizes these predictions, which should be confirmed experimentally for any critical application.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents are excellent hydrogen bond donors and acceptors, capable of effectively solvating both the ammonium and carboxylate moieties of the zwitterionic core. The alkyl chains can also interact favorably with the Boc group. |
| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents possess high dielectric constants, which are effective at disrupting the crystal lattice energy of the solid. They are strong hydrogen bond acceptors and can solvate the ammonium group, leading to good solubility.[3] |
| Ethereal | THF, 1,4-Dioxane | Low to Moderate | These solvents can act as hydrogen bond acceptors for the ammonium group and have some affinity for the Boc group. However, their lower polarity makes them less effective at solvating the highly polar zwitterionic core, limiting overall solubility. |
| Chlorinated | Dichloromethane (DCM) | Low | DCM primarily interacts with the non-polar Boc group and the hydrocarbon backbone. It is a very poor solvent for zwitterionic and highly polar compounds, leading to an expectation of low solubility.[2] |
| Non-Polar Aromatic | Toluene, Benzene | Very Low/Insoluble | These solvents lack the polarity and hydrogen-bonding capability required to overcome the strong intermolecular forces (both ionic and hydrogen bonding) present in the solid-state crystal lattice of the zwitterion. |
| Non-Polar Aliphatic | Hexanes, Heptane | Very Low/Insoluble | These solvents offer only weak van der Waals interactions and are fundamentally incompatible with the polar, charge-separated nature of the geminal amino acid core. |
A Validated Experimental Protocol for Equilibrium Solubility Determination
For drug development and process chemistry, precise and reproducible solubility data is non-negotiable. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[4][5] The following protocol provides a self-validating system for generating this critical data.
Causality and Core Principles
The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase.[6] This ensures the measurement reflects the true thermodynamic solubility, not a transient kinetic value.[7] Key factors influencing the measurement include the purity of the compound and solvent, precise temperature control, sufficient equilibration time, and a reliable analytical method for quantification.[8]
Step-by-Step Methodology
-
Preparation of Supersaturated Slurries:
-
1.1. To a series of appropriately sized, sealable glass vials (e.g., 4 mL screw-cap vials), add an excess amount of solid N-Boc-3-aminopiperidine-3-carboxylic acid.
-
Rationale: Adding an amount of solid known to be in excess of its expected solubility ensures that a solid phase remains at equilibrium, which is the definition of a saturated solution.[3]
-
-
1.2. Accurately dispense a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
1.3. Prepare at least three replicate vials for each solvent to assess variability.
-
-
Equilibration:
-
2.1. Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured concentration.
-
2.2. Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C).
-
Rationale: Constant agitation ensures maximal contact between the solid and the solvent, facilitating the dissolution process. Temperature control is critical as solubility is a temperature-dependent property.[9]
-
-
2.3. Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is recommended.[5]
-
Rationale: Complex molecules, particularly those with strong crystal lattice forces like zwitterions, may dissolve slowly. A prolonged equilibration time ensures the system has reached a thermodynamic steady state.[4]
-
-
-
Sample Collection and Phase Separation:
-
3.1. After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
3.2. Carefully withdraw an aliquot of the supernatant using a pipette fitted with a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
Rationale: This is the most critical step for accuracy. Filtration removes all undissolved microparticulates, ensuring that the analyzed solution contains only dissolved solute.[7] Alternatively, samples can be centrifuged at high speed, and the supernatant carefully collected.
-
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
4.1. Standard Curve Preparation: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, e.g., methanol) at known concentrations. Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.
-
4.2. Sample Analysis: Dilute the filtered sample from step 3.2 with the mobile phase or a suitable solvent to ensure the concentration falls within the linear range of the calibration curve.
-
4.3. Injection and Data Acquisition: Inject the diluted sample onto the HPLC system and record the peak area corresponding to the compound.
-
-
Calculation of Solubility:
-
5.1. Determine the concentration of the diluted sample by interpolating its peak area from the standard curve.
-
5.2. Calculate the original concentration in the saturated solution by multiplying the result from 5.1 by the dilution factor.
-
5.3. Express the final solubility in appropriate units, typically mg/mL or mol/L.
-
Visual Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental protocol described above.
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The Strategic Sourcing and Application of 3-(Boc-amino)piperidine-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Constrained Amino Acids in Modern Drug Design
In the landscape of contemporary drug discovery, the deliberate design of molecular frameworks that offer conformational rigidity has become a cornerstone of medicinal chemistry. Among these, constrained non-natural amino acids are of paramount importance, providing scaffolds that can enhance potency, selectivity, and pharmacokinetic properties. 3-(Boc-amino)piperidine-3-carboxylic acid, a unique α,α-disubstituted cyclic amino acid, represents a significant building block in this class. Its piperidine ring introduces a defined conformational bias, while the geminal amino and carboxyl groups at the 3-position offer versatile points for chemical elaboration. This guide provides an in-depth technical overview of the commercial availability, quality control, synthesis, and applications of 3-(Boc-amino)piperidine-3-carboxylic acid for researchers, scientists, and drug development professionals. The strategic incorporation of such constrained scaffolds can be a pivotal step in the evolution of a lead compound, and a thorough understanding of their sourcing and handling is crucial for project success.[1][2]
Commercial Availability and Supplier Landscape
The accessibility of key building blocks is a critical logistical parameter in any drug discovery program. 3-(Boc-amino)piperidine-3-carboxylic acid, identified by the CAS Number 368866-17-5 , is available from a range of specialized chemical suppliers. Procurement typically falls into two categories: catalogue offerings for research and development quantities, and bulk or custom synthesis for later-stage development.
| Supplier | Representative Product Name(s) | CAS Number | Noteworthy Information |
| Santa Cruz Biotechnology, Inc. | 1-N-Boc-3-Amino-piperidine-3-carboxylic acid | 368866-17-5 | Offers the compound for research use, with lot-specific data available upon request.[3] |
| Parchem | 3-AMINO-1-(TERT-BUTOXYCARBONYL)PIPERIDINE-3-CARBOXYLICACID | 368866-17-5 | A supplier of specialty chemicals, including this piperidine derivative, with global distribution. |
| Chemspace | 3-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | 368866-17-5 | A marketplace platform that aggregates listings from multiple suppliers, providing a broad view of availability. |
| Alfa Chemistry | 1-Boc-3-aminopiperidine-3-carboxylic acid | 368866-17-5 | Lists the compound as part of its product catalogue.[4] |
| ABI Chem | 1-N-BOC-3-AMINO-PIPERIDINE-3-CARBOXYLIC ACID | 368866-17-5 | Provides the compound with its molecular formula and weight. |
It is imperative for researchers to scrutinize the specifications provided by each supplier, as purity and analytical data can vary. For GMP (Good Manufacturing Practice) requirements, a direct engagement with the supplier to discuss custom synthesis and quality assurance protocols is essential.
Quality Control and Analytical Characterization: Ensuring Experimental Integrity
The quality of starting materials is a non-negotiable aspect of reproducible research and development. For 3-(Boc-amino)piperidine-3-carboxylic acid, a multi-faceted analytical approach is necessary to confirm its identity and purity. A representative Certificate of Analysis (CoA) should include the following tests:
| Analytical Technique | Purpose | Typical Specification |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of organic impurities. | Conforms to the expected chemical structure. |
| Mass Spectrometry (MS) | Verification of molecular weight. | Conforms to the expected molecular weight (C₁₁H₂₀N₂O₄, MW: 244.29).[3] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | ≥95% (typical for R&D grade), with higher purity available upon request. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. | Characteristic peaks for N-H, C=O (carbamate and carboxylic acid), and C-O bonds. |
| Elemental Analysis | Determination of the elemental composition (%C, %H, %N). | Within ±0.4% of the theoretical values. |
Expert Insights on Analytical Interpretation:
-
In the ¹H NMR spectrum, the presence of a singlet at approximately 1.4 ppm is a hallmark of the nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
HPLC is a powerful tool for not only determining the purity of the main component but also for profiling any related impurities, which could arise from the synthesis or degradation.
-
FTIR spectroscopy provides a quick and effective way to confirm the presence of the key functional groups. Look for characteristic stretches for the N-H of the amine, the C=O of the Boc-carbamate (typically around 1680-1700 cm⁻¹), and the broad O-H and C=O of the carboxylic acid.
The following diagram illustrates a typical workflow for the procurement and quality control of a critical building block like 3-(Boc-amino)piperidine-3-carboxylic acid.
Caption: Procurement and QC workflow for chemical building blocks.
Synthetic Approaches: A Field-Proven Perspective
While commercially available, an understanding of the synthetic routes to 3-(Boc-amino)piperidine-3-carboxylic acid is invaluable for troubleshooting, custom synthesis, and the development of novel analogues. A plausible and versatile approach for the synthesis of α,α-disubstituted amino acids is the Ugi four-component reaction (U-4CR) . This powerful multicomponent reaction allows for the rapid assembly of complex molecules from simple starting materials.
The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. For the synthesis of 3-(Boc-amino)piperidine-3-carboxylic acid, a modified strategy would be required, potentially involving a bifunctional starting material or a subsequent cyclization step.
A more direct, albeit potentially multi-step, approach could involve the construction of the piperidine ring with the desired functionalities already in place or introduced sequentially. For instance, a synthetic route could commence from a suitably protected piperidone derivative.
Illustrative Synthetic Protocol (Hypothetical, based on established methods):
The following protocol is a representative, hypothetical synthesis based on known chemical transformations for related structures. It is intended for illustrative purposes and would require optimization.
Step 1: Synthesis of a Protected Piperidone Precursor This would involve the synthesis of a piperidone ring with appropriate protecting groups at the nitrogen and a precursor to the carboxylic acid at the 3-position.
Step 2: Introduction of the Amino Group A Strecker-type reaction on the piperidone could be employed. This would involve reacting the ketone with an ammonia source and a cyanide source to form an α-aminonitrile.
Step 3: Hydrolysis and Deprotection Hydrolysis of the nitrile would yield the carboxylic acid, and selective deprotection would provide the desired 3-(Boc-amino)piperidine-3-carboxylic acid.
The following diagram illustrates the logical flow of a potential synthetic strategy.
Caption: A potential synthetic pathway to the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of 3-(Boc-amino)piperidine-3-carboxylic acid into a drug candidate can confer several advantageous properties:
-
Conformational Constraint: The piperidine ring restricts the rotational freedom of the molecule, which can lead to a more favorable entropy of binding to the target protein. This can translate to increased potency and selectivity.[1]
-
Introduction of a Chiral Center: The C3 position is a stereocenter, allowing for the exploration of stereoisomers with potentially different pharmacological profiles.
-
Vectorial Display of Functionality: The geminal amino and carboxyl groups provide well-defined vectors for further chemical modification, enabling the exploration of the surrounding chemical space of the binding pocket.
-
Improved Physicochemical Properties: The piperidine moiety can influence properties such as solubility, lipophilicity, and metabolic stability.
This building block is particularly well-suited for the synthesis of:
-
Peptidomimetics: As a constrained amino acid analogue, it can be incorporated into peptide sequences to stabilize secondary structures like β-turns or to replace a native amino acid to enhance proteolytic stability.
-
Novel Scaffolds for Small Molecule Inhibitors: The rigid framework can serve as a central scaffold from which to elaborate substituents that interact with specific residues in an enzyme's active site or a receptor's binding pocket. The application of constrained piperidine scaffolds has been successful in the design of potent enzyme inhibitors.
Conclusion
3-(Boc-amino)piperidine-3-carboxylic acid is a valuable and versatile building block for modern drug discovery. Its commercial availability, coupled with a deep understanding of its quality control, synthesis, and strategic application, empowers medicinal chemists to design and synthesize novel therapeutics with potentially enhanced pharmacological profiles. As the demand for more sophisticated and effective drugs continues to grow, the judicious use of such constrained scaffolds will undoubtedly play an increasingly important role in the future of pharmaceutical research and development.
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Introduction: The Strategic Importance of the Piperidine Scaffold and Boc Protection
An In-Depth Technical Guide to Boc-Protected Piperidine Carboxylic Acids for Drug Discovery Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for constructing complex molecular architectures. Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, targeting a wide range of conditions from neurological disorders to cancer.[1][3][4]
However, the reactivity of the secondary amine within the piperidine ring necessitates a strategic approach during multi-step syntheses. To prevent unwanted side reactions and direct chemical transformations to other parts of the molecule, the nitrogen atom is temporarily masked with a protecting group. Among the arsenal of available options, the tert-butoxycarbonyl (Boc) group stands out as the preeminent choice in non-peptide chemistry for its reliability, mild application, and, most critically, its selective removal under acidic conditions.[5][6]
This guide provides a comprehensive technical overview of Boc-protected piperidine carboxylic acids, focusing on the underlying chemical principles, field-proven synthetic protocols, and critical applications that make these reagents indispensable building blocks in modern drug development.
The Chemistry of the Boc Group: A Tale of Protection and Deprotection
The utility of the Boc group is rooted in its unique electronic structure. As a carbamate, it is resistant to a wide range of nucleophiles, bases, and reductive conditions (such as catalytic hydrogenation), providing a robust shield for the piperidine nitrogen.[5] Its true power, however, lies in its acid-lability, which allows for clean and selective removal without disturbing other sensitive functional groups.
Mechanism of N-Boc Protection
The standard method for introducing the Boc group onto the piperidine nitrogen involves a reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[6] The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Step 1: Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc anhydride.[7]
-
Step 2: Intermediate Formation & Elimination: This attack forms a tetrahedral intermediate. The unstable tert-butyl carbonate anion is subsequently eliminated as a leaving group.[7]
-
Step 3: Proton Transfer & Decomposition: The resulting protonated N-Boc piperidine is deprotonated by the tert-butyl carbonate anion. This anion is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butoxide, which is then protonated to form tert-butanol.[7][8] The irreversible formation of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5]
While the reaction can proceed without a base, bases such as sodium hydroxide, sodium bicarbonate, or triethylamine (TEA) are often used to neutralize the protonated amine and accelerate the reaction.[5][9] For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed, which first reacts with Boc anhydride to form a more reactive N-Boc-pyridinium species.[8]
Caption: General workflow for N-Boc protection of a piperidine amine.
Mechanism of N-Boc Deprotection
The defining characteristic of the Boc group is its facile cleavage under acidic conditions.[5][10] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in methanol or ethyl acetate are commonly used.[6][11]
The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen (or, less commonly, the nitrogen). This protonation weakens the C-O bond of the tert-butyl group, leading to its departure as a stable tert-butyl cation. The resulting carbamic acid is highly unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[6]
Caption: Stepwise mechanism for the acid-catalyzed deprotection of an N-Boc group.
A critical consideration during deprotection is the fate of the electrophilic tert-butyl cation. It can potentially alkylate nucleophilic sites on the substrate or product, leading to undesirable by-products.[12] This is particularly problematic for molecules containing electron-rich aromatic rings or other nucleophiles. To mitigate this, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the cation.[11]
Orthogonality: The Strategic Advantage
In complex syntheses, particularly in peptide chemistry, multiple protecting groups are often used. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting others. The Boc group's acid-lability makes it orthogonal to several other key amine protecting groups:[5]
-
Fmoc (9-fluorenylmethoxycarbonyl): Removed with base (e.g., piperidine).
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenation.
-
Alloc (Allyloxycarbonyl): Removed using palladium catalysis.
This orthogonality allows chemists to selectively unmask specific amine groups at different stages of a synthesis, enabling the construction of highly complex molecules with precision.[5]
Synthesis and Purification of Key Boc-Piperidine Carboxylic Acids
The most frequently utilized building blocks are the isomers of Boc-piperidine carboxylic acid, where the carboxylic acid group is positioned at the C3 (nipecotic acid) or C4 (isonipecotic acid) position. Chiral versions of these compounds are especially valuable.[13][14]
General Synthetic Protocol: N-Boc-piperidine-4-carboxylic acid
N-Boc-piperidine-4-carboxylic acid (Boc-isonipecotic acid) is a cornerstone intermediate for a multitude of pharmaceutical targets.[9][14][15]
Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve 4-piperidinecarboxylic acid (isonipecotic acid) in an aqueous solution of sodium hydroxide (1N) and t-butanol at 0°C.[16] A buffer solution of sodium carbonate and sodium bicarbonate can also be used.[9]
-
Addition of Boc Anhydride: While stirring vigorously, slowly add di-tert-butyl dicarbonate (Boc₂O), typically 1.1 equivalents, to the cooled solution over 30 minutes.[16]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[16] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Extraction): Concentrate the solution under reduced pressure to remove the t-butanol.[16] If necessary, perform an initial wash with a nonpolar solvent like ethyl ether to remove any unreacted Boc anhydride.[9]
-
Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 using a strong acid such as 3M HCl.[9] This protonates the carboxylate, causing the desired product to precipitate as a white solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Boc-piperidine-4-carboxylic acid.[16] If the product does not fully precipitate, it can be extracted from the acidified aqueous layer using ethyl acetate.[9]
Synthesis of Chiral Isomers: (R)- and (S)-Boc-Nipecotic Acid
(R)-Boc-Nipecotic Acid (also known as (R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid) is a crucial intermediate for pharmaceuticals targeting the central nervous system, including treatments for epilepsy and anxiety.[13][17] The synthesis is analogous to the isonipecotic acid procedure but starts with the corresponding enantiomerically pure piperidine-3-carboxylic acid.
Methodology:
-
Dissolution: Dissolve (R)-piperidine-3-carboxylic acid in a solvent mixture of tetrahydrofuran (THF) and water.[18]
-
Reagent Addition: Add sodium bicarbonate followed by di-tert-butyl dicarbonate.[18]
-
Reaction: Stir the mixture at room temperature overnight.[18]
-
Workup and Extraction: Dilute the reaction mixture with water and ether. Separate the layers and acidify the aqueous layer to pH 2 with concentrated HCl.[18]
-
Isolation: Extract the product from the acidified aqueous solution with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.[18]
Applications in Drug Discovery and Development
The rigid, saturated ring of the piperidine scaffold allows for precise three-dimensional orientation of substituents, making it an ideal framework for optimizing drug-receptor interactions. Boc-protected piperidine carboxylic acids serve as versatile starting points for elaborating this scaffold.
| Compound Name | Isomer | CAS Number | Key Applications |
| Boc-Isonipecotic Acid | 4-Carboxylic Acid | 84358-13-4 | Precursor for analgesics, antiarrhythmics, neurokinin receptor inhibitors, and dual inhibitors for oncology.[9][19] |
| (R)-Boc-Nipecotic Acid | (R)-3-Carboxylic Acid | 163438-09-3 | Synthesis of CNS-active agents (e.g., epilepsy, anxiety), chiral catalysts, and ligands for asymmetric synthesis.[13][17] |
| (S)-Boc-Nipecotic Acid | (S)-3-Carboxylic Acid | 52963-39-8 | Building block for chiral pharmaceuticals; often used in parallel with the (R)-enantiomer for structure-activity relationship studies. |
The carboxylic acid moiety provides a convenient handle for various coupling reactions, most commonly amide bond formation, to link the piperidine core to other fragments of a target molecule. The Boc-protected nitrogen ensures that the amine does not interfere with these transformations. Following successful coupling, the Boc group is removed to reveal the piperidine nitrogen, which can then be further functionalized or may be a key pharmacophoric feature itself.[15]
Caption: Role of Boc-piperidine carboxylic acids in a typical drug synthesis workflow.
Analytical and Quality Control Considerations
Ensuring the purity and identity of these intermediates is paramount for reproducible results and regulatory compliance.
-
Structural Verification: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure and molecular weight.[16][20]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method for determining purity. Commercially available standards typically have a purity of >98%.[21]
Chiral Separation of Enantiomers
For chiral derivatives like (R)- and (S)-Boc-nipecotic acid, controlling the enantiomeric purity is critical, as the different enantiomers of a drug can have vastly different pharmacological activities or toxicities.
Chiral HPLC Methodology: A validated chiral HPLC method is essential for separating and quantifying the desired enantiomer from its undesired counterpart.[22][23]
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. For example, a Chiralpak IA column (amylose-based) has shown excellent resolution for separating enantiomers of N-Boc-piperidine-3-carboxylic acid derivatives.[22][23]
-
Mobile Phase: A non-polar/polar mixture is typically used. A common mobile phase is a ratio of n-hexane and ethanol (e.g., 70:30 v/v), which provides optimal separation.[22][23]
-
Detection: UV detection is standard, with the wavelength selected based on the chromophore (e.g., 225 nm).[22][23]
-
Validation: The method must be validated according to ICH guidelines, establishing parameters like Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, and precision.[22]
Conclusion
Boc-protected piperidine carboxylic acids are not merely chemical reagents; they are strategic enablers in the complex process of drug discovery. The Boc group provides robust, reliable protection that is easily and selectively removed, granting chemists precise control over synthetic pathways. The piperidine scaffold itself offers a proven foundation for developing drugs with favorable pharmacological profiles. A thorough understanding of the synthesis, handling, and analysis of these foundational building blocks is essential for any researcher, scientist, or drug development professional seeking to innovate and succeed in the pharmaceutical industry.
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biological significance of the piperidine-3-carboxylic acid scaffold
An In-depth Technical Guide to the Biological Significance of the Piperidine-3-Carboxylic Acid Scaffold
Abstract
The piperidine-3-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive analysis of its biological significance, from its fundamental role as a γ-aminobutyric acid (GABA) analogue to its application in developing therapeutics for a wide spectrum of diseases, including neurological disorders, cancer, and metabolic conditions. We will explore the scaffold's inherent chemical properties, delve into critical structure-activity relationships (SAR), and present detailed experimental protocols relevant to the synthesis and evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.
The Piperidine-3-Carboxylic Acid Core: A Structural Overview
The piperidine-3-carboxylic acid moiety, known systematically by its IUPAC name piperidine-3-carboxylic acid, is a six-membered heterocyclic amine featuring a carboxylic acid group at the C3 position.[4][5] Its fundamental structure (C₆H₁₁NO₂) provides a unique combination of features that are highly advantageous for drug design.
-
Structural Rigidity and Conformational Flexibility: The piperidine ring imparts a degree of rigidity, which helps in pre-organizing substituents for optimal interaction with biological targets. However, it still maintains conformational flexibility (chair and boat conformations), allowing it to adapt to the topology of various binding sites.[3]
-
Chirality: The C3 position is a stereocenter, meaning the scaffold can exist in different enantiomeric forms ((R) and (S)).[4] This chirality is often crucial for biological activity, as stereoisomers can exhibit vastly different potency, selectivity, and metabolic profiles.[6][7]
-
Physicochemical Properties: The presence of both a basic nitrogen atom and an acidic carboxylic acid group makes it a zwitterionic compound with moderate water solubility.[4] These functional groups serve as key handles for synthetic modification and as critical pharmacophoric features for interacting with biological targets through hydrogen bonding and ionic interactions.
The simplest and most well-known example is (RS)-piperidine-3-carboxylic acid, commonly known as nipecotic acid, a natural product that has been foundational to our understanding of this scaffold's potential.[5]
Foundational Pharmacology: Modulation of the GABAergic System
The initial and most profound lies in its interaction with the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), responsible for reducing neuronal excitability and maintaining the balance between excitation and inhibition.[8]
Nipecotic acid is a classic GABA analogue that functions as a potent inhibitor of GABA transporters (GATs).[9][10] By blocking the reuptake of GABA from the synaptic cleft back into neurons and glial cells, nipecotic acid effectively increases the concentration and prolongs the action of GABA at its receptors.[11][12][13] This enhancement of inhibitory neurotransmission is the mechanistic basis for the anticonvulsant and anxiolytic effects observed with derivatives of this scaffold.[8][12]
A prime clinical exemplar is Tiagabine , an antiepileptic drug. Tiagabine is a derivative of (R)-nipecotic acid, highlighting the importance of stereochemistry, and is designed to be a selective inhibitor of GAT-1.[12] Its success validates the therapeutic strategy of targeting GABA uptake and solidifies the piperidine-3-carboxylic acid scaffold as a key pharmacophore for CNS drug development.
Caption: GABAergic synapse showing GABA release, receptor binding, and reuptake via GAT-1, which is blocked by piperidine-3-carboxylic acid derivatives.
Expanding Therapeutic Applications Beyond the CNS
While its roots are in neuroscience, the structural versatility of the piperidine-3-carboxylic acid scaffold has enabled its successful application across a diverse range of therapeutic areas.[1][2] Medicinal chemists have modified the core structure to target different biological pathways, leading to the discovery of potent agents for metabolic diseases, oncology, and inflammation.
| Therapeutic Area | Biological Target(s) | Example Application / Compound Class | Key References |
| Neurological Disorders | GABA Transporters (GATs) | Anticonvulsants (e.g., Tiagabine) | [12][13] |
| Acetylcholinesterase (AChE) | Multi-target agents for Alzheimer's Disease | [9][13][14] | |
| Metabolic Diseases | PPARα/γ | Dual agonists for Type 2 Diabetes | [15][16] |
| Oncology | Cathepsin K | Inhibitors for bone metastasis, osteoporosis | [17] |
| Senescence Induction Pathways | Antiproliferative agents for melanoma | [18] | |
| Cardiovascular | Platelet Receptors | Platelet aggregation inhibitors | [19] |
| Inflammation | Various | Anti-inflammatory agents | [20] |
Metabolic Disease: PPAR Agonists
Derivatives of piperidine-4-carboxylic acid (an isomer) and dehydropiperidine carboxylic acids have been developed as potent dual agonists of Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).[15][16] These agents are of interest for treating type 2 diabetes by simultaneously addressing hyperglycemia (via PPARγ) and dyslipidemia (via PPARα).
Oncology: Cathepsin K Inhibition and Senescence Induction
In oncology, the scaffold has been utilized to create potent inhibitors of cathepsin K, an enzyme implicated in bone resorption and metastasis.[17] A recent study detailed novel piperidine-3-carboxamide derivatives with nanomolar inhibitory activity against cathepsin K, demonstrating potential for treating osteoporosis and bone-related cancers.[17] Furthermore, other N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, presenting a novel antiproliferative strategy.[18]
Structure-Activity Relationship (SAR) Insights
The biological activity of piperidine-3-carboxylic acid derivatives can be finely tuned through synthetic modifications at several key positions. Understanding these SAR principles is crucial for rational drug design.
-
N1-Substitution: The piperidine nitrogen is a primary point for modification. Attaching alkyl or aralkyl groups can significantly impact potency and selectivity. For instance, in platelet aggregation inhibitors, lipophilic N1-substituents like a decyl group were found to be optimal.[19]
-
C3-Carboxamide Modification: The carboxylic acid at C3 is often converted to a carboxamide. This modification is critical for the activity of senescence-inducing antimelanoma agents and cathepsin K inhibitors.[17][18] The nature of the amide substituents (the R groups on the nitrogen) allows for extensive exploration of chemical space to optimize target engagement.
-
Ring Substitution and Isomers: The position of the carboxylic acid group is critical. For example, piperidine-4-carboxamide derivatives were found to be inactive as senescence inducers, whereas the piperidine-3-carboxamide isomers were potent, highlighting a strict regiochemical requirement.[18]
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- 13. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note: Strategic Incorporation of 3-(Boc-amino)piperidine-3-carboxylic Acid for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug design, offering a powerful strategy to enhance peptide stability, receptor affinity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth technical overview and detailed protocols for the use of 3-(Boc-amino)piperidine-3-carboxylic acid, a unique α,α-disubstituted cyclic amino acid, in peptide synthesis. We will explore the structural benefits of this building block, address the synthetic challenges posed by its steric hindrance, and present optimized methodologies for its successful integration into peptide sequences using solid-phase peptide synthesis (SPPS).
Introduction: The Architectural Advantage of Conformational Constraint
Native peptides often suffer from therapeutic limitations due to their inherent flexibility, which leads to a significant entropic penalty upon binding to a target and susceptibility to proteolytic degradation.[2] Introducing rigid structural elements, such as cyclic amino acids, pre-organizes the peptide backbone into a more defined, bioactive conformation.[3][4] This "conformational locking" can dramatically improve binding affinity by minimizing the entropic cost of binding and enhance metabolic stability by sterically shielding peptide bonds from enzymatic cleavage.[2]
3-(Boc-amino)piperidine-3-carboxylic acid is a particularly valuable building block in this context. Its piperidine ring restricts the available Ramachandran space, inducing specific turns and secondary structures within the peptide chain. This forced geometry can be exploited to mimic the native structure of protein binding sites, leading to highly potent and selective therapeutic candidates.[1]
The Challenge: Overcoming Steric Hindrance
The primary challenge in utilizing 3-(Boc-amino)piperidine-3-carboxylic acid lies in its structure. As an α,α-disubstituted amino acid, both the α-amino and α-carboxyl groups are attached to a sterically demanding quaternary carbon. This bulkiness significantly slows down the kinetics of peptide bond formation, rendering standard coupling conditions inefficient.[5] Failure to achieve complete coupling results in deletion sequences, which are difficult to separate from the target peptide and compromise the overall yield and purity.
Therefore, the successful incorporation of this residue requires a strategic selection of highly potent activating reagents and optimized reaction conditions to drive the coupling reaction to completion.[6]
Core Synthetic Workflow: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The tert-butyloxycarbonyl (Boc) protection strategy is well-suited for the incorporation of sterically hindered residues. The cyclical workflow involves the stepwise addition of N-terminally Boc-protected amino acids to a growing peptide chain anchored on a solid support.[7]
Below is a diagram illustrating the fundamental cycle for incorporating 3-(Boc-amino)piperidine-3-carboxylic acid.
Caption: Core workflow for SPPS using Boc-strategy.
Experimental Protocols
Materials and Reagents
-
Resin: Merrifield or PAM resin suitable for Boc-SPPS.
-
Amino Acids: N-α-Boc-protected amino acids. 3-(Boc-amino)piperidine-3-carboxylic acid may require a custom synthesis or specialized supplier.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), N-Methyl-2-pyrrolidone (NMP, optional).
-
Coupling Reagents: HATU, HBTU, or PyBOP.
-
Bases: N,N-Diisopropylethylamine (DIEA), Triethylamine (TEA).
-
Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in DCM.[7]
-
Neutralization Solution: 10% DIEA in DCM.
-
Washing Solution: DMF, DCM, IPA.
-
Monitoring: Ninhydrin (Kaiser) test kit.
Protocol 1: Coupling of 3-(Boc-amino)piperidine-3-carboxylic Acid
This protocol outlines a robust coupling procedure designed to overcome steric hindrance. A double coupling strategy is often recommended to ensure maximum efficiency.
-
Resin Preparation: a. Ensure the peptide-resin has a free N-terminal amine (confirmed by a positive ninhydrin test). b. Swell the resin in DMF for at least 30 minutes.[8]
-
Amino Acid Activation (Pre-activation): a. In a separate vessel, dissolve 3-(Boc-amino)piperidine-3-carboxylic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[6] b. Add DIEA (8 equivalents) to the activation mixture. c. Allow the pre-activation to proceed for 2-5 minutes. The solution will typically change color.
-
First Coupling Reaction: a. Add the activated amino acid solution to the reaction vessel containing the resin. b. Agitate the mixture at room temperature for 2-4 hours. The extended reaction time is critical for sterically hindered residues.[6] c. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Reaction Monitoring and Second Coupling: a. Perform a ninhydrin (Kaiser) test to check for completion.[9] A positive result (blue beads) indicates incomplete coupling. b. If the test is positive, repeat steps 2 and 3 for a second coupling. A negative result (yellow/colorless beads) indicates the reaction is complete.
-
Capping (Optional but Recommended): a. If residual unreacted amines remain after double coupling, cap them to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[8] c. Wash the resin with DMF (3x).
Protocol 2: Standard Boc Deprotection
The removal of the Boc group liberates the N-terminal amine for the next coupling cycle.
-
Pre-wash: Wash the peptide-resin with DCM (2x).
-
Deprotection: Add a solution of 50% TFA in DCM to the resin. Perform a short (2-5 minute) wash, followed by a longer (20-30 minute) reaction with fresh solution.[10]
-
Washing: Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[10]
-
Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (2x). This step is crucial to neutralize the trifluoroacetate salt before the next coupling.[10]
-
Final Wash: Wash the resin with DMF (3x) to prepare for the next coupling cycle.
Data Summary and Reagent Selection
The choice of coupling reagent is the most critical parameter for successfully incorporating sterically hindered amino acids. The table below compares common reagents.
| Coupling Reagent | Activating Species | Relative Reactivity | Recommended Use for 3-Api(Boc)-OH | Reference |
| DCC/DIC | O-acylisourea | Low-Moderate | Not Recommended | [6] |
| HBTU/PyBOP | OBt ester | High | Good, may require double coupling or extended time | [5][11] |
| HCTU | O-6-ClBt ester | Very High | Excellent, more reactive than HBTU | [6][11] |
| HATU/PyAOP | OAt ester | Highest | Highly Recommended, most effective | [5][11] |
| COMU | Oxyma ester | Very High | Excellent alternative to aminium/phosphonium salts | [11] |
Key Insight: Aminium/uronium salts like HATU are significantly more effective than standard carbodiimides because they form highly reactive OAt-esters that can overcome the steric barrier presented by the α,α-disubstituted piperidine ring.[5][11]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | 1. Insufficient reagent potency.2. Short reaction time.3. Poor resin solvation. | 1. Switch to a more potent coupling reagent like HATU.[6]2. Increase coupling time to 4+ hours or perform overnight.[6]3. Use NMP instead of or mixed with DMF for better solvation.[6] |
| Peptide Aggregation | Interchain hydrogen bonding, especially in difficult sequences. | 1. Incorporate backbone-disrupting elements like pseudoprolines.2. Perform synthesis at a slightly elevated temperature (with caution to avoid racemization). |
| Side Reactions during Cleavage | Re-attachment of protecting group cations to sensitive residues (e.g., Trp). | Use a cleavage cocktail containing appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol).[9] |
Conclusion and Future Applications
3-(Boc-amino)piperidine-3-carboxylic acid is a powerful tool for peptide chemists aiming to design next-generation therapeutics. While its incorporation requires careful optimization to overcome significant steric challenges, the payoff is access to peptides with enhanced structural definition, stability, and biological activity. The protocols outlined in this guide, particularly the use of high-potency coupling reagents like HATU and extended reaction times, provide a reliable framework for success. Future applications will likely see this and similar constrained building blocks used to create novel peptide-based drugs, from enzyme inhibitors to protein-protein interaction modulators, with superior oral bioavailability and in-vivo efficacy.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (2025). Benchchem.
-
Peptide Synthesis. (2024). Chemistry LibreTexts. Available at: [Link]
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (2025). Benchchem.
- Understanding Boc protection and deprotection in peptide synthesis. (2025). Benchchem.
- Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. (2025). Benchchem.
- The Architecture of Stability: A Technical Guide to Constrained Amino Acids in Peptide Design. (2025). Benchchem.
- Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
-
Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. (2000). ACS Publications. Available at: [Link]
-
Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. (n.d.). ProQuest. Available at: [Link]
Sources
- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 2. benchchem.com [benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
Application Note: A Robust Protocol for Amide Coupling with 3-(Boc-amino)piperidine-3-carboxylic Acid
Introduction: Navigating the Challenges of Sterically Hindered Scaffolds
In the landscape of modern drug discovery, the use of complex, three-dimensional scaffolds is paramount for achieving high target affinity and selectivity. 3-(Boc-amino)piperidine-3-carboxylic acid is a valuable building block that introduces a constrained, gem-disubstituted piperidine motif into lead compounds. However, the very feature that makes this reagent attractive—its steric bulk—also presents a significant synthetic challenge. The carboxylic acid is attached to a tertiary carbon, which is also shared by a bulky Boc-protected amine, creating substantial steric hindrance around the reaction center.[1] This congestion can dramatically slow down or completely stall standard amide coupling reactions, leading to low yields and the formation of side products.[1][2][3]
This application note provides a detailed, optimized protocol for the successful amide coupling of 3-(Boc-amino)piperidine-3-carboxylic acid with primary and secondary amines. We will delve into the rationale for reagent selection, provide a step-by-step workflow, and offer a comprehensive troubleshooting guide to empower researchers to overcome the challenges associated with this sterically demanding substrate.
The Strategic Choice of Reagents: Overcoming Steric Hindrance
Standard amide coupling conditions, such as those using carbodiimides like EDC, often fail with highly hindered substrates due to the instability of the O-acylisourea intermediate and its slow reaction with the incoming amine.[4] To overcome this, a more potent activation strategy is required.
Recommended Coupling Reagent: HATU
We strongly recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . HATU is a uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive OAt-active esters.[5][6] This activation is highly efficient, and the resulting ester is more reactive than its HOBt-based counterpart, making it ideal for coupling with sterically hindered partners.[5][7] The reaction mechanism is thought to proceed through a stabilized transition state, further accelerating the coupling process.[5]
Recommended Base: DIPEA (Hünig's Base)
The choice of base is equally critical. A non-nucleophilic, sterically hindered base is essential to prevent unwanted side reactions. N,N-Diisopropylethylamine (DIPEA) is the ideal choice.[8][9] Its bulky isopropyl groups prevent it from acting as a nucleophile, so it does not compete with the desired amine in the coupling reaction.[9] Its primary role is to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8][10]
Solvent Selection
Polar aprotic solvents are preferred for HATU-mediated couplings. Anhydrous N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity, which aids in solvating the reactants and intermediates, and its high boiling point, which allows for heating if necessary. Anhydrous Dichloromethane (DCM) is also a suitable alternative.[1][11]
Comparative Overview of Coupling Reagents
While HATU is the primary recommendation, other reagents can be considered. The table below provides a comparative summary.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages for this Substrate |
| HATU | Uronium Salt | Very High | Fast reaction rates, high yields with hindered substrates, low racemization.[5][7] | Higher cost, byproducts can be difficult to remove.[12] |
| HBTU | Uronium Salt | High | Similar to HATU, widely used. | Slightly less reactive than HATU for very difficult couplings. |
| PyBOP | Phosphonium Salt | High | Good for hindered couplings, less carcinogenic byproduct than BOP.[7] | Can be less effective than HATU for the most challenging cases. |
| EDC / HOBt | Carbodiimide | Moderate | Cost-effective, common reagent.[4][13] | Often results in low to no yield with severely hindered acids due to slow coupling.[1] |
| Acyl Fluoride (in situ) | Acyl Halide | Very High | Excellent for hindered systems.[14][15][16] | Requires specialized fluorinating agents (e.g., TFFH, PyFluor). |
Experimental Protocol
This protocol details a general procedure for coupling 3-(Boc-amino)piperidine-3-carboxylic acid with a representative amine (e.g., benzylamine). Molar equivalents should be adjusted based on the specific amine used.
Materials and Reagents
-
3-(Boc-amino)piperidine-3-carboxylic acid (1.0 eq)
-
Amine (e.g., Benzylamine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology
-
Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(Boc-amino)piperidine-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Pre-activation: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (2.5 eq).[11][17] Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester. This pre-activation step is crucial for hindered substrates.[1]
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or, more effectively, by LC-MS.[18] The reaction may take anywhere from 4 to 24 hours, depending on the nucleophilicity and steric bulk of the amine. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Aqueous Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), pour the reaction mixture into a separatory funnel containing ethyl acetate and water or saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes residual DMF, HATU byproducts, and excess DIPEA.[17]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product will likely contain tetramethylurea (a byproduct of HATU) and other impurities.[12] Purify the material using silica gel column chromatography, typically with a hexane/ethyl acetate or DCM/methanol gradient, to afford the pure amide product. For highly polar products, reversed-phase chromatography may be necessary.[19]
Visualizing the Workflow and Mechanism
Experimental Workflow Diagram
The following diagram outlines the key steps of the protocol.
Caption: General workflow for HATU-mediated amide coupling.
Simplified HATU Activation Mechanism
This diagram illustrates the key steps in the activation of the carboxylic acid by HATU.
Caption: Simplified mechanism of carboxylic acid activation by HATU.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete activation of the carboxylic acid.[1]2. Insufficiently reactive amine.3. Reagents (especially DMF) are not anhydrous. | 1. Increase HATU to 1.5 eq. Ensure 15-30 min pre-activation time.2. Gently heat the reaction to 40-50 °C. Allow for longer reaction times (up to 48h).3. Use freshly opened anhydrous solvents. Dry reagents thoroughly before use. |
| Multiple Byproducts | 1. Side reaction of HATU byproducts.2. Decomposition of starting material or product.3. Amine is acting as a base and deactivating the coupling agent. | 1. Ensure thorough aqueous work-up to remove water-soluble byproducts.2. Avoid excessive heating. Monitor reaction closely and stop once the starting material is consumed.3. Ensure at least 2.0-2.5 eq of DIPEA are used to act as the primary base. |
| Difficulty in Purification | 1. Co-elution of product with tetramethylurea (TMU) byproduct.2. Product is highly polar and streaks on silica gel. | 1. After work-up, dissolve the crude oil in a minimal amount of DCM and add diethyl ether or hexanes to precipitate some of the TMU. Filter and concentrate the filtrate before chromatography.2. Switch to a more polar solvent system (e.g., DCM/MeOH with 0.1% NH₄OH). Consider reversed-phase (C18) HPLC for very polar compounds.[19][20] |
Conclusion
The amide coupling of 3-(Boc-amino)piperidine-3-carboxylic acid, while challenging, is readily achievable with the appropriate selection of reagents and careful execution of the protocol. The use of a potent coupling agent like HATU in combination with a non-nucleophilic base such as DIPEA is critical for overcoming the steric hindrance inherent to the substrate. By following the detailed methodology, monitoring the reaction progress diligently, and employing the troubleshooting strategies outlined in this note, researchers can confidently and efficiently synthesize complex amide derivatives, enabling the advancement of their drug discovery programs.
References
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]
-
PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Available at: [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
ACS Publications. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]
-
Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Available at: [Link]
-
Wu, M., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Advances. Available at: [Link]
-
NIH. (2015). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]
-
amphoteros. (2014). Uphill battles in amide couplings. Available at: [Link]
- Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
NIH. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available at: [Link]
-
MDPI. (2021). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Separations. Available at: [Link]
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- 5. HATU - Wikipedia [en.wikipedia.org]
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- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Alogliptin: A Guide for Researchers
Introduction: The Significance of Alogliptin in Diabetes Therapy
Alogliptin is a potent and highly selective inhibitor of the dipeytidyl peptidase-4 (DPP-4) enzyme, a key therapeutic target for the management of type 2 diabetes mellitus.[1][2] DPP-4 is a serine protease responsible for the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, alogliptin increases the circulating levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release.[4][5] This mechanism of action provides effective glycemic control with a low risk of hypoglycemia.[6][] The chiral (R)-enantiomer of the 3-aminopiperidine moiety is a critical structural feature for the potent and selective inhibition of the DPP-4 enzyme.[3]
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic pathways for alogliptin, with a particular focus on the application of the key chiral intermediate, (R)-3-aminopiperidine. The following sections will detail the prevalent synthetic strategies, provide step-by-step experimental protocols, and offer insights into the rationale behind the chosen methodologies.
Synthetic Strategies: Convergent Approaches to Alogliptin
The synthesis of alogliptin has evolved to more streamlined and cost-effective processes suitable for large-scale production.[1] A common and well-documented strategy involves a convergent synthesis, where the pyrimidinedione core and the chiral aminopiperidine side chain are prepared separately and then coupled in a key step.[8]
A prevalent synthetic route commences with the N-alkylation of a substituted uracil derivative, followed by a nucleophilic aromatic substitution reaction with (R)-3-aminopiperidine.[1][8] This approach is favored for its efficiency and the ability to introduce the crucial chiral center at a late stage of the synthesis.
Visualizing the Synthesis: A General Workflow
The following diagram illustrates a common synthetic workflow for alogliptin, highlighting the key transformations.
Caption: General workflow for a common synthetic route to Alogliptin.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of alogliptin, based on established literature procedures.[8]
Part 1: Synthesis of the Key Intermediate: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
This initial step involves the N-alkylation of 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the reaction by solvating the potassium carbonate base and the starting materials.
Materials:
-
6-chloro-3-methyluracil
-
2-(bromomethyl)benzonitrile
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.[8]
-
Add 2-(bromomethyl)benzonitrile to the mixture.[8]
-
Heat the reaction mixture to a temperature of 60-80 °C for several hours.[8]
-
Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Upon completion, cool the reaction mixture and pour it into water.[8]
-
Filter the precipitated solid, wash it with water, and dry it under a vacuum to yield the desired intermediate.[8]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 54% (variation with NaH/LiBr in DMF/DMSO) | [1] |
| Purity (by HPLC) | >99% | [9] |
Part 2: Synthesis of Alogliptin via Nucleophilic Substitution
This crucial step involves the coupling of the chlorinated pyrimidinedione intermediate with the chiral amine, (R)-3-aminopiperidine dihydrochloride. The use of a base, such as potassium carbonate, is essential to neutralize the hydrochloride salt of the amine and to facilitate the nucleophilic substitution reaction.[10] A mixture of isopropanol and water is often used as the solvent system to ensure the solubility of both the organic intermediate and the inorganic base.[10]
Materials:
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
(R)-3-aminopiperidine dihydrochloride
-
Potassium Carbonate (K₂CO₃)
-
Isopropanol
-
Water
Procedure:
-
Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.[8]
-
Add potassium carbonate to the suspension.[8]
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by HPLC.[8]
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.[10]
-
Concentrate the filtrate under reduced pressure to obtain the crude alogliptin free base.[8]
-
The crude product can be purified by recrystallization or column chromatography.[8]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reaction Temperature | 65°C - 70°C | [10] |
| Reaction Time | 12 to 14 hours | [10] |
| Purity (by HPLC) | >99.8% | [9] |
Part 3: Formation of Alogliptin Benzoate
The final step in this synthetic sequence is the formation of the stable and crystalline benzoate salt of alogliptin, which is the form used in the pharmaceutical formulation.[1]
Materials:
-
Alogliptin (free base)
-
Benzoic Acid
-
Ethanol
Procedure:
-
Dissolve the purified alogliptin free base in ethanol.[8]
-
Add a solution of benzoic acid in ethanol to the alogliptin solution.[8]
-
Stir the mixture, which will cause the alogliptin benzoate salt to precipitate.[8]
-
Filter the solid, wash it with ethanol, and dry it under a vacuum to obtain the final product.[8]
The Critical Role of (R)-3-Aminopiperidine
The (R)-3-aminopiperidine moiety is the cornerstone of alogliptin's pharmacological activity. Its specific stereochemistry is crucial for the molecule to bind effectively to the S2 pocket of the DPP-4 enzyme.[11] The synthesis of this chiral intermediate with high enantiomeric purity is, therefore, a critical aspect of the overall manufacturing process.
Several methods have been developed for the enantioselective synthesis of (R)-3-aminopiperidine, including asymmetric hydrogenation and resolution of racemic mixtures.[12][13] For instance, a cost-effective process involving ruthenium-catalyzed asymmetric hydrogenation followed by a Hofmann rearrangement has been reported.[12] Another approach utilizes the resolution of racemic 3-aminopiperidine using a chiral acid like D-tartaric acid to obtain the desired (R)-enantiomer with high enantiomeric excess (>99.5%).[13]
Visualizing the Importance of the Chiral Amine
The following diagram illustrates the key interaction of the aminopiperidine moiety within the DPP-4 active site, emphasizing the importance of the (R)-stereochemistry.
Caption: Key interactions of the aminopiperidine moiety of Alogliptin in the DPP-4 active site.
Analytical Considerations and Quality Control
Throughout the synthesis of alogliptin, robust analytical methods are essential to monitor reaction progress, identify impurities, and ensure the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique used for these purposes.[8] Method development and validation are crucial to ensure the accuracy and reliability of the analytical results.[14]
Forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions are also performed to identify potential degradation products and to establish the stability of the drug substance.[5] Techniques such as LC-QTOF mass spectrometry are employed for the characterization of process-related impurities and degradation products.[5]
Conclusion
The synthesis of alogliptin is a well-established process that relies on the strategic coupling of a pyrimidinedione core with the chiral intermediate (R)-3-aminopiperidine. The protocols and insights provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry and pharmaceutical development. A thorough understanding of the reaction mechanisms, the importance of chirality, and the application of appropriate analytical techniques are paramount to the successful and efficient synthesis of this important antidiabetic agent. The continued innovation in synthetic methodologies will further contribute to the accessibility and affordability of alogliptin for patients with type 2 diabetes.
References
- BenchChem. (2025). Application Notes and Protocols for Alogliptin Synthesis and Mechanism of Action.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Synthesis of Alogliptin.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis of Alogliptin: The Role of 2-Amino-3-methoxybenzoic Acid.
- Organic Process Research & Development. (2021). Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin.
- Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring.
- ResearchGate. (2024). Steps in discovery of alogliptin.
- Google Patents. (n.d.).
- Molecules. (n.d.).
- Journal of Pharmaceutical and Biomedical Analysis. (2016). Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques.
- MedKoo Biosciences. (n.d.). Alogliptin Synthetic Routes.
- BenchChem. (2025). 1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4)
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
- OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Molecules. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Der Pharma Chemica. (2016).
- BOC Sciences. (n.d.).
- Journal of Medicinal Chemistry. (2007).
- PubChem. (n.d.). Alogliptin.
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Application Notes and Protocols: Methods for Boc Deprotection of 3-(Boc-amino)piperidine-3-carboxylic Acid
Introduction: The Significance of a Constrained Amino Acid Scaffold
The 3-aminopiperidine-3-carboxylic acid scaffold is a conformationally constrained α,α-disubstituted amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid piperidine backbone serves as a valuable design element for introducing specific conformational biases into peptides and small molecules, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing robust protection for amine functionalities that is readily cleaved under acidic conditions.[1][2] This application note provides a detailed guide for the deprotection of 3-(Boc-amino)piperidine-3-carboxylic acid, a key intermediate in the synthesis of novel therapeutics. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and address the unique challenges presented by this substrate, particularly the zwitterionic nature of the final product.
Mechanistic Principles of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[3] The newly liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding ammonium salt.
Caption: Acid-catalyzed Boc deprotection mechanism.
A critical consideration in Boc deprotection is the fate of the electrophilic tert-butyl cation. This reactive species can engage in side reactions, most notably the alkylation of nucleophilic residues within the substrate or solvent.[2] To mitigate these undesired pathways, "scavengers" such as triisopropylsilane (TIS) or water are often included in the reaction mixture to trap the tert-butyl cation.
Comparative Overview of Deprotection Methods
The choice of acidic reagent for Boc deprotection is critical and depends on the overall stability of the substrate and the desired form of the final product. The two most prevalent methods utilize trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.
| Method | Reagents & Conditions | Advantages | Disadvantages & Mitigation |
| TFA/DCM | 20-50% TFA in Dichloromethane (DCM), Room Temperature, 1-3 hours | - Highly effective and rapid- Volatile reagents are easily removed in vacuo- Well-suited for a wide range of substrates | - TFA is highly corrosive and requires careful handling- Potential for t-butylation of sensitive functional groups (mitigated with scavengers) |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane, Room Temperature, 1-4 hours | - Often provides the product as a crystalline hydrochloride salt, aiding in purification- Can be milder than neat TFA for some substrates | - Dioxane is a peroxide-forming solvent and requires careful handling and storage- Removal of excess HCl can be more challenging than TFA |
Experimental Protocols
The following protocols are designed for the deprotection of 3-(Boc-amino)piperidine-3-carboxylic acid. It is assumed that the piperidine nitrogen is also protected (e.g., with a Boc or Cbz group) and that complete deprotection of the exocyclic amine is the primary objective. If the piperidine nitrogen is also Boc-protected, these conditions will likely lead to the removal of both Boc groups.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and generally applicable method for Boc deprotection. The use of scavengers is highly recommended to prevent side reactions.
Materials:
-
3-(Boc-amino)piperidine-3-carboxylic acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) or Water (as scavengers)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 3-(Boc-amino)piperidine-3-carboxylic acid derivative in anhydrous DCM (approx. 0.1 M concentration).
-
Scavenger Addition: To the stirred solution, add the scavenger. A common scavenger cocktail is 95:2.5:2.5 (v/v/v) TFA:Water:TIS.
-
TFA Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the TFA solution (typically 20-50% v/v in DCM) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA. b. To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. d. For Zwitterion Isolation: If the free amino acid is desired, dissolve the crude TFA salt in a minimal amount of water and adjust the pH to the isoelectric point (pI) of the amino acid (typically around pH 6-7) using a mild base like ammonium hydroxide. The zwitterionic product should precipitate out of solution and can be collected by filtration, washed with cold water, and dried.[4]
Caption: Workflow for TFA-mediated Boc deprotection.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is an excellent alternative to TFA and often yields a crystalline hydrochloride salt that can be easier to handle and purify than the corresponding TFA salt.
Materials:
-
3-(Boc-amino)piperidine-3-carboxylic acid derivative
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, to aid solubility)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend or dissolve the 3-(Boc-amino)piperidine-3-carboxylic acid derivative in 4M HCl in 1,4-dioxane in a round-bottom flask. If solubility is an issue, a minimal amount of methanol can be added as a co-solvent.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotected product will often precipitate out of the solution as the hydrochloride salt.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up and Isolation: a. Upon completion, dilute the reaction mixture with cold diethyl ether to ensure complete precipitation of the hydrochloride salt. b. Collect the solid product by filtration, wash thoroughly with cold diethyl ether to remove any non-polar impurities, and dry under vacuum. c. The resulting hydrochloride salt can often be used directly in subsequent steps or further purified by recrystallization. d. For Zwitterion Isolation: To obtain the zwitterionic form, the hydrochloride salt can be treated similarly to the TFA salt by dissolving in water and adjusting the pH to its isoelectric point.[4] Alternatively, ion-exchange chromatography can be employed for a more controlled isolation.[5]
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If the reaction does not go to completion, this may be due to steric hindrance from the α,α-disubstituted center. In such cases, extending the reaction time or slightly increasing the temperature (e.g., to 40°C) may be beneficial. However, exercise caution as elevated temperatures can promote side reactions.
-
Side Product Formation: The primary side reaction of concern is t-butylation. If LC-MS analysis indicates the presence of a product with a mass increase of 56 Da, this is a strong indication of t-butylation. The use of scavengers as described in Protocol 1 is the most effective way to prevent this.
-
Zwitterion Isolation Challenges: The isolation of the final zwitterionic product can be challenging due to its high polarity and potential solubility in aqueous media.[6] Careful and precise pH adjustment to the isoelectric point is crucial for successful precipitation. If precipitation is not efficient, lyophilization of the aqueous solution after pH adjustment may be an alternative, although this may co-isolate salts. For highly pure material, ion-exchange chromatography is the recommended method.[5]
Conclusion
The deprotection of 3-(Boc-amino)piperidine-3-carboxylic acid is a critical transformation for the synthesis of complex molecules in drug discovery. Both TFA and HCl-based methods are highly effective for removing the Boc group. The choice between these methods will depend on the specific requirements of the synthetic route and the desired salt form of the product. Careful consideration of the zwitterionic nature of the final product and the implementation of appropriate workup and isolation procedures are paramount for achieving high purity and yield. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers, enabling the successful and efficient synthesis of molecules incorporating the valuable 3-aminopiperidine-3-carboxylic acid scaffold.
References
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Asian Publication Corporation. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). The Acid-Base Behaviour of Amino Acids. Retrieved from [Link]
-
Collins, J. M., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Fiveable. (n.d.). TFA Deprotection Definition. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-BOC-3-Aminopiperidine. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2023, August 3). Work-up of a zwitterion? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2013, August 27). How to deprotect N-protection of amino acid coupled with heterocyclic amine without breaking of amide bond? Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information v4. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. ACS Figshare. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
WordPress. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
Sources
Application Notes and Protocols: Esterification of 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid
Introduction: The Strategic Importance of Esterifying N-Boc-Piperidine Carboxylic Acids in Medicinal Chemistry
The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in the design of molecules targeting a diverse range of biological targets. 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid, in particular, is a crucial building block, offering a trifunctional handle for complex molecular architecture. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable shield for the amine, while the carboxylic acid and the piperidine nitrogen allow for orthogonal chemical modifications.
The esterification of the carboxylic acid moiety is a pivotal step in the synthetic route towards many active pharmaceutical ingredients (APIs). This transformation not only modulates the polarity and pharmacokinetic profile of the final compound but also serves as a key handle for further synthetic elaborations, such as amide bond formation or reduction to the corresponding alcohol. However, the esterification of this substrate is not without its challenges. The steric hindrance imposed by the Boc group and the piperidine ring can significantly impact reaction kinetics. Furthermore, the acid-labile nature of the Boc protecting group necessitates careful selection of reaction conditions to avoid premature deprotection.[1][2]
This comprehensive guide provides detailed application notes and protocols for the successful esterification of this compound. We will delve into the mechanistic underpinnings of various esterification strategies, from classic acid-catalyzed methods to milder, coupling agent-mediated approaches. Each protocol is designed to be a self-validating system, with clear explanations for experimental choices and troubleshooting guidance to address common challenges.
Choosing the Right Path: A Comparative Overview of Esterification Strategies
The selection of an appropriate esterification method is contingent upon several factors, including the desired ester, the scale of the reaction, and the presence of other sensitive functional groups. Below is a comparative analysis of the most relevant strategies for the esterification of this compound.
| Method | Key Reagents | Advantages | Disadvantages | Ideal For |
| Fischer-Speier Esterification | Alcohol (as solvent), Acid Catalyst (e.g., H₂SO₄, HCl) | Cost-effective, simple procedure.[3] | Harsh acidic conditions can cleave the Boc group.[1][4] Requires a large excess of alcohol. | Simple, non-acid sensitive esters on a large scale (with caution). |
| Alkylation with Alkyl Halides | Alkyl Halide (e.g., EtBr, MeI), Base (e.g., K₂CO₃, Cs₂CO₃) | Mild conditions, good for simple alkyl esters.[5] | Alkyl halides can be toxic. Reaction times can be long. | Methyl and ethyl esters where acid sensitivity is a concern. |
| Steglich Esterification | DCC or EDC, DMAP (catalyst), Alcohol | Mild, neutral conditions, suitable for acid-sensitive substrates.[6][7][8] | Formation of urea byproduct can complicate purification. DCC is an allergen. | A wide range of esters, including sterically hindered ones.[9] |
| Mitsunobu Reaction | DEAD or DIAD, PPh₃, Alcohol | Mild conditions, proceeds with inversion of stereochemistry (if applicable).[10][11] | Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated.[11] | High-value, complex esters where other methods fail.[12] |
Reaction Mechanisms and Strategic Considerations
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Acid-Catalyzed Esterification: A Double-Edged Sword
The Fischer-Speier esterification proceeds via protonation of the carboxylic acid carbonyl, enhancing its electrophilicity for nucleophilic attack by the alcohol. While seemingly straightforward, the strongly acidic environment required to drive the equilibrium towards the ester product can also lead to the protonation and subsequent cleavage of the Boc protecting group.[1][4] This side reaction generates a free amine, which can potentially undergo intermolecular side reactions.
To mitigate this, the use of milder acid catalysts such as p-toluenesulfonic acid (pTSA) can be explored.[4] Careful monitoring of the reaction progress by techniques like TLC or LC-MS is essential to minimize Boc deprotection.
Steglich Esterification: A Milder Approach for Sensitive Substrates
The Steglich esterification offers a significantly milder alternative, avoiding the harsh acidic conditions of the Fischer-Speier method.[6][7] The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), which activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[8]
A key challenge in Steglich esterification is the formation of an N-acylurea byproduct through an intramolecular rearrangement of the O-acylisourea.[6] This side reaction is often suppressed by the catalytic action of DMAP.[7] The dicyclohexylurea (DCU) byproduct formed from DCC is poorly soluble in most organic solvents and can often be removed by filtration, although trace amounts may require chromatographic purification.[7]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Modified Fischer-Speier Esterification (for Methyl and Ethyl Esters)
This protocol is a modification of the classic Fischer-Speier method, aiming to balance reaction efficiency with the preservation of the Boc protecting group.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Acetyl chloride or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of carboxylic acid) at 0 °C, slowly add acetyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol.
-
Partition the residue between water and an organic solvent such as DCM or EtOAc.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude ester, which can be purified by flash column chromatography if necessary.
Protocol 2: Steglich Esterification using EDC and DMAP
This protocol is highly recommended for a broad range of alcohols, especially when dealing with acid-sensitive substrates.[8]
Materials:
-
This compound
-
Alcohol (1.2 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)[13]
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.[13]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Esterification via Alkylation with Alkyl Halides
This method is particularly useful for the synthesis of simple alkyl esters under non-acidic conditions.[5]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.5 eq) dropwise to the mixture.
-
Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the general workflow for the esterification of this compound.
Caption: General workflow for the esterification process.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction; Inactive reagents. | Increase reaction time or temperature. Use freshly opened or purified reagents. For Steglich, ensure anhydrous conditions. |
| Boc Deprotection | Acidic conditions are too harsh. | Switch to a milder method like Steglich esterification. For Fischer-Speier, use a weaker acid or lower temperature and monitor closely.[1][4] |
| Formation of N-acylurea Byproduct (Steglich) | Slow reaction with the alcohol, allowing for rearrangement of the O-acylisourea.[6] | Increase the amount of DMAP catalyst. Ensure the alcohol is of high purity and the reaction is anhydrous. |
| Difficult Purification | Presence of urea byproducts (Steglich); Close-running impurities. | For DCU, attempt precipitation and filtration from a suitable solvent. Optimize chromatographic conditions (solvent system, gradient). |
Conclusion
The esterification of this compound is a critical transformation in the synthesis of numerous pharmaceutically relevant compounds. While potential challenges such as steric hindrance and the acid lability of the Boc group exist, a judicious choice of methodology and careful control of reaction conditions can lead to high yields of the desired ester. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully perform this important chemical transformation.
References
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
ResearchGate. Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Nottingham ePrints. New Directions in the Mitsunobu Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Scirp.org. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]
- N/A
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Reddit. Esterification/Amidation Problems. [Link]
-
ResearchGate. How do you esterify a N-Boc protected amino acid?. [Link]
-
National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
Reddit. Why is Fisher method preferred for the esterification of amino acids?. [Link]
- N/A
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Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
- N/A
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Organic Syntheses. esterification of carboxylic acids with. [Link]
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-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
National Institutes of Health. Direct N-alkylation of unprotected amino acids with alcohols. [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
- N/A
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ResearchGate. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. [Link]
-
PubMed. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. [Link]
-
Reddit. Making esters the the presence of an amine?. [Link]
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ResearchGate. Esterification of Carboxylic Acids Catalyzed by in situ Generated Tetraalkylammonium Fluorides. [Link]
-
ResearchGate. Simple and Convenient Synthesis of Esters from Carboxylic Acids and Alkyl Halides Using Tetrabutylammonium Fluoride. [Link]
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chiral resolution of 3-(Boc-amino)piperidine-3-carboxylic acid enantiomers
An In-Depth Guide to the Chiral Resolution of 3-(Boc-amino)piperidine-3-carboxylic Acid Enantiomers
Introduction: The Significance of Chiral Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. When substituted at the 3-position with both an amino and a carboxylic acid group, a chiral center is created, leading to the existence of (R) and (S) enantiomers. The specific stereochemistry of these building blocks is often paramount for the biological activity and selectivity of the final drug substance.[1]
Enantiomers of 3-(Boc-amino)piperidine-3-carboxylic acid and its derivatives are critical intermediates in the synthesis of various high-value pharmaceuticals, most notably dipeptidyl peptidase-IV (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used in the management of type 2 diabetes.[1][2] The precise spatial arrangement of the functional groups dictates the molecule's ability to bind to its target enzyme. Consequently, developing robust, scalable, and efficient methods for resolving the racemic mixture into its constituent enantiomers is a critical task for researchers and drug development professionals.
This application note provides a detailed examination of established strategies for the chiral resolution of racemic 3-(Boc-amino)piperidine-3-carboxylic acid. We will explore the theoretical underpinnings and provide detailed, field-tested protocols for diastereomeric salt crystallization, enzymatic resolution, and analytical validation using chiral High-Performance Liquid Chromatography (HPLC).
Strategy 1: Diastereomeric Salt Resolution
This classical resolution technique remains one of the most practical and scalable methods for separating enantiomers. The core principle involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility, melting point, crystal structure). This difference in solubility allows for their separation by fractional crystallization.
Causality of Experimental Choices:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is the most critical parameter. For an acidic racemate like our target molecule, a chiral amine is required. (R)-(+)-α-phenylethylamine is an excellent candidate due to its commercial availability, relatively low cost, and proven efficacy in resolving N-protected amino acids.[3]
-
Solvent System: The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in the mother liquor. Alcohols like methanol or ethanol are often good starting points for the polar salts formed.[3]
-
Temperature Control: Slow, controlled cooling is essential. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in poor enantiomeric enrichment.[4]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol: Diastereomeric Salt Resolution
-
Salt Formation:
-
In a round-bottom flask, dissolve 10.0 g of racemic 3-(Boc-amino)piperidine-3-carboxylic acid in 100 mL of methanol.
-
Warm the solution to 40-50 °C with stirring.[3]
-
In a separate beaker, dissolve (R)-(+)-α-phenylethylamine (0.5 to 0.6 molar equivalents) in 20 mL of methanol.
-
Slowly add the amine solution to the warm carboxylic acid solution over 15-20 minutes.
-
After the addition is complete, heat the mixture to reflux until a clear solution is obtained.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature over several hours. The formation of crystalline precipitate should be observed.
-
To maximize the yield of the less soluble salt, cool the mixture further in an ice bath (0-5 °C) for at least 2 hours.[3]
-
Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. This solid is the enriched diastereomeric salt.
-
-
Enrichment (Optional):
-
The enantiomeric excess (ee) of the product can be improved by recrystallizing the diastereomeric salt from fresh hot methanol. Repeat this process until a constant specific rotation is achieved or the desired ee% is confirmed by chiral HPLC analysis.[3]
-
-
Liberation of the Free Acid:
-
Suspend the resolved diastereomeric salt in a mixture of water (50 mL) and ethyl acetate (50 mL).
-
Cool the mixture in an ice bath and acidify by slowly adding 1M HCl with vigorous stirring until the pH is between 1-2.[3]
-
Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-(Boc-amino)piperidine-3-carboxylic acid.
-
Strategy 2: Enzymatic Kinetic Resolution
Enzymatic resolution is a powerful green chemistry approach that leverages the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the product of the fast-reacting enantiomer.
Causality of Experimental Choices:
-
Substrate Modification: Many enzymes, like lipases, show excellent selectivity for esters rather than free carboxylic acids. Therefore, the racemic acid is first converted to its methyl or ethyl ester. This modification provides a suitable substrate for enantioselective hydrolysis.
-
Enzyme Selection: Lipases, particularly from Candida antarctica (CALB) or Pseudomonas cepacia, are widely used for their broad substrate scope and high enantioselectivity in hydrolyzing esters.[5] They are robust, often immobilized for easy recovery and reuse, and work under mild, aqueous conditions.
-
Reaction Control: The reaction must be stopped at or near 50% conversion. Allowing the reaction to proceed further will result in the hydrolysis of the less-preferred enantiomer, thereby decreasing the enantiomeric excess of both the remaining ester and the produced acid. The reaction is monitored over time by HPLC.
Detailed Protocol: Enzymatic Kinetic Resolution of the Methyl Ester
Part A: Esterification of the Racemic Acid
-
Suspend 5.0 g of racemic 3-(Boc-amino)piperidine-3-carboxylic acid in 50 mL of methanol.
-
Cool the mixture to 0 °C and slowly bubble in HCl gas for 10 minutes, or add acetyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the racemic methyl ester, which can be used directly in the next step.
Part B: Enantioselective Hydrolysis
-
Dissolve 4.0 g of the racemic methyl ester in 80 mL of a phosphate buffer solution (100 mM, pH 7.5) containing 10% v/v of tert-butanol to aid solubility.
-
Add an immobilized lipase (e.g., Novozym 435 - immobilized CALB) to the mixture (typically 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots, quenching with acetonitrile, and analyzing by HPLC to track the disappearance of the ester and appearance of the acid.
-
When the conversion reaches ~50%, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).
-
Acidify the filtrate to pH 2 with 1M HCl.
-
Extract the mixture with ethyl acetate (3 x 50 mL). The combined organic layers will contain the resolved carboxylic acid enantiomer.
-
To isolate the unreacted ester enantiomer, neutralize the aqueous layer and extract with a different organic solvent like dichloromethane.
Analytical Validation: Chiral HPLC
Regardless of the resolution method employed, the enantiomeric excess (ee%) of the final product must be rigorously determined. Chiral HPLC is the gold standard for this analysis.[]
Causality of Experimental Choices:
-
Derivatization: The target molecule lacks a strong chromophore, making UV detection at standard wavelengths (e.g., 254 nm) insensitive. Derivatization of the carboxylic acid to a methyl or ethyl ester is often sufficient. For enhanced sensitivity, derivatization with a chromophore-containing reagent like benzoyl chloride can be performed, which reacts with the piperidine's secondary amine if it is unprotected, or the primary amino group if the Boc group were removed.[7] For our Boc-protected compound, esterification is the most direct path.
-
Chiral Stationary Phase (CSP): The choice of column is critical. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are highly effective for a broad range of chiral compounds, including amino acid derivatives.[8]
-
Mobile Phase: A polar organic mobile phase (e.g., ethanol or isopropanol mixed with hexane) is typically used with polysaccharide-based columns. The addition of a small amount of an acid (like trifluoroacetic acid) or a base (like diethylamine) can significantly improve peak shape and resolution.[8]
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric excess by chiral HPLC.
Detailed Protocol: Chiral HPLC Analysis
-
Sample Preparation (Esterification for Analysis):
-
Dissolve ~1-2 mg of the resolved carboxylic acid in 1 mL of a 9:1 mixture of methanol:toluene.
-
Add (Trimethylsilyl)diazomethane solution (2.0 M in hexanes) dropwise until a faint yellow color persists.
-
Quench the excess reagent with a drop of acetic acid.
-
Evaporate the solvent and redissolve the residue (the methyl ester) in the HPLC mobile phase to a final concentration of ~1 mg/mL.
-
-
HPLC Conditions:
-
A representative set of conditions is provided in the table below. These may require optimization for specific equipment and columns.
-
| Parameter | Recommended Setting |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Inject the derivatized sample of the racemic starting material to identify the retention times of both enantiomers.
-
Inject the derivatized sample of the resolved product.
-
Integrate the peak areas for the two enantiomers (A₁ and A₂).
-
Calculate the enantiomeric excess using the formula: ee% = [(A₁ - A₂) / (A₁ + A₂)] x 100
-
Summary and Conclusion
The chiral resolution of 3-(Boc-amino)piperidine-3-carboxylic acid is a critical step for its application in asymmetric synthesis. Both diastereomeric salt formation and enzymatic kinetic resolution represent viable and robust strategies. Diastereomeric salt crystallization is a time-tested, scalable method that relies on fundamental principles of physical chemistry. Enzymatic resolution offers a highly selective and environmentally benign alternative that operates under mild conditions. The success of either method must be confirmed by a validated analytical technique, for which chiral HPLC is the definitive tool. The protocols and workflows detailed in this note provide a comprehensive guide for researchers to successfully obtain the desired enantiomerically pure building blocks for their drug discovery programs.
References
- CN105130879A - Preparation method of (R)
- Beilstein Journals: Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
- Journal of Bioscience and Bioengineering: Enzymatic conversion of cyclic dipeptides to dehydro derivatives th
- National Institutes of Health (NIH): N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−).
- Justia Patents: Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- Google Patents: WO2002068391A1 - Process for resolving racemic mixtures of piperidine deriv
- ChemicalBook: (R)-1-Boc-3-Aminopiperidine synthesis.
- Benchchem: Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
- Google Patents: WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- Indian Journal of Chemistry: Facile synthesis of 3-amino substituted piperidines
- Google Patents: CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- BOC Sciences: Amino Acid Chiral Analysis Services.
- Journal of the American Chemical Society: Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids c
- PubMed: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
Sources
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- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Stability: A Technical Guide to Constrained Amino Acids in Medicinal Chemistry
Introduction: Overcoming the Flexibility Paradox in Drug Design
In the intricate dance of molecular recognition, peptides and small molecules often face a fundamental challenge: their inherent flexibility. While this conformational freedom allows for adaptation to various biological targets, it comes at a significant entropic cost upon binding and leaves them vulnerable to rapid enzymatic degradation.[1] This "flexibility paradox" has historically limited the therapeutic potential of many promising compounds. The strategic incorporation of constrained amino acids offers a powerful solution, pre-organizing the molecule into a bioactive conformation to enhance binding affinity, improve metabolic stability, and ultimately, unlock new therapeutic possibilities.[2][3]
This guide provides an in-depth exploration of the strategies, synthesis, and analysis of molecules incorporating constrained amino acids. It is designed for researchers, scientists, and drug development professionals seeking to leverage conformational constraint as a tool to create more potent, selective, and durable therapeutics.
Core Principles: The "Lock and Key" Refined
The introduction of conformational constraints into a peptide or small molecule is akin to refining a key for a specific lock. By reducing the number of possible conformations, the molecule is predisposed to adopt the shape required for optimal interaction with its biological target.[4] This pre-organization leads to several key advantages:
-
Enhanced Binding Affinity: By minimizing the entropic penalty of binding, constrained analogs often exhibit significantly higher affinity for their targets compared to their flexible counterparts.[1]
-
Increased Proteolytic Resistance: A more rigid structure can sterically hinder the approach of proteases, dramatically increasing the molecule's half-life in biological systems.[2][5]
-
Improved Selectivity: A constrained conformation can lead to more specific interactions with the intended target, reducing off-target effects and potential toxicity.[4][6]
-
Enhanced Cell Permeability: Certain constraining strategies, such as hydrocarbon stapling, can improve a peptide's ability to cross cell membranes, a major hurdle for many peptide-based therapeutics.[4][7]
Strategies for Inducing Conformational Constraint
A variety of chemical modifications can be employed to restrict the conformational freedom of a molecule. The choice of strategy depends on the desired secondary structure, the specific therapeutic target, and the synthetic feasibility.
Main-Chain Cyclization: Creating a Macrocyclic Scaffold
One of the most common strategies is the cyclization of the peptide backbone, forming a macrocyclic structure. This can be achieved through several methods:
-
Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.[3][5]
-
Side-Chain-to-Side-Chain Cyclization: Covalent linkage of two amino acid side chains. This can involve the formation of disulfide bonds between two cysteine residues or the creation of lactam bridges between the side chains of amino acids like lysine and aspartic acid.[1][3]
-
Side-Chain-to-Terminus Cyclization: Formation of a covalent bond between an amino acid side chain and either the N- or C-terminus.[3]
Peptide Stapling: Reinforcing Secondary Structures
Peptide stapling is a technique used to constrain a peptide into a specific secondary structure, most commonly an α-helix, by introducing a covalent cross-link between two amino acid side chains.[3][4][8] This is often achieved through ring-closing metathesis (RCM) of two unnatural amino acids bearing olefinic side chains.[8][9]
Table 1: Comparison of Common Constraining Strategies
| Strategy | Description | Key Advantages | Common Applications |
| Main-Chain Cyclization | Formation of a macrocyclic peptide backbone. | High stability, can mimic protein loops. | Peptide therapeutics, enzyme inhibitors. |
| Peptide Stapling | Covalent cross-linking of side chains to stabilize secondary structures. | Enhanced helicity, improved cell permeability, protease resistance. | Targeting intracellular protein-protein interactions. |
| N-Alkylation | Substitution of a backbone amide proton, often with a methyl group. | Increased proteolytic resistance, can favor specific cis-amide bond conformations. | Improving pharmacokinetic properties of peptides. |
| α,α-Disubstituted Amino Acids | Incorporation of amino acids with two substituents on the α-carbon. | Restricted Ramachandran space, induces specific turns or helical structures. | Peptidomimetics, controlling peptide backbone conformation. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of peptides containing constrained amino acids.
Protocol 1: Solid-Phase Synthesis of a Stapled Peptide via Ring-Closing Metathesis
This protocol outlines the synthesis of a hydrocarbon-stapled peptide using Fmoc-based solid-phase peptide synthesis (SPPS) and on-resin ring-closing metathesis (RCM).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-S5-OH and Fmoc-R8-OH (olefinic unnatural amino acids for stapling)
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection solution: 20% piperidine in DMF
-
RCM catalyst: Grubbs' first-generation catalyst
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Coupling: Swell the Fmoc-Rink Amide resin in DMF. Couple the first Fmoc-protected amino acid using HBTU/HOBt/DIEA in DMF.
-
Peptide Elongation: Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling to assemble the linear peptide sequence, incorporating the Fmoc-S5-OH and Fmoc-R8-OH at the desired positions (e.g., i and i+4 or i and i+7).[9][10]
-
On-Resin Ring-Closing Metathesis:
-
Wash the peptide-resin thoroughly with DCM.
-
Dissolve Grubbs' first-generation catalyst in degassed DCM or 1,2-dichloroethane.[11]
-
Add the catalyst solution to the resin and agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature.[10][11]
-
Monitor the reaction by cleaving a small amount of resin and analyzing the product by HPLC-MS.
-
Wash the resin extensively with DCM to remove the catalyst.
-
-
Final Deprotection and Cleavage: Remove the N-terminal Fmoc group. Cleave the stapled peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).
Caption: Workflow for the synthesis of a stapled peptide.
Protocol 2: Synthesis of a Peptide Containing an N-methylated Amino Acid
The incorporation of N-methylated amino acids can be challenging due to steric hindrance. This protocol provides a modified coupling procedure.
Materials:
-
As in Protocol 1
-
Fmoc-N-Me-(Amino Acid)-OH
-
Coupling reagents: HATU, HOAt, DIEA or collidine
Procedure:
-
Peptide Elongation: Synthesize the peptide sequence up to the position for N-methylation using standard SPPS protocols.
-
Coupling of the N-methylated Amino Acid:
-
For the coupling of the Fmoc-N-Me-amino acid, use a more potent coupling reagent like HATU/HOAt with a non-nucleophilic base such as DIEA or collidine.[12]
-
Extend the pre-activation time to 5-10 minutes.
-
Increase the coupling time significantly, from 4 to 12 hours.
-
Monitor the coupling reaction using a test that does not rely on a primary amine, such as the bromophenol blue test, as the Kaiser test will give a false negative result for the secondary amine of the N-methylated residue.[12]
-
-
Coupling of the Subsequent Amino Acid: The coupling of the next amino acid onto the N-methylated residue can also be sterically hindered. Use the same enhanced coupling conditions as in the previous step.
-
Completion of Synthesis: Continue with standard SPPS protocols to complete the peptide sequence.
-
Cleavage and Purification: Cleave and purify the peptide as described in Protocol 1.
Caption: Comparison of standard and N-methyl amino acid coupling cycles in SPPS.
Analytical Characterization of Constrained Peptides
Thorough analytical characterization is crucial to confirm the identity, purity, and conformational properties of the synthesized constrained peptides.
Table 2: Key Analytical Techniques for Constrained Peptides
| Technique | Purpose | Information Obtained |
| RP-HPLC | Purity assessment and purification.[13][14] | Retention time, number and relative abundance of components.[15] |
| Mass Spectrometry (MS) | Molecular weight determination and sequence verification.[13][14] | Confirms the mass of the desired product and can be used for sequencing via fragmentation (MS/MS).[6] |
| Circular Dichroism (CD) Spectroscopy | Assessment of secondary structure.[13][14] | Provides information on the presence of α-helices, β-sheets, or random coil structures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure determination.[13][14] | Provides atomic-level information on the peptide's conformation in solution. |
Conclusion: A New Era of Rational Drug Design
The use of constrained amino acids has moved from a niche academic pursuit to a mainstream strategy in medicinal chemistry and drug discovery.[16] By providing chemists with the tools to rationally design and synthesize molecules with improved pharmacological profiles, this approach is paving the way for a new generation of therapeutics capable of tackling previously "undruggable" targets.[4] The protocols and principles outlined in this guide serve as a foundation for researchers to explore the vast potential of conformational constraint in their own drug discovery programs.
References
-
Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771. [Link]
-
Bird, G. H., Madani, N., Perry, A. F., Princiotto, A. M., Supko, J. G., He, X., ... & Walensky, L. D. (2010). Hydrocarbon-stapled α-helical peptides as promising class of experimental therapeutics. Proceedings of the National Academy of Sciences, 107(32), 14023-14028. [Link]
-
Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. [Link]
-
Sharma, K. K., Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., ... & Jain, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. [Link]
-
Jo, H., Meinhardt, N., Wu, Y., Kulkarni, S., & Gellman, S. H. (2014). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. CHIMIA International Journal for Chemistry, 68(9), 613-617. [Link]
-
Mitra, S., Chen, M. T., Stedman, F., Hernandez, J., Kumble, G., Kang, X., ... & Tristram-Nagle, S. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The journal of physical chemistry. B, 128(40), 9772–9784. [Link]
-
Ullrich, A., & Kazmaier, U. (2022). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in molecular biology (Clifton, N.J.), 2371, 43–61. [Link]
-
Rekowska, Z., Jastrząb, M., & Jaśkiewicz, M. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules (Basel, Switzerland), 28(22), 7545. [Link]
-
Carpino, L. A., El-Faham, A., & Albericio, F. (2004). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. The Journal of organic chemistry, 69(1), 54-61. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Three Methods for Peptide Cyclization Via Lactamization. In Peptide Synthesis Protocols (pp. 259-270). Humana Press. [Link]
-
SB-PEPTIDE. (n.d.). Peptide cyclization. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 6. pepdoopeptides.com [pepdoopeptides.com]
- 7. Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis [cem.com]
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functionalization of the piperidine ring in 3-(Boc-amino)piperidine-3-carboxylic acid
An Application Guide to the Strategic Functionalization of 3-(Boc-amino)piperidine-3-carboxylic Acid
Introduction: The Strategic Value of a Constrained Amino Acid Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in over a hundred commercially available drugs and countless clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while offering a three-dimensional scaffold that can effectively probe the complex topology of biological targets.[1][3]
Within this privileged class of heterocycles, 3-(Boc-amino)piperidine-3-carboxylic acid represents a particularly valuable building block. It is a conformationally constrained, non-natural α,α-disubstituted amino acid analogue. The geminal substitution at the C3 position locks the piperidine ring into specific chair conformations, reducing conformational flexibility and providing a powerful tool for optimizing ligand-receptor interactions. This guide provides a comprehensive overview of the key strategies and detailed protocols for the chemical modification of this versatile scaffold, enabling researchers to unlock its full potential in drug discovery programs.
The molecule presents four primary sites for chemical diversification:
-
Piperidine Nitrogen (N1): A nucleophilic secondary amine, readily available for substitution.
-
Carboxylic Acid (C3-COOH): A versatile handle for amide bond formation, esterification, or reduction.
-
Protected Amine (C3-NHBoc): Can be deprotected to reveal a primary amine for further elaboration.
-
Ring Carbon Atoms (C-H bonds): Modern synthetic methods allow for direct, albeit challenging, functionalization of the ring itself.
This document will explore the causality behind experimental choices for modifying each of these sites, providing field-proven protocols to guide your synthetic efforts.
Diagram: Strategic Functionalization Sites
The following diagram illustrates the principal reactive sites on the 3-(Boc-amino)piperidine-3-carboxylic acid scaffold.
Caption: Key reactive sites for diversification of the core scaffold.
N-Functionalization: Modulating Basicity and Vectorial Growth
The secondary amine at the N1 position is the most nucleophilic site on the scaffold, making it an ideal starting point for derivatization. N-substitution is a critical strategy for modulating the pKa of the piperidine nitrogen, influencing pharmacokinetic properties, and introducing substituents that can occupy new binding pockets.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a robust and high-yielding method for introducing a wide array of alkyl groups. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation and uses milder conditions.
Rationale: This protocol uses sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is milder and more selective for iminium ions over aldehydes or ketones than other hydride reagents like sodium borohydride, reducing side reactions and simplifying purification.
Experimental Protocol:
-
Setup: To a solution of 3-(Boc-amino)piperidine-3-carboxylic acid (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.1 equiv).
-
Acidification (Optional but Recommended): Add acetic acid (0.1 equiv) to catalyze iminium ion formation.
-
Reduction: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, typically using a gradient of methanol in DCM) to afford the N-alkylated product.
| Aldehyde/Ketone | Product | Typical Yield | Notes |
| Benzaldehyde | N-benzyl derivative | >90% | Standard substrate, clean reaction. |
| Cyclohexanone | N-cyclohexyl derivative | >85% | Effective for introducing bulky alkyl groups. |
| Acetone | N-isopropyl derivative | >90% | Requires a sealed vessel due to acetone's volatility. |
C-H Functionalization: Accessing Uncharted Chemical Space
Direct functionalization of C-H bonds is a powerful, atom-economical strategy for elaborating the piperidine core.[4] However, the electronic and steric properties of the ring present distinct challenges and opportunities at each position.
Diagram: Reactivity of Piperidine C-H Bonds
Caption: Electronic and steric factors influencing C-H functionalization.
Discussion of Site Selectivity:
-
C2/C6 Positions: These positions are alpha to the nitrogen, making them electronically activated and susceptible to oxidation to form an iminium ion or stabilization of a radical intermediate.[5][6] Photoredox catalysis has emerged as a powerful tool for α-amino C-H arylation.[7]
-
C4 Position: This position is generally the most sterically accessible and electronically neutral, making it a viable target if the inherent reactivity of the C2 position can be overcome, often through the use of bulky catalysts or directing groups.[5][8][9]
-
C3/C5 Positions: The inductive electron-withdrawing effect of the nitrogen deactivates these positions, making direct C-H functionalization exceptionally challenging.[5] Indirect methods are typically required to achieve substitution at C3.[5][9]
Protocol 2: Rhodium-Catalyzed C2-H Carbene Insertion
This protocol describes the functionalization at the C2 position using a rhodium catalyst to mediate the insertion of a donor/acceptor carbene, generated in situ from a diazo compound. The choice of N-protecting group and catalyst is critical for controlling site selectivity.[5][9]
Rationale: Rhodium(II) carboxylate catalysts are highly effective at promoting carbene transfer reactions. The N-Boc group on the piperidine nitrogen electronically favors functionalization at the adjacent C2 position. This method provides a direct route to introduce an ester-containing sidechain, a common pharmacophore.
Experimental Protocol:
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected piperidine substrate (e.g., the methyl ester of N-Boc-3-(Boc-amino)piperidine-3-carboxylic acid) (1.0 equiv) and the rhodium catalyst (e.g., Rh₂(esp)₂, 1 mol%) in a dry, non-coordinating solvent like dichloromethane (DCM) or chlorobenzene (0.1 M).
-
Addition of Diazo Compound: Prepare a solution of the diazoacetate (e.g., methyl phenyldiazoacetate, 1.2 equiv) in the same solvent. Add this solution to the reaction mixture via a syringe pump over a period of 4-6 hours. A slow addition rate is crucial to maintain a low concentration of the reactive carbene and minimize side reactions.
-
Reaction: Stir the reaction at 40 °C. Monitor progress by TLC.
-
Work-up: Upon completion, allow the reaction to cool to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the C2-functionalized product. Diastereoselectivity can be assessed by ¹H NMR analysis of the crude reaction mixture.
| Catalyst | Diazo Reagent | Position | Typical Yield | Ref |
| Rh₂(esp)₂ | Methyl phenyldiazoacetate | C2 | 60-80% | [5] |
| Rh₂(R-TCPTAD)₄ | Ethyl diazoacetate | C2 | 75% | [9] |
Carboxylic Acid and Amine Modifications
The carboxylic acid and the protected amine at C3 are classical functional groups that provide reliable and predictable avenues for diversification.
Protocol 3: Amide Bond Formation via Peptide Coupling
The carboxylic acid is readily converted into a diverse library of amides using standard peptide coupling reagents.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines or acids. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.
Experimental Protocol:
-
Activation: Dissolve 3-(Boc-amino)piperidine-3-carboxylic acid (1.0 equiv) in dimethylformamide (DMF, 0.2 M). Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the desired primary or secondary amine (1.1 equiv) to the activated mixture.
-
Reaction: Stir at room temperature for 4-12 hours. Monitor by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography or preparative HPLC to yield the desired amide.
Protocol 4: Boc-Deprotection and Subsequent N-Acylation
Removal of the Boc protecting group unmasks the C3-amine, allowing for a second wave of functionalization.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that cleanly cleaves the acid-labile Boc group. The reaction is typically fast and proceeds at room temperature. The subsequent acylation is a standard, high-yielding transformation.
Experimental Workflow:
Caption: Two-step workflow for Boc-deprotection and subsequent functionalization.
Conclusion
3-(Boc-amino)piperidine-3-carboxylic acid is a high-value scaffold for generating novel, conformationally constrained molecules for drug discovery. By understanding the distinct reactivity of its four key functionalization sites, researchers can strategically and efficiently build libraries of diverse compounds. The protocols outlined in this guide provide a robust starting point for synthetic exploration, from fundamental N-alkylations to advanced C-H functionalization reactions. Each modification offers a unique opportunity to tune the steric, electronic, and physicochemical properties of the final compound, paving the way for the discovery of next-generation therapeutics.
References
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ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at... Retrieved from [Link]
-
Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236–4241. Available from: [Link]
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ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H... Retrieved from [Link]
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PubMed. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubMed Central. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]
-
SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Retrieved from [Link]
-
Advanced Journal of Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of piperidine-3-carboxylic acid (I) and tiagabine (II). Retrieved from [Link]
-
PubMed Central. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
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ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]
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Application Note: A Validated HPLC Method for Purity Determination of 3-(Boc-amino)piperidine-3-carboxylic acid
Abstract
This application note presents a robust and detailed analytical framework for determining the chemical and enantiomeric purity of 3-(Boc-amino)piperidine-3-carboxylic acid, a critical building block in pharmaceutical synthesis. The inherent physicochemical properties of the analyte—high polarity, zwitterionic character, and a weak UV chromophore—present significant challenges for traditional reversed-phase HPLC methods with UV detection. To overcome these obstacles, this guide details two primary methods: 1) A Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a universal detector (Charged Aerosol Detector or Evaporative Light Scattering Detector) for accurate chemical purity and impurity profiling. 2) A Chiral HPLC method for the precise determination of enantiomeric purity. The causality behind the selection of each chromatographic parameter is explained in detail. Furthermore, a comprehensive protocol for method validation, in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines, is provided to ensure the method is fit for its intended purpose in a regulated environment.
Introduction: The Analytical Challenge
3-(Boc-amino)piperidine-3-carboxylic acid is a non-natural, cyclic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it an essential intermediate in the synthesis of complex pharmaceutical agents.[1] Ensuring the purity of this starting material is paramount, as impurities can propagate through multi-step syntheses, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
The analysis of this molecule is complicated by three core properties:
-
High Polarity: The presence of both a carboxylic acid and a piperidine amine group gives the molecule a zwitterionic character, making it highly polar and poorly retained on conventional C18 reversed-phase columns.[2][3]
-
Weak UV Chromophore: The molecule lacks a significant UV-absorbing chromophore, rendering standard UV detection insensitive, especially for the quantification of impurities at low levels (e.g., <0.1%).[4][5]
-
Chirality: The C3 carbon of the piperidine ring is a stereocenter, necessitating a method to control enantiomeric purity, as different enantiomers can have vastly different pharmacological effects.
This guide provides a scientifically grounded approach to address these challenges, prioritizing robust separation and sensitive detection.
Part I: Chemical Purity by HILIC with Universal Detection
Principle of the Method: Causality Behind Experimental Choices
Why HILIC? Standard reversed-phase chromatography relies on hydrophobic interactions between the analyte and a non-polar stationary phase. Highly polar molecules like our target analyte have minimal interaction and elute at or near the void volume, resulting in no separation from other polar impurities.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal alternative.[7] In HILIC, a polar stationary phase (e.g., amide, silica, or diol) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] The aqueous component forms a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained, with elution achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).[10][11] This provides excellent retention and separation for polar and zwitterionic compounds.
Why Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)? To overcome the limitations of UV detection, a universal mass-based detector is required. Both CAD and ELSD operate by nebulizing the column eluent, evaporating the volatile mobile phase to leave analyte particles, and then measuring those particles.[12][13]
-
ELSD measures the light scattered by the analyte particles.[14][15]
-
CAD imparts a positive charge to the particles and then measures the aggregate charge with a sensitive electrometer.[16]
CAD generally offers higher sensitivity and a wider dynamic range, making it exceptionally well-suited for impurity profiling where analytes must be quantified over several orders of magnitude.[17][18] Both detectors are compatible with gradient elution and are independent of the analyte's spectral properties.
Method Development Logic
The following diagram illustrates the decision-making process for selecting the optimal analytical strategy.
Caption: Logic for selecting HILIC with universal detection.
Experimental Protocol: HILIC-CAD/ELSD
2.3.1. Materials and Reagents
-
Analyte: 3-(Boc-amino)piperidine-3-carboxylic acid reference standard and sample batches.
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Buffer: Ammonium formate (LC-MS grade).
-
Acid: Formic acid (LC-MS grade).
2.3.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale / Comment |
| HPLC System | UHPLC/HPLC with binary pump, autosampler, column oven | Standard system capable of delivering precise gradients. |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | An amide-based HILIC phase provides excellent retention and peak shape for polar, neutral, and charged analytes.[11] Other HILIC phases (silica, diol) can also be screened. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Volatile buffer system, ideal for CAD/ELSD and MS compatibility.[7] The acid helps to improve peak shape for the carboxylic acid moiety. |
| Mobile Phase B | Acetonitrile | The primary organic solvent for HILIC mode. |
| Gradient Elution | 0-1 min: 95% B; 1-10 min: 95% to 60% B; 10-12 min: 60% B; 12.1-15 min: 95% B | A shallow gradient is used to resolve closely eluting polar impurities. A hold at the end re-equilibrates the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency. |
| Injection Volume | 2 µL | Small volume to prevent peak distortion, especially with high-organic sample diluents. |
| Detector | Charged Aerosol Detector (CAD) or ELSD | CAD: Nitrogen gas pressure 35 psi, Evaporation Temp: Medium. ELSD: Drift Tube Temp: 50°C, Nebulizer Gas: Nitrogen at 2.0 L/min. Settings must be optimized for the specific instrument.[13][19] |
2.3.3. Sample and Standard Preparation
-
Diluent: Prepare a mixture of Acetonitrile:Water (90:10, v/v). Causality: The diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with the diluent.
-
Sample Preparation (1.0 mg/mL): Prepare the sample to be tested at the same concentration as the Standard Stock Solution using the diluent.
-
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection.
Part II: Enantiomeric Purity by Chiral HPLC
Principle of the Method
To separate enantiomers, a chiral environment must be introduced. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective for a broad range of chiral compounds, including Boc-protected amino acids.[4][20] Separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies.
Experimental Protocol: Chiral HPLC-UV
Rationale for UV: For enantiomeric purity, we are typically looking for the presence of the undesired enantiomer relative to the main peak. If the concentration is high enough (~1 mg/mL), the weak chromophore of the Boc group may provide sufficient signal at low wavelengths (e.g., 210-225 nm) for this specific purpose.
| Parameter | Recommended Condition | Rationale / Comment |
| HPLC System | Standard HPLC with UV Detector | Isocratic elution is common in chiral separations. |
| Column | Chiralpak IA or Chiralpak IB (4.6 x 250 mm, 5 µm) | Immobilized polysaccharide-based columns are robust and show excellent selectivity for many Boc-protected compounds.[20] Screening of several CSPs may be necessary.[21] |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA) | Normal phase mode is often used for polysaccharide CSPs. The alcohol acts as the polar modifier. TFA is added to improve the peak shape of the carboxylic acid.[21] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral separations; it should be controlled. |
| Detection | UV at 225 nm | Wavelength where the carbamate group has some absorbance. |
| Sample Prep | Dissolve sample in mobile phase at ~1.0 mg/mL. | Injecting the sample in the mobile phase is crucial for good peak shape in normal phase chromatography. |
Note on Boc Stability: The Boc group is generally stable to 0.1% TFA in the mobile phase during the short residence time on the column. However, samples should not be left in the acidic mobile phase for extended periods before injection, as slow deprotection can occur.[22]
Part III: Method Validation Protocol (ICH Q2(R2))
A validated method provides documented evidence that the procedure is fit for its intended purpose.[23] The following protocols are based on ICH Q2(R2) guidelines.[24][25]
Analytical Workflow for Purity Determination
Caption: General workflow for chemical purity analysis.
Validation Experiments
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), reference standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light) to demonstrate that impurity peaks do not co-elute with the main peak. | Main peak is spectrally pure (if using DAD). No interfering peaks at the retention time of the main analyte in blank/placebo. Method is stability-indicating. |
| Linearity | Prepare at least five concentrations of the reference standard, from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.05 to 1.5 mg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.998. The plot should be visually linear. |
| Range | The range is established by the linearity study and confirmed by precision and accuracy data. | Typically 80-120% of the test concentration for an assay.[26] |
| Accuracy | Analyze samples spiked with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. | Mean recovery should be between 98.0% and 102.0%.[27] |
| Precision | Repeatability: Inject the standard solution six times. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[27] |
| LOQ | Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Confirm with accuracy and precision studies at this concentration. | Recovery: 80-120%, %RSD ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., column temp ±2°C, mobile phase pH ±0.2, flow rate ±10%, organic content ±2%). Assess the impact on retention time and purity results. | System suitability parameters must pass. Purity results should not significantly change. |
Conclusion
The analytical methods detailed in this application note provide a comprehensive and robust framework for the purity assessment of 3-(Boc-amino)piperidine-3-carboxylic acid. By employing HILIC with universal detection, the challenges of high polarity and poor UV absorbance are effectively overcome, enabling accurate quantification of chemical purity. The complementary chiral HPLC method ensures control over enantiomeric purity. The provided validation protocol, grounded in ICH guidelines, establishes the trustworthiness and reliability of the methods for use in research, development, and quality control environments.
References
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Application Notes and Protocols for the Scale-Up Synthesis of 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic Acid
Introduction
3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of various pharmaceutical agents. Its rigid piperidine scaffold, coupled with the orthogonally protected amino and carboxylic acid functionalities, makes it a versatile intermediate for constructing complex molecular architectures. The increasing demand for this compound in drug development necessitates robust and scalable synthetic protocols. This guide provides a detailed overview of a recommended scale-up synthesis, focusing on practical considerations, process safety, and analytical quality control to ensure a reproducible and efficient manufacturing process.
Synthetic Strategy: A Comparative Overview
Several synthetic routes to this compound have been reported. A comparative analysis of the most common approaches is essential for selecting a scalable and economically viable process.
| Synthetic Route | Starting Materials | Key Transformations | Advantages | Disadvantages |
| Route 1: Hofmann Rearrangement | Piperidine-3-carboxylic acid or its ester | N-Boc protection, Amidation, Hofmann rearrangement | Readily available starting materials, Well-established transformations | Use of hazardous reagents (e.g., sodium hypochlorite), Potential for side reactions if not carefully controlled |
| Route 2: From L-Glutamic Acid | L-Glutamic acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | Utilizes a chiral pool starting material, Good stereocontrol | Multi-step synthesis, potentially lower overall yield |
For the purpose of this guide, we will focus on the Hofmann Rearrangement route , as it is a widely adopted and scalable method. The key to a successful and safe scale-up of this route lies in the careful control of reaction parameters, particularly during the exothermic Hofmann rearrangement step.
Detailed Scale-Up Synthesis Protocol (Hofmann Rearrangement Route)
This protocol outlines a three-step process for the kilogram-scale synthesis of this compound.
Step 1: Synthesis of 1-Boc-piperidine-3-carboxamide
This initial step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by amidation of the carboxylic acid functionality.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Materials and Reagents:
| Reagent | CAS Number | Quantity (kg) | Molar Equivalents |
| Piperidine-3-carboxylic acid ethyl ester | 10.0 | 1.0 | |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 15.2 | 1.1 |
| Triethylamine | 121-44-8 | 7.7 | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 100 L | - |
| 28% Aqueous Ammonia | 1336-21-6 | 50 L | Excess |
| 1,4-Dioxane | 123-91-1 | 100 L | - |
Protocol:
-
N-Boc Protection:
-
Charge a suitable reactor with piperidine-3-carboxylic acid ethyl ester (10.0 kg) and dichloromethane (100 L).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add triethylamine (7.7 kg) while maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (15.2 kg) in dichloromethane (50 L).
-
Add the Boc₂O solution dropwise to the reactor over 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by HPLC.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 L), saturated NaHCO₃ solution (2 x 50 L), and brine (50 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperidine-3-carboxylic acid ethyl ester as an oil.
-
-
Ammonolysis:
-
Charge a pressure-rated reactor with the crude N-Boc-piperidine-3-carboxylic acid ethyl ester and 1,4-dioxane (100 L).
-
Add 28% aqueous ammonia (50 L).
-
Seal the reactor and heat to 85-90 °C with vigorous stirring. The internal pressure will increase; ensure the reactor is rated for the expected pressure.
-
Maintain the temperature and stirring for 12-18 hours, monitoring the reaction progress by HPLC.
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude N-Boc-3-piperidinecarboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield a crystalline solid.
-
Step 2: Hofmann Rearrangement
This is a critical and potentially hazardous step that requires strict temperature control due to its exothermic nature.
Materials and Reagents:
| Reagent | CAS Number | Quantity (kg) | Molar Equivalents |
| N-Boc-3-piperidinecarboxamide | 10.0 | 1.0 | |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 7.5 | 4.0 |
| Sodium Hypochlorite (NaOCl, 10-15% solution) | 7681-52-9 | ~50 L | 1.1 |
| Water | 7732-18-5 | 100 L | - |
Protocol:
-
Preparation of the Hypochlorite Solution:
-
In a jacketed reactor, prepare a solution of sodium hydroxide (7.5 kg) in water (50 L), ensuring the temperature is maintained below 20 °C during dissolution.
-
Cool the NaOH solution to 0-5 °C.
-
Slowly add the sodium hypochlorite solution (~50 L) to the cold NaOH solution, maintaining the temperature below 5 °C. The exact volume of NaOCl solution will depend on its concentration, which should be accurately determined by titration prior to use.
-
-
Hofmann Rearrangement:
-
To the cold sodium hypochlorite/sodium hydroxide solution, add the N-Boc-3-piperidinecarboxamide (10.0 kg) portion-wise, keeping the temperature below 5 °C. This addition is exothermic and must be done slowly to maintain control.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The rearrangement is typically accompanied by a noticeable exotherm, which must be carefully managed by controlling the heating rate and utilizing the reactor's cooling system.
-
Maintain the temperature at 50-60 °C for 2-4 hours, or until HPLC analysis indicates the complete consumption of the starting material and the intermediate N-bromoamide.
-
Cool the reaction mixture to room temperature.
-
Step 3: Work-up and Purification
Protocol:
-
Quenching and pH Adjustment:
-
Cool the reaction mixture to 10-15 °C.
-
Carefully quench any excess sodium hypochlorite by the slow addition of a sodium bisulfite solution until a negative test with potassium iodide-starch paper is achieved.
-
Adjust the pH of the solution to approximately 9-10 with concentrated hydrochloric acid. This will precipitate the product. The pH adjustment should be done slowly as it can be exothermic.
-
-
Isolation and Purification:
-
Stir the resulting slurry at 10-15 °C for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration and wash the filter cake with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or isopropanol/water to achieve the desired purity.
-
Dry the purified product under vacuum at 50-60 °C to a constant weight.
-
Process Safety and Handling
The scale-up of this synthesis involves several hazardous materials and an exothermic reaction, necessitating strict safety protocols.
-
Piperidine Derivatives: Piperidine and its derivatives are toxic and can cause skin and eye burns.[1][2] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Sodium Hypochlorite and Sodium Hydroxide: These are corrosive materials.[3] Handle with care, using appropriate PPE. The reaction of chlorine with sodium hydroxide to produce sodium hypochlorite is highly exothermic and should be managed with adequate cooling.[1]
-
Hofmann Rearrangement: This reaction is exothermic and can lead to a thermal runaway if not properly controlled.[4] Key safety measures include:
-
Slow, portion-wise addition of the amide to the cold hypochlorite solution.
-
Continuous monitoring and control of the reaction temperature using a jacketed reactor with an efficient cooling system.
-
Having a contingency plan for cooling failure, such as an emergency quenching agent.
-
-
Pressure-Rated Reactor: The ammonolysis step is performed at elevated temperature and pressure, requiring a reactor that is appropriately rated and equipped with a pressure relief device.
Analytical Quality Control
Robust analytical methods are crucial for ensuring the quality and consistency of the final product and intermediates.
| Analysis | Method | Purpose | Acceptance Criteria (Example) |
| Reaction Monitoring | HPLC | To track the consumption of starting materials and the formation of products and intermediates. | Starting material <1.0% |
| Purity of Final Product | HPLC | To determine the purity of the final product and identify any impurities. | Purity ≥ 99.0% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure of the final product. | Spectra consistent with the structure of this compound. |
| Residual Solvents | GC-HS | To quantify any remaining solvents from the synthesis and purification process. | As per ICH Q3C guidelines. |
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
Method validation should be performed according to ICH guidelines to ensure accuracy, precision, specificity, linearity, and robustness.[3][5]
Conclusion
The scale-up synthesis of this compound via the Hofmann rearrangement is a viable and established industrial process. Success hinges on a thorough understanding of the reaction mechanism, meticulous control of reaction parameters, and a steadfast commitment to safety. The detailed protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently and safely produce this important building block on a larger scale.
References
- Jubilant Life Sciences Limited.
- Jubilant Ingrevia Limited.
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Sciencemadness Discussion Board. Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach. [Link]
-
Sciencemadness Discussion Board. Hofmann Rearrangement of 3,4,5-trimethoxybenzamide. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
ACS Publications. Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. [Link]
-
NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Halogen Valve Systems. THE CHLORINE INSTITUTE, INC. [Link]
-
Chem-Station Int. Ed. Hofmann Rearrangement. [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
-
Chemistry Steps. Hofmann Rearrangement. [Link]
-
NIH. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. [Link]
-
MDPI. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
MDPI. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Boc-amino)piperidine-3-carboxylic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(Boc-amino)piperidine-3-carboxylic acid. This valuable building block, featuring a sterically demanding quaternary stereocenter, is crucial in modern medicinal chemistry. However, its synthesis is often plagued by low yields and purification challenges.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues. We will explore the causality behind common synthetic pitfalls and offer field-proven solutions to optimize your reaction outcomes.
Overview of Primary Synthetic Strategies
The construction of the 3-amino-3-carboxy-piperidine core can be approached through several pathways. The choice of route often depends on the available starting materials, scalability requirements, and stereochemical considerations. Two dominant strategies are the Strecker synthesis starting from a ketone and the Hofmann or Curtius rearrangement from a carboxylic acid derivative.
Caption: High-level comparison of Strecker and Rearrangement routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may face during the synthesis, providing explanations and actionable solutions.
Stage 1: The Strecker Synthesis Pathway
The Strecker synthesis is a powerful method for creating α-amino acids, but its application to cyclic ketones like N-protected 3-piperidinone has known challenges.[1]
Question: My Strecker reaction on N-Boc-3-piperidinone is low-yielding or fails completely. What are the common pitfalls?
Answer: This is a frequent issue stemming from several critical parameters. Let's break down the probable causes and solutions.
-
Cause 1: Inefficient Imine Formation. The initial equilibrium between the ketone, ammonia (or an ammonia equivalent), and the corresponding imine may not favor the imine. The piperidinone nitrogen can also interfere.
-
Solution: Instead of aqueous ammonia, consider using ammonium chloride with a base or ammonium acetate. Running the reaction in a solvent that allows for the azeotropic removal of water can drive the equilibrium towards the imine.
-
-
Cause 2: Inappropriate Cyanide Source. The choice of cyanide source and its addition method are crucial.
-
Solution: While sodium or potassium cyanide is economical, trimethylsilyl cyanide (TMSCN) often gives superior results by reacting with the ketone to form a cyanohydrin, which then reacts with ammonia. If using KCN/NaCN, ensure slow addition to a slightly acidic solution (pH 5-7) to generate HCN in situ without causing polymerization or excessive hazards.
-
-
Cause 3: Competing Reactions. The α-aminonitrile product can be unstable, reverting to the starting materials or participating in side reactions.
-
Solution: Maintain a low reaction temperature (0-5 °C) during the cyanide addition. Once the reaction is complete, move immediately to the workup and hydrolysis step without attempting to isolate the α-aminonitrile intermediate, which is often unstable.
-
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | Poor imine formation equilibrium. | Use NH₄Cl/base; consider azeotropic water removal. |
| Low reactivity of cyanide source. | Switch from NaCN/KCN to Trimethylsilyl cyanide (TMSCN). | |
| Complex product mixture | Instability of α-aminonitrile product. | Maintain low temperature (0-5°C); proceed directly to hydrolysis without isolation. |
| Side reactions with the Boc group. | Ensure pH is not strongly acidic or basic during the Strecker step itself. |
Stage 2: Nitrile Hydrolysis
The hydrolysis of the sterically hindered tertiary nitrile formed in the Strecker synthesis is arguably the most significant bottleneck in this synthetic sequence.
Question: Hydrolysis of my 3-(Boc-amino)-3-cyanopiperidine intermediate requires harsh conditions, leading to Boc group cleavage and decomposition. How can I improve this step?
Answer: This is a classic challenge. The tertiary carbon atom makes the nitrile resistant to hydrolysis.[2][3][4] Standard methods often fail or give poor yields.
-
The Problem with Harsh Acid Hydrolysis: Concentrated HCl or H₂SO₄ at high temperatures can hydrolyze the nitrile, but these conditions will also readily cleave the acid-labile Boc protecting group, leading to a mixture of products and potential polymerization.[5][6]
-
The Problem with Harsh Basic Hydrolysis: Concentrated NaOH or KOH can also work, but may lead to racemization or other base-catalyzed side reactions. The final product will be a carboxylate salt, requiring an acidic workup that can again jeopardize the Boc group.[7][8]
Recommended Strategy: Two-Stage Hydrolysis
A more reliable method is a two-stage approach that converts the nitrile first to an amide, and then the amide to the carboxylic acid under milder conditions.[3][4]
-
Nitrile to Amide: Use concentrated sulfuric acid at a strictly controlled temperature (e.g., 0-25 °C). The nitrile is protonated, allowing for nucleophilic attack by water to form the amide, which often precipitates from the solution. Quenching the reaction by pouring it onto ice can isolate the amide intermediate before full hydrolysis occurs.
-
Amide to Carboxylic Acid: The resulting 3-(Boc-amino)piperidine-3-carboxamide is significantly easier to hydrolyze. Mild basic hydrolysis (e.g., with LiOH in a THF/water mixture) followed by careful acidification to pH 4-5 is often effective without cleaving the Boc group.
Caption: Decision tree for troubleshooting nitrile hydrolysis.
Stage 3: Purification
Question: My final product, 3-(Boc-amino)piperidine-3-carboxylic acid, is an amorphous solid that is very difficult to purify by standard column chromatography. What are my options?
Answer: The zwitterionic nature of the molecule at neutral pH makes it behave poorly on standard silica gel. It can streak, co-elute with polar impurities, or fail to elute at all.
-
Solution 1: Crystallization. This is the most desirable method for achieving high purity on a large scale. Experiment with various solvent systems. Good starting points include isopropanol/water, ethanol/heptane, or acetone/water mixtures. Seeding with a small amount of pure crystal can be beneficial.
-
Solution 2: Ion-Exchange Chromatography. This is a highly effective but more resource-intensive method. You can use a strong cation exchange (SCX) resin. Load your crude product, wash away neutral and acidic impurities, and then elute your product using a basic solution (e.g., 2-5% ammonia in methanol). The eluent will need to be evaporated and the product potentially re-acidified/crystallized.
-
Solution 3: Derivatization. If all else fails, you can temporarily protect the carboxylic acid as an ester (e.g., methyl or benzyl ester). This neutralizes the zwitterionic character, making the molecule much more amenable to standard silica gel chromatography. After purification, the ester can be selectively cleaved (e.g., LiOH for methyl esters, hydrogenation for benzyl esters) to yield the pure final product.
Frequently Asked Questions (FAQs)
FAQ 1: Which N-protecting group is best for the piperidine ring during this synthesis: Boc, Cbz, or Benzyl?
The choice is critical and depends on the subsequent reaction conditions.
| Protecting Group | Advantages | Disadvantages | Best Use Case |
| Boc | Easy to install. Stable to hydrogenation and many basic conditions. | Highly sensitive to acid. Will likely be cleaved during harsh nitrile hydrolysis. | Not recommended for the Strecker/hydrolysis route unless very mild hydrolysis conditions are found. |
| Cbz | Stable to acidic and basic conditions. Easily removed by catalytic hydrogenation. | Not stable to reductive conditions. Hydrogenation will also reduce other functional groups. | An excellent choice for the Strecker/hydrolysis route, as it withstands the hydrolysis step. It can be removed at the end. |
| Benzyl (Bn) | Very stable to a wide range of conditions. Removed by catalytic hydrogenation. | Removal requires hydrogenation, which may not be compatible with other functional groups. | A robust alternative to Cbz, offering excellent stability throughout the synthesis. |
In our experience, Cbz (Carboxybenzyl) is often the most strategic choice for a Strecker-based synthesis, as it provides robust protection during the critical nitrile hydrolysis step and can be cleanly removed in a final hydrogenation step.
FAQ 2: What are the key analytical techniques to monitor this synthesis?
-
TLC (Thin Layer Chromatography): Essential for routine monitoring of reaction completion. Use appropriate stains; ninhydrin is excellent for detecting free amines that may appear upon deprotection.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool. It allows you to track the disappearance of starting material and the appearance of intermediates and the final product, confirming their respective molecular weights. This is invaluable for identifying side products.
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are indispensable for structural confirmation of isolated intermediates and the final product. The appearance and disappearance of key signals (e.g., the nitrile carbon in ¹³C NMR) provide definitive proof of transformation.
Appendix: Detailed Experimental Protocol
Protocol: Optimized Two-Step Hydrolysis of 3-cyano-3-(Boc-amino)-1-(Cbz)-piperidine
This protocol assumes the use of a Cbz group for N-piperidine protection to ensure stability.
Step A: Conversion of Nitrile to Amide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add the starting nitrile (1.0 eq).
-
Reagent Addition: Cool the flask to 0 °C. Slowly and carefully add concentrated sulfuric acid (approx. 5-10 volumes) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS by carefully quenching a small aliquot in a biphasic mixture of water and ethyl acetate.
-
Work-up: Once the starting material is consumed, cool the reaction mixture again to 0 °C. Very slowly pour the mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: A white precipitate (the amide) should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid under high vacuum. The product is 3-(Boc-amino)-1-(Cbz)-piperidine-3-carboxamide.
Step B: Hydrolysis of Amide to Carboxylic Acid
-
Setup: Suspend the crude amide (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Reagent Addition: Add Lithium Hydroxide (LiOH) monohydrate (2.0-3.0 eq) to the suspension.
-
Reaction: Heat the mixture to a gentle reflux (or 40-50 °C) and stir for 4-12 hours. Monitor for the disappearance of the amide by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification & Isolation: Cool the aqueous solution in an ice bath. Slowly add 1M HCl with stirring to adjust the pH to ~4-5. A precipitate of the final product should form. Stir for 1 hour in the ice bath.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent like isopropanol/water to obtain the pure 3-(Boc-amino)-1-(Cbz)-piperidine-3-carboxylic acid.
References
- Google Patents. (n.d.). Preparation method of (R)-3-Boc-aminopiperidine.
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Retrieved from [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
PubMed. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubMed. (2012). Structure-based selectivity optimization of piperidine-pteridine derivatives as potent Leishmania pteridine reductase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
-
Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
Sources
- 1. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chemguide.co.uk [chemguide.co.uk]
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- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 3-(Boc-amino)piperidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-(Boc-amino)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying chemistry and actionable protocols for mitigation.
Issue 1: Incomplete Boc Protection and Formation of Di-Boc Impurity
Question: I am seeing incomplete conversion of my starting material (3-aminopiperidine-3-carboxylic acid) during Boc protection, and my mass spectrometry analysis shows a peak corresponding to a di-Boc protected species. What is happening and how can I optimize this step?
Root Cause Analysis: The zwitterionic nature of amino acids like 3-aminopiperidine-3-carboxylic acid can lead to poor solubility in common organic solvents, hindering the reaction with di-tert-butyl dicarbonate (Boc₂O).[1] This can result in incomplete reactions. The formation of a di-Boc impurity, while less common for the amino group, can occur under harsh conditions or with a large excess of Boc₂O, potentially involving the carboxylate group or the piperidine nitrogen if it's unprotected. More commonly, if starting with a precursor like 3-aminopiperidine, over-reaction can lead to a di-Boc protected impurity.[2]
Strategic Solution: The key is to disrupt the zwitterionic form and improve solubility. This can be achieved by performing the reaction under aqueous basic conditions.
Recommended Protocol for Optimized Boc Protection:
-
Dissolution: Dissolve the 3-aminopiperidine-3-carboxylic acid in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Basification: Cool the solution to 0 °C in an ice bath and add a base such as sodium hydroxide (1N solution) or triethylamine to adjust the pH to ~9-10. This deprotonates the ammonium group, increasing the nucleophilicity of the amine.
-
Reagent Addition: While vigorously stirring, add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents) portion-wise or as a solution in dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, wash the mixture with a non-polar solvent like pentane or hexane to remove excess Boc₂O.[3]
-
Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1N HCl or citric acid) to a pH of ~3-4 to protonate the carboxylic acid.[3]
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Issue 2: Racemization at the C3 Position
Question: My synthesis is intended to be stereospecific, but I am observing a loss of enantiomeric purity in my final product. At which stages is racemization most likely to occur and how can I prevent it?
Root Cause Analysis: Racemization can be a significant issue in the synthesis of chiral 3-substituted piperidines.[4][5] The acidic proton at the C3 position can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in a racemic mixture. This is particularly a risk during steps involving strong bases or elevated temperatures.
Preventative Measures:
-
Mild Reaction Conditions: Employ mild bases and the lowest possible reaction temperatures for all steps, especially during cyclization or any functional group manipulations at the C3 position.
-
Protecting Group Strategy: The choice of protecting groups can influence the acidity of the C3 proton. A bulky Boc group on the amino function can offer some steric hindrance against base-mediated epimerization.
-
Careful pH Control: During work-up and purification, avoid prolonged exposure to strongly acidic or basic conditions.
Workflow for Minimizing Racemization:
Caption: Workflow to minimize racemization.
Issue 3: Unwanted Decarboxylation
Question: During the later stages of my synthesis, I am detecting a byproduct that corresponds to the loss of the carboxylic acid group. What causes this decarboxylation and how can I avoid it?
Root Cause Analysis: Decarboxylation of piperidine-3-carboxylic acid derivatives can occur under harsh thermal or acidic conditions.[6] The stability of the resulting carbanion or carbocation intermediate plays a role in the propensity for decarboxylation. The presence of certain functional groups can facilitate this process.
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating during reaction and purification steps. If a reaction requires elevated temperatures, it should be run for the minimum time necessary.
-
Acid Sensitivity: Be cautious with strongly acidic conditions, especially in combination with heat. For reactions requiring acid catalysis, consider using milder acids or performing the reaction at lower temperatures. For Boc group deprotection, which is acid-labile, carefully controlled conditions are crucial.[2][7]
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative decarboxylation pathways.
| Condition to Avoid | Recommended Alternative | Rationale |
| Prolonged heating at >100 °C | Maintain reaction temperatures below 80 °C where possible. | Reduces the likelihood of thermally induced decarboxylation. |
| Strong, hot mineral acids (e.g., refluxing HCl) | Use milder acids (e.g., TFA in DCM at 0 °C) for deprotection. | Minimizes acid-catalyzed decarboxylation.[7] |
| Exposure to strong oxidizing agents | Use reagents and solvents free of peroxides. | Prevents oxidative side reactions that could lead to decarboxylation. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of 3-(Boc-amino)piperidine-3-carboxylic acid?
A common and effective starting material is L-glutamic acid.[8] This approach offers the advantage of starting with a readily available and enantiomerically pure natural amino acid. The synthesis typically involves a multi-step process including esterification, Boc protection, reduction of the carboxylic acid groups to alcohols, conversion of the diol to a ditosylate, and subsequent cyclization with an amine.[8]
Q2: I am having trouble with the cyclization step to form the piperidine ring. What are some common issues?
Difficulties in the cyclization step often arise from poor reactivity of the nucleophile or competing side reactions. For instance, when using a ditosylate precursor and a primary amine for cyclization, the nucleophilicity of the amine is critical. Aromatic amines like aniline may be unreactive due to their lower nucleophilicity compared to aliphatic amines. Additionally, bulky substituents on the amine can hinder the reaction, which typically proceeds via an Sₙ2 mechanism.[8] To improve yields, ensure you are using a sufficiently nucleophilic amine and consider optimizing the solvent and temperature conditions.
Q3: Can I protect the piperidine nitrogen with a Cbz group and then perform the Boc protection?
Yes, this is a viable strategy. A synthetic route could involve starting with N-Cbz-3-piperidine carboxylic acid.[9] The Cbz group protects the piperidine nitrogen, allowing for selective modification at other positions. After subsequent steps, the Cbz group can be removed by hydrogenation, followed by the protection of the 3-amino group with a Boc group.[9][10] This orthogonal protecting group strategy allows for the selective deprotection of one group while the other remains intact.
Q4: My final product is poorly soluble. What are some suggestions for purification?
The amphoteric nature of 3-(Boc-amino)piperidine-3-carboxylic acid can lead to solubility challenges. For purification by column chromatography, a polar eluent system is often required. A gradient elution starting with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increasing the polarity can be effective. In some cases, adding a small amount of acetic acid or triethylamine to the eluent can improve the peak shape and separation by suppressing or ensuring the ionization of the functional groups.
Q5: Are there any specific analytical techniques recommended for monitoring the reaction and characterizing the product?
For reaction monitoring, thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable. LC-MS is particularly useful for identifying the desired product and any side products by their mass-to-charge ratio. For final product characterization, ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. To verify the enantiomeric purity, chiral high-performance liquid chromatography (chiral HPLC) is the standard method.
Visualizing a General Synthetic Pathway from L-Glutamic Acid:
Caption: A simplified synthetic route from L-glutamic acid.[8]
References
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Examples of biologically active 3-substituted piperidines.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
- Application Note – N-Boc protection. Sigma-Aldrich.
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. ChemicalBook.
- Facile synthesis of 3-amino substituted piperidines
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. organic-chemistry.org.
- ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives.
- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- An Improved Process For The Preparation Of (R)
- Having great trouble with a Boc-protection reaction. Reddit.
- Chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters and their 5-hydroxymethyl derivatives.
- Boc Protection - Common Conditions. organic-reaction.com.
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- 498-95-3|Piperidine-3-carboxylic acid|BLD Pharm. bldpharm.com.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 10. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
Technical Support Center: Chromatographic Purification of 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid
Welcome to the technical support guide for the chromatographic purification of 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the successful purification of this versatile synthetic building block.
Introduction to the Molecule and Its Challenges
This compound is a bifunctional molecule containing a piperidine ring, a Boc-protected amine, and a carboxylic acid. This unique structure presents specific challenges during purification. The molecule possesses both a mildly acidic proton (carboxylic acid) and a basic nitrogen atom (piperidine ring), making it zwitterionic in nature, especially at neutral pH. This can lead to poor solubility in common organic solvents and complex interactions with chromatographic stationary phases, often resulting in broad peaks, poor resolution, and low recovery.
This guide will focus primarily on reversed-phase chromatography, as it is a robust and widely applicable technique for such polar compounds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my peak shape poor (e.g., tailing, fronting, or broad) during reversed-phase HPLC analysis/purification?
A1: Poor peak shape for this compound is a common issue and can stem from several factors related to its chemical nature:
-
Secondary Silanol Interactions: The basic nitrogen of the piperidine ring can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.
-
Ionization State: The compound has both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups. If the mobile phase pH is not controlled, the compound can exist in multiple ionic forms, causing peak broadening or splitting.
-
Metal Chelation: The carboxylic acid and adjacent amine can chelate with trace metals in the HPLC system or on the column, causing peak tailing.
Q2: What are the most common process-related impurities I should be looking for?
A2: Impurities can originate from starting materials, byproducts, or degradation.[4] Key impurities to monitor include:
-
Unreacted Starting Material: The corresponding unprotected 3-aminopiperidine-3-carboxylic acid.
-
Di-Boc Impurity: Over-protection leading to a di-Boc species, although less common for this specific structure.
-
Byproducts from Boc Protection: Excess di-tert-butyl dicarbonate ((Boc)₂O) and its breakdown products.[5]
-
Enantiomeric Impurity: If you are working with a specific stereoisomer, the presence of the opposite enantiomer is a critical impurity to monitor.[4]
Q3: My compound is not retaining on a C18 column. What should I do?
A3: Lack of retention is typical for polar compounds on traditional reversed-phase columns.[6] To increase retention:
-
Decrease Mobile Phase Polarity: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the carboxylic acid, making the molecule less polar and increasing its retention on a reversed-phase column.[6]
Q4: Can I use normal-phase chromatography for this purification?
A4: While possible, normal-phase chromatography is often more challenging for this compound due to its polarity and potential for strong, irreversible binding to the polar stationary phase (e.g., silica). It can be a viable option if the compound is first derivatized to mask the polar functional groups. For underivatized compound, reversed-phase is generally the more reproducible and scalable method.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Secondary interactions with silica. 2. Uncontrolled mobile phase pH. | 1. Use a base-deactivated or end-capped C18 column. 2. Add a mobile phase modifier. A common starting point is 0.1% formic acid or trifluoroacetic acid (TFA) in both the aqueous and organic phases. This suppresses the ionization of the carboxylic acid and provides a consistent pH.[5] |
| Poor Resolution from Impurities | 1. Inappropriate mobile phase composition. 2. Gradient is too steep. | 1. Optimize the mobile phase. If using acetonitrile, try substituting with methanol, which can offer different selectivity.[1] 2. Decrease the gradient slope. A shallower gradient provides more time for separation. |
| Low Recovery | 1. Irreversible binding to the stationary phase. 2. Compound precipitation on the column. | 1. Ensure the mobile phase pH is appropriate to keep the compound in a single, soluble form. 2. Check the solubility of your compound in the loading solvent and initial mobile phase conditions. Load the sample in a solvent that is as weak as or weaker than the initial mobile phase. |
| Inconsistent Retention Times | 1. Lack of column equilibration. 2. Fluctuation in mobile phase pH. 3. Temperature variations. | 1. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection. 2. Use a buffered mobile phase if precise pH control is needed. 3. Use a column oven to maintain a constant temperature. |
| Chiral Separation Issues | 1. Using an achiral column. | 1. Chiral separation requires a specialized chiral stationary phase (CSP). Common CSPs for similar compounds include those based on polysaccharides (e.g., cellulose or amylose derivatives) or protein-based columns like alpha-1-acid glycoprotein (AGP).[7] |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC Method Development
This protocol outlines a systematic approach to developing an analytical method for assessing the purity of your crude product.
-
Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the Boc group has a weak chromophore)
-
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 5 minutes.
-
-
Sample Preparation: Dissolve the crude material in a small amount of a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.
-
Analysis and Optimization: Inject the sample and analyze the chromatogram. Based on the results, adjust the gradient slope to improve the resolution of the main peak from any impurities.
Protocol 2: Preparative Reversed-Phase Flash Chromatography
This protocol is for the purification of larger quantities of the compound.
-
Column Selection: Choose a C18 flash column with a capacity appropriate for your sample size.
-
Mobile Phase: Use the optimized mobile phase from the analytical method development (e.g., 0.1% Formic Acid in water and acetonitrile).
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase. Ensure the final solution is fully dissolved.
-
Solid Loading: Adsorb the crude material onto a small amount of C18 silica or celite. Dry it completely and pack it into a dry-loading cartridge.
-
-
Purification:
-
Equilibrate the column with 3-5 column volumes of the initial mobile phase (e.g., 95% A, 5% B).
-
Load the sample onto the column.
-
Run the optimized gradient.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify the pure fractions.
-
Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent after adjusting the pH.
Visualizing the Workflow
Logical Workflow for Method Development
Caption: A logical workflow for chromatographic purification.
Troubleshooting Decision Tree
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Boc Deprotection: A Technical Guide to Overcoming Side Reactions
For researchers, scientists, and professionals in drug development, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a routine yet critical step in chemical synthesis. While seemingly straightforward, this acid-catalyzed deprotection can be fraught with challenges, primarily the formation of unwanted side products that complicate purification and reduce yields.[1] This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Boc deprotection conditions and achieve cleaner reaction profiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during Boc deprotection, and what causes them?
A1: The primary culprit behind most side reactions is the generation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is an electrophile that can alkylate any nucleophilic species present in the reaction mixture.[1][3] The most common side reactions include:
-
t-Butylation: Nucleophilic residues, particularly in peptide synthesis, are susceptible to alkylation by the tert-butyl cation.[1]
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][4][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1][6]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[1]
-
-
Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen. This side reaction is particularly prevalent when the subsequent amino acid is glycine, asparagine, or arginine.[1] This can lead to a mixture of α- and β-peptides and racemization.[1]
-
Oxidation of Methionine: The thioether in methionine can be oxidized to methionine sulfoxide, especially during prolonged acid treatment.[4][5][7]
Q2: How can I prevent t-butylation of sensitive amino acid residues?
A2: The most effective strategy is the addition of "scavengers" to the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues in your molecule, effectively trapping the cation before it can cause unwanted alkylation.[8][9]
Common scavengers include:
-
Triisopropylsilane (TIS): A very common and effective scavenger.[10]
-
Water: Can act as a scavenger, but may not be sufficient on its own.[10]
-
Thioanisole: Particularly useful for protecting tryptophan.[11][12]
-
1,2-Ethanedithiol (EDT): Effective for protecting cysteine and tryptophan.
-
Phenol: Another scavenger often used in combination with others.[10]
A widely used general scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[10] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1]
Q3: My Boc deprotection is incomplete. What should I do?
A3: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.
-
Insufficient Acid: Increase the concentration of the acid (e.g., from 20% to 50% TFA in Dichloromethane (DCM)) or switch to a stronger acid system like 4M HCl in dioxane.[13] The rate of Boc cleavage is highly dependent on the acid concentration.[8]
-
Insufficient Reaction Time: Extend the reaction time and monitor the progress closely using an appropriate analytical technique like TLC or LC-MS.[8][13]
-
Poor Resin Swelling (Solid-Phase Synthesis): Ensure the solvent system effectively swells the resin. A mixture of TFA and DCM is often better than 100% TFA for this reason.[13][14]
-
Steric Hindrance: Molecules with significant steric bulk around the Boc-protected amine may require harsher conditions (longer time, higher acid concentration) for complete removal.[8][13]
Q4: Are there milder alternatives to TFA for Boc deprotection?
A4: Yes, for substrates with other acid-sensitive functional groups, milder deprotection methods are available. These can be particularly useful to avoid side reactions.
-
Thermal Deprotection: Heating the Boc-protected amine in a suitable solvent like boiling water or methanol can effectively remove the Boc group.[15][16][17]
-
Lewis Acids: Reagents like ZnBr₂ can selectively cleave Boc groups.[18][]
-
Oxalyl Chloride/Methanol: This system provides a mild method for deprotection at room temperature.[15]
Visualizing Reaction Pathways
To further clarify the processes involved in Boc deprotection and troubleshooting, the following diagrams illustrate the key chemical transformations and logical steps.
Caption: Boc deprotection mechanism and side reactions.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving common issues encountered during Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
Data Presentation
The choice of scavenger cocktail can significantly impact the prevention of side product formation. The following table provides a general guide for selecting appropriate scavengers based on the sensitive amino acid residues present in a peptide sequence.
| Sensitive Residue(s) | Recommended Scavenger Cocktail (v/v/v) | Rationale |
| None | 98:2 TFA/TIS | TIS is a general scavenger for any adventitious t-butyl cations. |
| Trp, Met, Tyr | 95:2.5:2.5 TFA/TIS/H₂O | Water helps to scavenge cations, and TIS is effective for Trp and Met.[10] |
| Cys | 94:5:1 TFA/EDT/TIS | EDT is a potent scavenger for cations that can alkylate the free thiol of Cysteine. |
| Arg(Mtr/Pmc/Pbf) | 90:5:5 TFA/Thioanisole/EDT | Thioanisole and EDT are effective at scavenging byproducts from Arg protecting groups.[12] |
| Multiple Sensitive Residues | 82.5:5:5:5:2.5 TFA/Phenol/H₂O/Thioanisole/EDT ("Reagent K") | A robust cocktail for complex peptides with multiple sites for side reactions.[1] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection
This protocol outlines a general procedure for the removal of a Boc group from a protected amine in solution.
-
Dissolution: Dissolve the Boc-protected substrate in Dichloromethane (DCM) (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise to the stirred solution. If scavengers are required, they should be pre-mixed with the TFA/DCM solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][13]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[14] The crude product is typically obtained as a TFA salt.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This is a common alternative to TFA-based methods.
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like DCM or methanol.
-
Cooling: Cool the solution to 0 °C.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[1]
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Mehta, A., Jaouhari, R., & Benson, T. J. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. University of Manchester Research Explorer. [Link]
-
Various Authors. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. [Link]
-
Various Authors. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Acids. [Link]
-
ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan. [Link]
-
ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
National Institutes of Health. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- Google Patents. (n.d.). Methods for the synthesis of arginine-containing peptides.
-
Reddit. (2012). Why won't my Boc group leave?. [Link]
-
ResearchGate. (2025). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BOC Protection and Deprotection [bzchemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mcours.net [mcours.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing Coupling Conditions for 3-(Boc-amino)piperidine-3-carboxylic Acid
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with sterically hindered amino acids. This guide provides in-depth troubleshooting advice and optimized protocols specifically for the challenging amide bond coupling of 3-(Boc-amino)piperidine-3-carboxylic acid.
Section 1: The Challenge: Understanding Steric Hindrance
3-(Boc-amino)piperidine-3-carboxylic acid is an α,α-disubstituted amino acid analog. The presence of both a bulky Boc-protected amine and the piperidine ring on the α-carbon creates significant steric hindrance. This bulk physically obstructs the approach of the coupling reagents and the amine nucleophile, dramatically slowing down reaction kinetics compared to simpler amino acids.[1][2]
Consequently, standard coupling conditions often lead to:
-
Low or No Yield: Incomplete reaction due to the high activation energy barrier.
-
Slow Reaction Times: Requiring prolonged reaction times, which can increase the risk of side reactions.
-
Epimerization: If coupling to a chiral amine, the harsh conditions sometimes used to force the reaction can lead to loss of stereochemical integrity at adjacent centers.[3][4]
This guide will help you navigate these challenges by selecting the appropriate reagents and optimizing your reaction conditions.
Section 2: Reagent & Condition Selection: A Strategic Overview
The success of a difficult coupling reaction is critically dependent on the choice of coupling reagent, base, and solvent.
Coupling Reagent Comparison
For sterically demanding substrates, potent coupling reagents are essential. Uronium/aminium and phosphonium salt-based reagents are vastly superior to standard carbodiimides.[1][2]
| Reagent | Class | Advantages for Hindered Systems | Disadvantages |
| HATU | Uronium/Aminium Salt | Highly Recommended. Excellent reactivity and fast kinetics due to the formation of a highly reactive OAt-ester.[5] Low tendency for racemization.[6][7] | Higher cost. Can cause guanidinylation of the amine if used in large excess or with slow pre-activation.[8] |
| HBTU | Uronium/Aminium Salt | Good reactivity, widely used. More cost-effective than HATU. | Less reactive than HATU for severely hindered systems.[5] Forms a less reactive OBt-ester. |
| PyBOP | Phosphonium Salt | Strong coupling reagent with high chemoselectivity (N-acylation over O-acylation).[7] Byproducts are not carcinogenic (unlike older BOP reagent).[7][9] | Solutions in DMF have moderate stability. |
| COMU | Uronium Salt | High reactivity, comparable or sometimes superior to HATU. OxymaPure-based leaving group is non-explosive and has reduced allergenic potential.[9] | Can be more expensive. |
| EDC/HOBt | Carbodiimide | Cost-effective and common. Water-soluble urea byproduct is easily removed during workup.[9][10] | Not Recommended for Initial Attempts. Often results in low yields and slow reactions for hindered substrates.[2][11] Higher risk of epimerization.[3] |
Choice of Base
The base is not just a proton scavenger; its strength influences the risk of epimerization.
-
DIPEA (Hünig's Base): The most common choice. It is a non-nucleophilic, strong base suitable for most couplings.[9]
-
NMM (N-Methylmorpholine): A weaker base than DIPEA. Its use can sometimes reduce the rate of epimerization, albeit potentially at the cost of a slightly slower reaction rate.[2]
-
2,4,6-Collidine: A sterically hindered and weaker base, recommended in cases with a very high risk of racemization.[9][12]
Solvent Considerations
The solvent must effectively solvate the reactants and, in solid-phase synthesis, swell the resin.
-
DMF (N,N-Dimethylformamide): The most common solvent for amide coupling.
-
NMP (N-Methyl-2-pyrrolidone): More polar than DMF, can improve solvation and coupling yields in some difficult cases.[13]
-
DCM (Dichloromethane): Often used in solution-phase synthesis. Less polar than DMF or NMP.
Section 3: Troubleshooting Common Coupling Failures (Q&A Format)
Q1: My reaction is giving very low yield or has failed completely. What's the first thing I should check?
Probable Cause: Your coupling reagent is not potent enough to overcome the steric hindrance of the α,α-disubstituted piperidine core. Standard carbodiimide reagents like EDC or DCC are often insufficient for this task.[2]
Solution:
-
Switch to a High-Potency Reagent: Immediately switch to HATU or COMU .[9] These reagents are specifically designed for difficult couplings and generally give superior results.[1]
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated ester intermediate, quenching the reaction. Ensure all solvents and reagents are anhydrous.
-
Check Stoichiometry: For a difficult coupling, you may need to increase the equivalents of the coupling reagent and the acid. Start with 1.2 equivalents of HATU and 1.1 equivalents of the carboxylic acid relative to your amine.
Q2: I'm seeing a significant amount of epimerization in my product. How can I suppress this side reaction?
Probable Cause: Epimerization occurs via the formation of an oxazolone intermediate or direct proton abstraction by the base, both of which are promoted by strong bases and long reaction times.[4][9]
Solution:
-
Use a Weaker Base: Replace DIPEA with N-Methylmorpholine (NMM) or, in severe cases, 2,4,6-collidine.[2][9]
-
Lower the Reaction Temperature: Perform the initial activation and coupling at 0 °C before allowing the reaction to slowly warm to room temperature. Low temperatures suppress the rate of epimerization.[3]
-
Minimize Pre-activation Time: Do not allow the carboxylic acid and coupling reagent to stir together for an extended period before adding the amine. A short pre-activation of 5-15 minutes is usually sufficient.[2]
-
Use a Superior Additive: If using a carbodiimide system is unavoidable, ensure you are using HOAt or OxymaPure as an additive instead of HOBt. They are more effective at suppressing racemization.[2]
Q3: The reaction is clean but extremely slow. How can I safely accelerate it?
Probable Cause: The activation energy for the coupling is very high due to steric hindrance.
Solution:
-
Gentle Heating: After initial coupling at room temperature, you can gently heat the reaction to 40-50 °C. Monitor carefully by TLC or LC-MS to ensure product formation outpaces degradation or side reactions.
-
Microwave Synthesis: Microwave-assisted synthesis can be highly effective for hindered couplings by overcoming the activation energy barrier and reducing aggregation.[14]
Q4: I'm using HATU and see a side product with a mass increase of +99 amu. What is it?
Probable Cause: This is likely a guanidinylation side product.[6] It occurs when the highly reactive HATU reagent reacts directly with your free amine nucleophile instead of the activated carboxylic acid. This is more common when the coupling reagent is in excess or when the activation of the carboxylic acid is slow.[8]
Solution:
-
Use a Slight Defect of Coupling Reagent: Use slightly less than one equivalent of the coupling reagent relative to the carboxylic acid (e.g., 0.95 eq).[15]
-
Ensure Proper Reaction Order: Always pre-activate the carboxylic acid with HATU and base for a few minutes before adding your amine component. This ensures the activated ester is formed and ready to react.
Section 4: Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling with HATU (Recommended)
This protocol is optimized for the coupling of 3-(Boc-amino)piperidine-3-carboxylic acid with a primary or secondary amine.
Materials:
-
3-(Boc-amino)piperidine-3-carboxylic acid (1.1 eq)
-
Amine component (1.0 eq)
-
HATU (1.2 eq)[16]
-
DIPEA (2.5 eq)[16]
-
Anhydrous DMF
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve the 3-(Boc-amino)piperidine-3-carboxylic acid in anhydrous DMF.
-
Add HATU to the solution and stir.
-
Add DIPEA to the mixture. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.[16]
-
In a separate flask, dissolve the amine component in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate or DCM (3x).
-
Wash the combined organic layers with 5% LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution, and finally brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Standard Coupling with EDC/HOBt (Alternative)
Use this protocol for comparison or if higher-potency reagents are unavailable. Expect longer reaction times and potentially lower yields.
Materials:
-
3-(Boc-amino)piperidine-3-carboxylic acid (1.1 eq)
-
Amine component (1.0 eq)
-
EDC·HCl (1.5 eq)[17]
-
HOBt (1.5 eq)[17]
-
DIPEA or NMM (3.0 eq)[17]
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve the 3-(Boc-amino)piperidine-3-carboxylic acid, HOBt, and the amine component in anhydrous DCM or DMF.[16]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the cold solution.
-
Add DIPEA (or NMM) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with 10% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: Monitoring Reaction Completion
If your amine nucleophile is attached to a solid-phase resin, you can monitor the disappearance of the free amine to confirm reaction completion.
-
Kaiser Test (for Primary Amines): Reacts with primary amines to produce an intense blue color. A negative (yellow/colorless) result indicates a complete reaction.[18]
-
Isatin Test (for Secondary Amines): The Kaiser test is unreliable for secondary amines. The Isatin test should be used instead, where a blue color indicates an incomplete coupling.[18] If coupling is incomplete after a reasonable time, filter, wash, and perform a second coupling.[18]
Section 5: Visual Guides & Workflows
HATU Coupling Mechanism
Caption: Generalized mechanism of amide bond formation using HATU.[19][20]
Troubleshooting Workflow for Failed Couplings
Caption: Decision workflow for troubleshooting failed coupling reactions.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (2025). Benchchem.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). BenchChem.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- HATU: a third-generation coupling reagent. (2024). ChemicalBook.
- Peptide Coupling Reagents: Selection and Use. Biosynth.
- Epimeriz
- Amine to Amide Mechanism - H
- Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). Organic Chemistry Plus.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- H
- Epimerisation in Peptide Synthesis. (2018). PMC - PubMed Central - NIH.
- Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorpor
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025). Benchchem.
- (R)-1-Boc-3-Aminopiperidine synthesis. ChemicalBook.
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2025).
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- Preparation method of (R)-3-Boc-aminopiperidine.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. (2025). Benchchem.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company.
- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
- Coupling Reagents. Aapptec Peptides.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. file.globalso.com [file.globalso.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 18. peptide.com [peptide.com]
- 19. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 20. HATU - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Synthesis of 3-(Boc-amino)piperidine-3-carboxylic Acid
Welcome to the technical support guide for the stereoselective synthesis of 3-(Boc-amino)piperidine-3-carboxylic acid and its derivatives. This molecule, containing a critical quaternary stereocenter at the C3 position, presents significant synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues encountered during its synthesis. The content is structured in a question-and-answer format to directly address specific experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I observing low enantioselectivity or diastereoselectivity in my synthesis?
Low stereoselectivity is the most common challenge in constructing the C3-quaternary stereocenter. This typically results in a racemic or near-racemic mixture of stereoisomers, which are often difficult to separate.
Root Causes & Solutions:
-
Ineffective Chiral Catalyst or Auxiliary: The choice of chiral control element is paramount.
-
Catalytic Asymmetric Strecker Reaction: This is a powerful method for creating α-amino nitrile precursors. The choice of catalyst is critical. For instance, chiral thiourea-based catalysts have been shown to be effective in promoting highly enantioselective hydrocyanation of imines.[1] If you are observing poor results, consider screening a panel of catalysts.
-
Organocatalytic Michael Addition: Enantioselective aza-Michael additions can be used to construct the piperidine ring with high stereocontrol.[2][3][4] Chiral phosphoric acids or quinine-derived catalysts are often employed.[5][6][7] The catalyst loading and reaction conditions (solvent, temperature) must be meticulously optimized.
-
-
Poor Reaction Conditions: Stereoselectivity is often highly sensitive to the reaction environment.
-
Temperature: Many asymmetric reactions require sub-ambient temperatures (-78 °C to 0 °C) to enhance selectivity by favoring the transition state leading to the desired isomer. Running the reaction at a lower temperature may improve your enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence catalyst performance and transition state geometry. A non-coordinating solvent like toluene or dichloromethane is often preferred. It is advisable to perform a solvent screen.
-
Reagent Addition Rate: Slow addition of a key reagent (e.g., cyanide source in a Strecker reaction) can maintain a low concentration, which often suppresses background uncatalyzed reactions that lead to racemic products.
-
-
Substrate Control Issues: The structure of your starting material can override the directing effect of the catalyst.
-
Steric hindrance near the reaction center can impede the approach of the catalyst-reagent complex. It may be necessary to redesign the synthetic route using a less hindered precursor.
-
Troubleshooting Workflow for Low Stereoselectivity:
Caption: Troubleshooting workflow for low stereoselectivity.
FAQ 2: My desired stereoisomer is epimerizing during the reaction or workup. How can I prevent this?
Epimerization is the loss of stereochemical integrity at the C3 position after it has been set. This is a common problem for α-amino acids, as the α-proton is acidic and can be removed under basic conditions, leading to a planar, achiral enolate intermediate.[8][9]
Root Causes & Solutions:
-
Basic Conditions: Exposure to strong bases during workup or purification is a primary cause.
-
Mitigation: Use a mildly acidic or neutral workup (e.g., aqueous ammonium chloride wash instead of sodium bicarbonate or carbonate). Avoid basic chromatography conditions; if silica gel is too acidic, consider using deactivated silica or an alternative stationary phase like alumina.
-
-
Elevated Temperatures: Heat can provide the energy needed to overcome the activation barrier for epimerization, especially if trace amounts of acid or base are present.
-
Mitigation: Perform all workup and purification steps at room temperature or below. Concentrate solutions using a rotary evaporator at low temperatures.
-
-
Protracted Reaction Times: The longer the product is exposed to the reaction conditions, the greater the chance of epimerization, especially if the reaction mixture contains basic species.
-
Mitigation: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Experimental Protocol: Non-Epimerizing Workup
-
Upon reaction completion (as determined by TLC/LC-MS), cool the reaction mixture to 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate in vacuo at a temperature not exceeding 30 °C.
-
Purify immediately via flash chromatography using a carefully chosen solvent system.
FAQ 3: I'm having trouble installing the Boc group on the C3-amino functionality due to steric hindrance.
The C3-amino group is part of a quaternary center, making it sterically hindered. Standard Boc-protection conditions may be sluggish or fail completely.
Root Causes & Solutions:
-
Standard Conditions are Insufficient: The combination of Boc₂O and a standard base like triethylamine (TEA) may not be reactive enough.
-
Solution: Employ more forcing conditions or alternative reagents. A common and effective method is using Boc₂O in the presence of a stronger base like NaOH in a biphasic system (e.g., dioxane/water) or using anhydrous conditions with a catalyst.[10][]
-
-
Side Reactions: For sterically hindered amines, isocyanate formation can become a competing side reaction.[]
-
Solution: Using specific catalytic conditions can promote the desired N-tert-butyloxycarbonylation while suppressing side reactions.
-
Optimized Protocol for Boc-Protection of Hindered Amines
| Condition | Reagents & Solvent | Temperature | Typical Time | Notes |
| Aqueous Base | Boc₂O (1.2 eq.), NaOH (1.5 eq.), Dioxane/H₂O | 0 °C to RT | 4-12 h | A robust and common method. |
| Anhydrous Catalytic | Boc₂O (1.1 eq.), DMAP (0.1 eq.), CH₂Cl₂ or CH₃CN | RT | 2-8 h | Effective for amines sensitive to water. Be cautious as DMAP can catalyze Boc-protection of hydroxyl groups if present.[] |
| Anhydrous Strong Base | 1. NaH or NaHMDS (1.1 eq.), THF; 2. Boc₂O (1.2 eq.) | 0 °C to RT | 1-4 h | For extremely hindered or unreactive amines. Requires strictly anhydrous conditions.[] |
FAQ 4: How can I effectively separate the desired stereoisomer from other isomers?
If stereoselectivity is not perfect, you will face the challenge of separating diastereomers or enantiomers.
Separation Strategies:
-
Diastereomers: Diastereomers have different physical properties and can often be separated by standard flash column chromatography.
-
Optimization: A careful screen of solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) is required. Using a high-resolution silica gel and optimizing the column loading can significantly improve separation.
-
-
Enantiomers: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatography.
-
Chiral HPLC: This is the most common analytical and preparative method for separating enantiomers. It requires screening different chiral stationary phases (e.g., Chiralcel OD, OJ, AD) and mobile phases.
-
Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base) to form diastereomeric salts.[12][13] These salts can then be separated by crystallization, followed by removal of the resolving agent to yield the pure enantiomer. This method can be effective for large-scale preparations.
-
FAQ 5: What are the most reliable methods to confirm the absolute and relative stereochemistry of my product?
Unambiguous determination of stereochemistry is critical.
Analytical Methods:
-
NMR Spectroscopy:
-
NOE (Nuclear Overhauser Effect) Spectroscopy: Can be used to determine the relative stereochemistry of diastereomers by observing through-space correlations between protons.
-
Chiral Solvating Agents (CSAs): Adding a chiral solvating agent (e.g., a derivative of phenylglycine or a thiourea-based agent) to the NMR tube can induce separate signals for enantiomers, allowing for the determination of enantiomeric excess.[14][15][16]
-
Mosher's Amide Analysis: A classical method involving derivatization of an amine or alcohol with a chiral Mosher's acid chloride. Analysis of the ¹H or ¹⁹F NMR of the resulting diastereomeric amides allows for the assignment of absolute configuration.[13]
-
-
X-Ray Crystallography: This is the gold standard for determining both relative and absolute stereochemistry. It requires obtaining a single crystal of suitable quality, which can be challenging.
-
Chiral HPLC/SFC: Comparing the retention time of your product to that of an authentic, commercially available standard of known stereochemistry is a reliable method of assignment.
Workflow for Stereochemical Assignment:
Caption: Workflow for separation and stereochemical analysis.
References
- Anderson, R. J., et al. (2014). Diastereoselective reductive cyclization of amino acetals. [Source details not fully available in search results]
-
Barron, B., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]
-
Corey, E.J., et al. (1998). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters. [Link]
-
Jacobsen, E. N., et al. (2008). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature Chemistry. [Link]
-
Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines. The Journal of Organic Chemistry. [Link]
-
Li, W., et al. (2019). Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes. Chemistry – A European Journal. [Link]
-
Miranda, P. O., et al. (2014). Fully diastereoselective synthesis of polysubstituted, functionalized piperidines and decahydroquinolines based on multicomponent reactions. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Singh, R. P., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. [Link]
-
Unsworth, W. P., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Various Authors. Recent Developments in Catalytic Asymmetric Strecker-Type Reactions. ResearchGate. [Link]
-
Various Authors. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Zheng, X., et al. (1995). Resolution of ethyl nipecotate. Chirality. [Link]
Sources
- 1. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction | Semantic Scholar [semanticscholar.org]
- 6. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]
- 13. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 14. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arpi.unipi.it [arpi.unipi.it]
stability issues of 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid in solution
Technical Support Center: 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS: 436867-71-9). This valuable synthetic building block is instrumental in the development of novel therapeutics and complex molecules. However, its unique structure—featuring a sterically hindered quaternary carbon and an acid-labile Boc protecting group—presents specific stability challenges in solution. This guide is designed to provide you, our fellow researchers and drug development professionals, with clear, actionable insights to anticipate and troubleshoot these issues, ensuring the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the handling and stability of this compound.
Q1: What is the primary stability concern when working with this compound in solution? The most significant stability issue is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is designed to be removed under acidic conditions, and even mildly acidic environments (pH < 5) can lead to its slow hydrolysis over time, yielding the unprotected 3-aminopiperidine-3-carboxylic acid and gaseous byproducts (CO₂ and isobutene). This deprotection is often irreversible and can compromise the outcome of your experiment.[1][2]
Q2: How should I store the compound in its solid form and as a stock solution? Solid Form: The compound is generally a stable, white crystalline solid that can be stored for extended periods at 2-8°C in a tightly sealed container, protected from moisture and light.[1]
In Solution: Stock solutions are best prepared fresh. If storage is necessary, we recommend the following:
-
Solvent: Use aprotic, anhydrous organic solvents like DMF or DMSO.
-
Temperature: Store at -20°C or below.
-
pH: Ensure the solution is neutral or slightly basic if an aqueous or protic solvent system is unavoidable. Avoid all acidic buffers.
-
Inert Atmosphere: For long-term storage, blanketing the solution with an inert gas like argon or nitrogen can prevent degradation from dissolved gases (e.g., CO₂ forming carbonic acid in water).
Q3: In which solvents is the compound most soluble and stable? The molecule has mixed polarity. It is generally soluble in polar organic solvents such as methanol, ethanol, and DMF.[3][4] Its solubility in water is slight and highly dependent on pH.[3][5] For optimal stability, use anhydrous grades of aprotic solvents like DMF, DMSO, or THF. While soluble in methanol and ethanol, these protic solvents may participate in undesired side reactions if other reactive species are present.
Q4: Is the compound stable under basic conditions? Yes, the Boc group is robustly stable under basic and nucleophilic conditions, which is a key principle of its utility as a protecting group.[1][6] However, extremely harsh basic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures) should be avoided, as they can potentially lead to other unforeseen degradation pathways or, for chiral variants, risk of epimerization at the C3 position.[7]
Q5: Can I heat solutions containing this compound? Caution is advised. While the compound itself is stable under normal temperatures, prolonged heating in solution can accelerate degradation, especially if latent acidic impurities are present.[3] If heating is required for a reaction, it is crucial to ensure the solution is free of acids. Perform a small-scale pilot reaction to check for degradation via HPLC or LC-MS before proceeding on a larger scale. Hazardous decomposition upon significant heating can emit toxic fumes.[3]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a deeper dive into specific problems you might encounter during your experiments, focusing on causality and corrective actions.
Issue 1: My reaction is yielding an unexpected byproduct with a mass loss of 100.12 Da, or I'm seeing my starting material disappear on my LC-MS.
-
Probable Cause: This is the classic signature of Boc group cleavage. The mass difference corresponds to the loss of the C₅H₈O₂ moiety (100.12 g/mol ). This indicates your reaction or solution conditions are acidic. The source of acidity can be:
-
An explicitly added acidic reagent (e.g., TFA, HCl).
-
An acidic co-solvent or buffer.
-
In situ generation of an acidic species during the reaction.
-
Degradation of the solvent (e.g., old bottles of chloroform can contain HCl).
-
-
Troubleshooting & Solution:
-
pH Audit: Immediately check the pH of your solution using a calibrated pH meter or high-quality pH paper. For organic solutions, use test strips designed for non-aqueous media.
-
Reagent Purity: Ensure all reagents and solvents are pure and free from acidic contaminants. Use freshly opened bottles of high-purity solvents.
-
Buffer Selection: If a buffer is required, use a neutral or slightly basic system, such as HEPES (pH 7.2-7.5) or phosphate buffer (pH 7.0-7.4). Avoid acetate or citrate buffers.
-
Scavengers: In reactions where acid might be generated, consider adding a non-nucleophilic base (a "proton sponge") like 2,6-lutidine or diisopropylethylamine (DIPEA) to neutralize the acid as it forms.
-
Issue 2: The compound is precipitating from my aqueous solution during a pH adjustment or workup.
-
Probable Cause: The compound is zwitterionic in nature when the Boc group is present. It has a carboxylic acid (pKa ~2-4) and a piperidine nitrogen that, while part of a ring, has basic character. Its solubility in water is lowest near its isoelectric point. Adjusting the pH alters the charge state and, consequently, its solubility.[5]
-
Acidic pH (<2): The carboxylic acid is protonated (neutral), and the piperidine nitrogen is protonated (positive charge). The molecule is a cation and may be more soluble.
-
Neutral pH (~6-8): The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is neutral. The molecule is an anion.
-
Near Isoelectric Point (pI): The molecule exists as a neutral zwitterion, which typically has minimal water solubility.
-
-
Troubleshooting & Solution:
-
Solvent Modification: If precipitation occurs during an aqueous workup, consider adding a polar organic co-solvent like THF or isopropanol to increase the solubility of the neutral species.
-
Controlled pH Adjustment: Adjust the pH slowly while vigorously stirring. If the goal is extraction into an organic solvent, adjust the pH to a range where the compound is in its least water-soluble (neutral) form, but be mindful not to enter strongly acidic territory that would cleave the Boc group.
-
Alternative Workup: Consider a solid-phase extraction (SPE) protocol to isolate the compound, which can be more effective than liquid-liquid extraction if solubility is problematic.
-
Data Summary: Recommended Solution Conditions
| Parameter | Recommended | To Avoid | Rationale |
|---|---|---|---|
| pH Range | 7.0 - 9.0 | < 6.0 | Prevents acid-catalyzed cleavage of the Boc group.[1][2] |
| Solvents | Anhydrous DMF, DMSO, DCM | Acidic co-solvents, old chlorinated solvents | Ensures stability and prevents premature deprotection. |
| Temperature | Ambient or below (0 to 25°C) | Prolonged heating (>50°C) | Minimizes thermal degradation and side reactions.[3] |
| Additives | Neutral or basic buffers (HEPES, Phosphate) | Acidic buffers (Acetate, Citrate, TFA) | Maintains a safe pH environment for the Boc group. |
Part 3: Experimental Protocols & Workflows
To ensure trustworthiness and provide a self-validating system, we provide a standard protocol for you to assess the stability of this compound in your specific experimental matrix.
Protocol: HPLC-Based Assessment of Solution Stability
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a Class A volumetric flask using anhydrous acetonitrile or DMF.
-
Test Condition Setup: Aliquot the stock solution into several HPLC vials. To each vial, add your proposed reaction buffer or solvent system. Include a control vial with only the stock solvent.
-
Example Conditions: pH 5.0 acetate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer.
-
-
Time Zero (T₀) Analysis: Immediately inject an aliquot from each vial onto a calibrated HPLC or LC-MS system to obtain a baseline purity profile. Record the peak area of the parent compound.
-
Incubation: Store the vials under your proposed experimental conditions (e.g., room temperature, 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 8h, 24h), inject another aliquot from each vial.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the T₀ value. Calculate the percentage remaining. The appearance of a new, more polar peak corresponding to the deprotected compound (mass loss of 100.12 Da) confirms instability.
Workflow for Stability Assessment
Caption: Mechanism of acid-catalyzed cleavage of the Boc protecting group.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
Piperidine-3-carboxylic acid - Solubility of Things. Solubility of Things. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
3-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid. Chemspace. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Image showing solutions of Boc–Phe–Trp–OH pH values ranging from 3 to... ResearchGate. [Link]
-
Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. [Link]
- CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
Technical Support Center: Purification of 3-(Boc-amino)piperidine-3-carboxylic Acid
Welcome to the technical support center for 3-(Boc-amino)piperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common and complex purification challenges encountered during and after the synthesis of this critical building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the highest purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude 3-(Boc-amino)piperidine-3-carboxylic acid?
A1: Impurities in 3-(Boc-amino)piperidine-3-carboxylic acid can be broadly categorized into three groups:
-
Process-Related Impurities: These arise from the synthetic route. Common examples include unreacted starting materials, residual reagents such as di-tert-butyl dicarbonate (Boc anhydride), and byproducts from side reactions. One particularly challenging byproduct can be the di-Boc derivative, where both the piperidine nitrogen and the amino group are protected.[1]
-
Degradation Products: The most common degradation product is the de-protected 3-aminopiperidine-3-carboxylic acid, resulting from the cleavage of the acid-sensitive Boc group.[1] This can occur if the compound is exposed to acidic conditions during workup or storage.
-
Stereoisomers: If a non-stereospecific synthesis is employed, or if racemization occurs, the presence of the undesired enantiomer or diastereomers can be a critical impurity, especially for pharmaceutical applications.[1]
Q2: My purified 3-(Boc-amino)piperidine-3-carboxylic acid is a persistent oil or a sticky solid that is difficult to handle. How can I induce crystallization?
A2: "Oiling out" is a common issue with Boc-protected amino acids. This often occurs due to the presence of residual solvents or other impurities that inhibit the formation of a crystal lattice. Here are several strategies:
-
Ensure Rigorous Solvent Removal: Traces of reaction solvents can significantly hinder crystallization. Dry the crude product under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove all volatile residues.[2]
-
Trituration: If you have an oily product, trituration with a non-polar solvent in which your product is insoluble can induce solidification. n-Hexane or diethyl ether are good starting points.
-
Seed Crystal Addition: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated oil can initiate crystallization.[3][4]
-
Solvent-Antisolvent Crystallization: Dissolve the oily compound in a minimal amount of a good solvent (e.g., ethyl acetate, methanol) and slowly add a non-polar anti-solvent (e.g., n-hexane, diethyl ether) until turbidity persists.[2] Allowing this mixture to stand, sometimes with cooling, can promote crystal growth.
Q3: I am observing a persistent impurity with a similar polarity to my product on TLC/HPLC. What are my options for removal?
A3: When dealing with impurities of similar polarity, standard purification techniques may be insufficient. Consider the following advanced strategies:
-
Mixed-Mode Chromatography: This technique utilizes a stationary phase with multiple interaction modes (e.g., reversed-phase and ion-exchange).[5][6][7][8][9] For a zwitterionic compound like 3-(Boc-amino)piperidine-3-carboxylic acid, a mixed-mode column can offer unique selectivity to separate impurities that co-elute on a standard C18 column.
-
pH-Mediated Extraction: The zwitterionic nature of your product can be exploited. By carefully adjusting the pH of an aqueous solution, you can modulate the charge state of your product versus that of the impurity, potentially enabling a liquid-liquid extraction-based separation.
-
Recrystallization with a Different Solvent System: Systematically screen a variety of solvent systems for recrystallization. The ideal system will maximize the solubility of your product at elevated temperatures while minimizing the solubility of the impurity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of 3-(Boc-amino)piperidine-3-carboxylic acid.
Issue 1: Incomplete Boc-Protection and Removal of Unreacted Starting Material
-
Question: My reaction mixture shows a significant amount of the starting 3-aminopiperidine-3-carboxylic acid. How can I remove this highly polar impurity?
-
Answer & Rationale: The unreacted starting material is significantly more polar and has a free primary amine, making its properties distinct from the Boc-protected product. An acid-base extraction is highly effective here.
-
Principle: At a neutral or slightly basic pH, the Boc-protected product will be less water-soluble and can be extracted into an organic solvent (like ethyl acetate). The unreacted starting material, being a zwitterion with a free amine, will remain in the aqueous phase. Acidifying the aqueous layer will protonate the piperidine nitrogen, further increasing its water solubility.
Workflow: Acid-Base Extraction for Starting Material Removal
Caption: Acid-base extraction workflow.
-
Issue 2: Presence of Di-Boc Impurity
-
Question: I have identified a less polar impurity which I suspect is the di-Boc protected species. How can I remove it?
-
Answer & Rationale: The di-Boc impurity lacks the acidic carboxylic acid group, making it significantly less polar and non-ionic. This difference in chemical properties can be exploited.
-
Chromatography: Flash column chromatography is often effective. The di-Boc impurity will elute much earlier than the desired product in a typical normal-phase or reversed-phase system.
-
Selective Deprotection (Advanced): In some cases, it may be possible to find conditions that selectively cleave one Boc group while leaving the other intact. This is a more complex approach and would require careful reaction optimization.
-
Issue 3: Chiral Purity Concerns - Presence of the Undesired Enantiomer
-
Question: My chiral HPLC analysis indicates the presence of the undesired enantiomer. How can I resolve this?
-
Answer & Rationale: Enantiomers have identical physical properties, making them impossible to separate by standard chromatographic or crystallization techniques. Chiral resolution is required.
-
Diastereomeric Salt Formation: This is a classical and effective method. React the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[10][11] These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer can then be liberated from the separated salt.
Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Select a Resolving Agent: For the acidic 3-(Boc-amino)piperidine-3-carboxylic acid, a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) is a suitable choice.
-
Salt Formation: Dissolve the racemic product in a suitable solvent (e.g., methanol, ethanol). Add approximately 0.5 equivalents of the chiral resolving agent.
-
Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt should preferentially crystallize. Filter the solid and check the enantiomeric excess (ee) of the mother liquor and the solid.
-
Liberation of the Enantiomer: Once a diastereomeric salt of high purity is obtained, dissolve it in water and adjust the pH to liberate the free carboxylic acid. Extract the desired enantiomer into an organic solvent.
Logical Flow: Chiral Resolution
Caption: Chiral resolution workflow.
-
Issue 4: Identifying Unknown Impurities
-
Question: I have an unknown peak in my HPLC chromatogram. How do I identify it?
-
Answer & Rationale: Identifying unknown impurities is crucial for process optimization and ensuring product safety. A combination of analytical techniques and logical deduction is required.
-
HPLC-MS Analysis: The most powerful tool for this task is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[12][13] This will provide the molecular weight of the impurity, which is a critical piece of information for proposing a structure.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, perform a forced degradation study.[14][15][16][17] Expose your pure product to stress conditions (acid, base, heat, oxidation, light) and analyze the resulting mixtures by HPLC. If a peak matching your unknown impurity appears, it is likely a degradant.
Table 1: Common Stress Conditions for Forced Degradation Studies
-
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 50 °C | Cleavage of the Boc group |
| Base Hydrolysis | 0.1 M NaOH, room temperature | Potential for racemization or other base-mediated reactions |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the piperidine ring or other sensitive functionalities |
| Thermal Stress | 60-80 °C (solid state and in solution) | General decomposition |
| Photostability | Exposure to UV/Vis light (ICH Q1B) | Photolytic degradation |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Mixed-Mode Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. qyaobio.com [qyaobio.com]
- 9. bioradiations.com [bioradiations.com]
- 10. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Boc Protection for 3-Aminopiperidine-3-Carboxylic Acid
Introduction: The Chemoselectivity Challenge
Welcome to the technical support guide for the N-Boc protection of 3-aminopiperidine-3-carboxylic acid. This substrate is a valuable building block in medicinal chemistry, but its trifunctional nature presents a significant synthetic challenge. The molecule contains three distinct functional groups: a secondary alicyclic amine (the piperidine nitrogen), a primary amino group alpha to a carboxylic acid, and the carboxylic acid itself.
The primary goal is to achieve chemoselective mono-N-Boc protection at the more nucleophilic piperidine nitrogen, leaving the primary amine and carboxylic acid free for subsequent transformations. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the complexities of this reaction and optimize your results.
Visualizing the Reaction: Substrate and Potential Products
The key to optimizing this reaction is to favor the formation of the desired mono-protected product while minimizing the formation of the di-protected byproduct.
Caption: Reaction scheme for the N-Boc protection of 3-aminopiperidine-3-carboxylic acid.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the reaction. The solutions are based on fundamental chemical principles to help you diagnose and resolve problems effectively.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Poor Solubility of Starting Material | The starting material exists as a zwitterion at neutral pH, which typically has low solubility in common organic solvents.[1] | Solution: Perform the reaction in a mixed aqueous solvent system (e.g., 1:1 Water:Dioxane or Water:THF). Add at least 2.0 equivalents of a base like NaOH before adding the (Boc)₂O. Rationale: The base deprotonates both the carboxylic acid and the ammonium group of the zwitterion, forming a soluble sodium carboxylate salt. This dramatically increases solubility in the aqueous phase, making the amine nucleophiles available for reaction.[1] |
| Low Yield / Incomplete Reaction | 1. Insufficient activation of the amine (pH too low). 2. Hydrolysis of (Boc)₂O in the aqueous system. 3. Reaction temperature is too low, leading to slow kinetics. | Solution: 1. Maintain pH between 10-12. Use a pH meter to monitor and adjust with aqueous NaOH if necessary.[2] 2. Add the (Boc)₂O as a solution in a water-miscible organic solvent (e.g., Dioxane, THF) dropwise to the cooled aqueous solution of the substrate.[3] 3. Start the reaction at 0-5 °C during the (Boc)₂O addition, then allow it to warm to room temperature and stir for 4-12 hours.[2] Rationale: A basic pH is required to ensure the amine is in its free, nucleophilic form.[4] Slow, cooled addition of (Boc)₂O minimizes its hydrolysis and allows it to react preferentially with the amine. Allowing the reaction to proceed at room temperature provides sufficient energy to ensure completion. |
| Formation of Di-Boc Byproduct | 1. Stoichiometry of (Boc)₂O is too high. 2. Reaction time is excessively long or the temperature is too high. | Solution: 1. Use a slight excess, but no more than 1.05 - 1.1 equivalents of (Boc)₂O. 2. Monitor the reaction closely using TLC (ninhydrin stain) or LC-MS. Once the starting material is consumed, proceed with the workup. Rationale: The piperidine nitrogen is significantly more basic and nucleophilic than the 3-amino group and will react first (kinetic control). Using a large excess of (Boc)₂O or forcing conditions (high heat/long time) will enable the less reactive 3-amino group to also be protected.[5] |
| Difficult Product Isolation / Low Recovery | The product is an amino acid and can be highly soluble in water, making standard extraction inefficient. | Solution: Isoelectric Point Precipitation. 1. After the reaction, wash the aqueous layer with a non-polar solvent like diethyl ether or hexanes to remove unreacted (Boc)₂O. 2. Cool the aqueous layer in an ice bath and slowly add cold 1M HCl or 10% aqueous citric acid to adjust the pH to the product's isoelectric point (pI), estimated to be around pH 4-5.[2] 3. The product should precipitate out of the solution. Isolate by filtration, wash with a small amount of cold water, and dry under vacuum. Rationale: At its isoelectric point, an amino acid has a net-zero charge, minimizing its solubility in water and allowing for isolation by precipitation. Using a weaker acid like citric acid can offer finer control over the pH adjustment and may reduce the risk of acid-catalyzed deprotection.[6] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which of the two amino groups is more reactive towards (Boc)₂O and why?
A1: The endocyclic secondary amine (piperidine nitrogen) is significantly more basic and, therefore, more nucleophilic than the exocyclic primary 3-amino group. The pKa of a typical secondary alicyclic amine is around 11, while the pKa of the ammonium group of an α-amino acid is around 9-10. The electron-withdrawing inductive effect of the adjacent carboxylic acid reduces the basicity of the 3-amino group. Under basic reaction conditions, the more basic piperidine nitrogen will exist to a greater extent as a free amine, leading to a much faster reaction rate at this position.
Q2: What is the optimal base for this reaction?
A2: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are preferred in aqueous systems. They are effective at both forming the soluble carboxylate salt and maintaining the high pH needed for the reaction.[2] Organic bases like triethylamine (TEA) or DIPEA are less suitable for this specific substrate due to the poor solubility of the starting material in the non-polar solvents where these bases are typically used.
Q3: How can I monitor the reaction progress effectively?
A3: A combination of Thin Layer Chromatography (TLC) and LC-MS is ideal.
-
TLC: Use a polar solvent system (e.g., DCM/Methanol/Acetic Acid). Stain the plate with ninhydrin. The starting material (two free amines) will produce a strong color. The desired mono-Boc product (one free amine) will give a weaker spot, and the di-Boc byproduct (no free amines) will be invisible to ninhydrin. This allows you to track the disappearance of the starting material.
-
LC-MS: This is the most definitive method. It will allow you to track the masses of the starting material, the mono-Boc product, and the di-Boc byproduct, giving you a precise measure of conversion and selectivity.
Q4: Can I protect the carboxylic acid first?
A4: While possible (e.g., by forming a methyl or benzyl ester), it adds unnecessary steps to the synthesis. The standard Boc protection conditions using (Boc)₂O in a basic aqueous solution are not reactive towards the carboxylate anion.[7] Therefore, direct protection of the amine in the presence of the free carboxylic acid (as its salt) is the most efficient strategy.
Part 3: Visualized Troubleshooting Workflow
Navigating optimization requires a logical approach. The following diagram outlines a decision-making process for troubleshooting common experimental outcomes.
Caption: A decision tree for troubleshooting the N-Boc protection reaction.
Part 4: Optimized Experimental Protocol
This protocol is designed to maximize the yield and selectivity for the desired N-Boc protected product.
Materials:
-
3-Aminopiperidine-3-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.05 eq)
-
Sodium Hydroxide (NaOH) (2.1 eq)
-
1,4-Dioxane
-
Deionized Water
-
1M Hydrochloric Acid (HCl) or 10% Citric Acid
-
Diethyl ether
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve 3-aminopiperidine-3-carboxylic acid (1.0 eq) in a solution of NaOH (2.1 eq) in deionized water. A common concentration is ~0.5 M with respect to the starting material. Stir until all solids have dissolved.
-
Preparation of (Boc)₂O Solution: In a separate container, dissolve (Boc)₂O (1.05 eq) in an equal volume of 1,4-dioxane (e.g., if the water volume in step 1 is 20 mL, use 20 mL of dioxane).
-
Reaction: Slowly add the (Boc)₂O solution dropwise to the stirred, cooled aqueous solution of the amino acid over 30-60 minutes. Use a dropping funnel for better control. Ensure the temperature remains below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots for LC-MS analysis until the starting material is consumed.
-
Workup - Removal of Excess Reagent: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layers.
-
Workup - Product Isolation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add cold 1M HCl or 10% citric acid dropwise to adjust the pH to ~4.5. A white precipitate of the product should form.
-
Final Steps: Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold diethyl ether. Dry the product under high vacuum to a constant weight.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
- ChemicalBook. (n.d.). N-BOC-3-Aminopiperidine synthesis.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(Boc-amino)piperidine-3-carboxylic Acid: An Essential Scaffold for Drug Discovery
The constrained α,α-disubstituted amino acid, 3-(Boc-amino)piperidine-3-carboxylic acid, represents a pivotal structural motif in modern medicinal chemistry. Its rigid piperidine backbone, coupled with the orthogonal protecting groups on the amino and carboxylic acid functionalities, offers a versatile platform for the synthesis of novel therapeutics, including constrained peptides and small molecule inhibitors. This guide provides a comparative analysis of the primary synthetic strategies to access this valuable building block, offering insights into the practical considerations and experimental nuances of each approach. We will delve into methodologies originating from the chiral pool, classical resolution techniques, and asymmetric transformations, presenting experimental data to inform the selection of the most suitable route for your research and development needs.
Introduction to a Privileged Scaffold
The 3-amino-3-carboxypiperidine scaffold is a key component in a number of biologically active molecules. The conformational rigidity of the piperidine ring, when compared to acyclic amino acids, allows for the precise orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino moiety and the carboxylic acid at the same position provide two orthogonal handles for further chemical elaboration, making it an ideal building block for combinatorial library synthesis and lead optimization campaigns. The stereochemistry at the C3 position is often crucial for biological activity, necessitating synthetic routes that offer high levels of enantiomeric control.
Comparative Analysis of Synthetic Routes
Herein, we compare three distinct and prominent strategies for the synthesis of 3-(Boc-amino)piperidine-3-carboxylic acid:
-
Chiral Pool Synthesis from L-Glutamic Acid: A multi-step approach leveraging a readily available and inexpensive chiral starting material.
-
Classical Resolution of Racemic N-Cbz-3-piperidinecarboxylic Acid: A traditional and robust method for obtaining enantiomerically pure material.
-
Asymmetric Enzymatic Amination of a Prochiral Ketone followed by Carboxylation: A modern chemoenzymatic approach for excellent stereocontrol.
The following sections will provide a detailed overview of each route, including a discussion of the underlying chemical principles, a summary of key performance indicators, and detailed experimental protocols.
Route 1: Chiral Pool Synthesis from L-Glutamic Acid
This strategy leverages the inherent chirality of L-glutamic acid to construct the enantiomerically pure piperidine ring. The synthesis involves a sequence of transformations to build the six-membered ring and install the required functional groups. While elegant in its use of a natural chiral starting material, this route is often linear and can involve multiple protection and deprotection steps.
Synthetic Pathway
Caption: Synthetic scheme for 3-(Boc-amino)piperidine-3-carboxylic acid starting from L-glutamic acid. *Note: The final oxidation step is a proposed modification to the literature route which yields a substituted piperidine.
Rationale and Key Considerations
The synthesis commences with the protection of the amino group of L-glutamic acid, followed by the reduction of both carboxylic acid moieties to the corresponding diol. This diol is then converted to a ditosylate, a good leaving group, which facilitates the subsequent intramolecular cyclization upon reaction with a primary amine to form the piperidine ring. A key challenge in adapting this route for the synthesis of the target carboxylic acid is the need to selectively protect one of the carboxylic acids of glutamic acid or to re-oxidize one of the hydroxyl groups in the diol intermediate back to a carboxylic acid. This adds complexity and potentially lowers the overall yield.
Performance Data
| Parameter | Route 1 (Estimated) |
| Starting Material | L-Glutamic Acid |
| Number of Steps | 6-7 |
| Overall Yield | 20-30% |
| Enantiomeric Purity | >98% ee |
| Scalability | Moderate |
| Key Advantages | Readily available chiral starting material. |
| Key Disadvantages | Long linear sequence, requires modification for carboxylic acid synthesis. |
Route 2: Classical Resolution of N-Cbz-3-piperidinecarboxylic Acid
This approach relies on the synthesis of a racemic mixture of N-Cbz-3-piperidinecarboxylic acid, followed by diastereomeric salt formation with a chiral resolving agent. This is a well-established and reliable method for obtaining enantiomerically pure compounds and is often amenable to large-scale production.
Synthetic Pathway
Caption: Synthetic scheme via classical resolution. *Note: The final carboxylation step is a conceptual challenge in this route. A more direct approach from the resolved acid is needed.
A more direct, albeit still multi-step, pathway from the resolved N-Cbz protected acid is described in the patent literature and involves a Hofmann degradation of the corresponding amide.
A More Direct Patented Approach
A patented method describes the chiral resolution of N-Cbz-3-piperidinecarboxylic acid using R-phenylethylamine.[1] The resolved enantiomer then undergoes an acid-amide condensation with ammonia, followed by a Hofmann degradation to install the amino group at the 3-position. Subsequent Boc protection of this new amino group and hydrogenolytic removal of the Cbz group yields the desired enantiomer of 3-(Boc-amino)piperidine. To arrive at the target carboxylic acid, a carboxylation step would be required, which presents a significant synthetic challenge. A more plausible adaptation would involve a Curtius or similar rearrangement on an activated form of the carboxylic acid to install the amine, followed by Boc protection.
Performance Data
| Parameter | Route 2 (Patented Route to Amine) |
| Starting Material | N-Cbz-3-piperidinecarboxylic acid |
| Number of Steps | ~5 to the amine |
| Overall Yield | Moderate |
| Enantiomeric Purity | >99% ee |
| Scalability | High |
| Key Advantages | High enantiopurity, well-established methods, scalable. |
| Key Disadvantages | Requires a resolution step which can be inefficient, final carboxylation is problematic. |
Route 3: Asymmetric Enzymatic Amination and Carboxylation
This modern approach utilizes the high selectivity of enzymes to establish the stereocenter at the C3 position. The synthesis starts from the prochiral N-Boc-3-piperidone, which is subjected to an asymmetric amination using a transaminase enzyme. The resulting enantiomerically pure 3-amino-1-Boc-piperidine would then need to undergo a carboxylation at the 3-position.
Synthetic Pathway
Caption: Chemoenzymatic approach to 3-(Boc-amino)piperidine-3-carboxylic acid. *Note: The carboxylation step is a significant synthetic hurdle.
Rationale and Key Considerations
The use of ω-transaminases for the asymmetric synthesis of chiral amines from prochiral ketones has gained significant traction due to its high enantioselectivity and environmentally benign reaction conditions.[2][3] Several commercially available transaminases can provide access to either the (R)- or (S)-enantiomer of 3-amino-1-Boc-piperidine with high enantiomeric excess. The major challenge of this route is the subsequent diastereoselective carboxylation of the C3 position. This is a non-trivial transformation and may require extensive reaction optimization to achieve good yields and selectivity.
Performance Data
| Parameter | Route 3 (Conceptual) |
| Starting Material | N-Boc-3-piperidone |
| Number of Steps | 2 |
| Overall Yield | Potentially high for the amination step, carboxylation yield is uncertain. |
| Enantiomeric Purity | >99% ee for the amination. |
| Scalability | Moderate to High, depending on enzyme availability and cost. |
| Key Advantages | High enantioselectivity, potentially short route, green chemistry. |
| Key Disadvantages | The carboxylation step is challenging and not well-established. |
Detailed Experimental Protocols
Protocol for Route 2: Resolution and Functionalization (Adapted from Patent Literature)
Step 1: Chiral Resolution of N-Cbz-3-piperidinecarboxylic acid [1]
-
Dissolve 26.3 g of N-Cbz-3-piperidinecarboxylic acid in 55 mL of methanol and heat to 40-50 °C with stirring.
-
Slowly add a solution of 9.7 g of R-(+)-α-phenylethylamine in 13.5 mL of methanol at this temperature.
-
After the addition is complete, stir for an additional 20-30 minutes.
-
Slowly cool the mixture to 10-15 °C to allow for the precipitation of the diastereomeric salt.
-
Collect the salt by vacuum filtration and dry.
-
Recrystallize the salt from ethanol to achieve an enantiomeric excess of >99%.
-
Dissolve the purified salt in water and acidify with concentrated HCl to a pH of 1-2.
-
Extract the aqueous layer with ethyl acetate, and concentrate the combined organic layers to yield the enantiomerically pure (R)-N-Cbz-3-piperidinecarboxylic acid.
Step 2: Hofmann Degradation to (R)-3-amino-N-Cbz-piperidine [1]
This step involves the conversion of the carboxylic acid to an amide, followed by Hofmann rearrangement.
-
The enantiomerically pure carboxylic acid is converted to the corresponding amide using standard procedures (e.g., activation with a chloroformate followed by reaction with ammonia).
-
The resulting amide is subjected to a Hofmann degradation using sodium hypochlorite or a similar reagent in an aqueous sodium hydroxide solution at 35-40 °C to yield (R)-3-amino-N-Cbz-piperidine.
Step 3: Boc Protection and Cbz Deprotection
-
The resulting amine is protected with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent such as dichloromethane with a base like triethylamine to afford the Boc-protected amine.
-
The Cbz group is then removed by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) to yield (R)-3-(Boc-amino)piperidine.
Note: As previously discussed, this route yields the amine, and a subsequent carboxylation would be required to obtain the target carboxylic acid.
Conclusion and Recommendations
The synthesis of 3-(Boc-amino)piperidine-3-carboxylic acid presents a series of interesting synthetic challenges, primarily centered around the stereoselective installation of the two functional groups at the C3 position.
-
For laboratories with a strong focus on chiral pool synthesis and multi-step organic chemistry , the route starting from L-glutamic acid offers a viable, albeit lengthy, path to an enantiomerically pure product, provided the challenges of functional group manipulation can be efficiently addressed.
-
The classical resolution approach is a robust and scalable method for obtaining enantiomerically pure material. While the patented route leads to the corresponding amine, further investigation into a direct conversion of the resolved N-Cbz-3-piperidinecarboxylic acid to the target molecule is warranted. This route is likely the most practical for large-scale synthesis.
-
The chemoenzymatic route is the most modern and elegant in its approach to stereocontrol. However, the significant hurdle of the final carboxylation step makes this a higher-risk, higher-reward strategy that would be well-suited for a research program focused on novel methodology development.
The choice of synthetic route will ultimately depend on the specific requirements of the research program, including the scale of synthesis, the availability of specialized equipment (such as for enzymatic reactions), and the desired level of enantiopurity.
References
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. [Link]
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Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]
- Preparation method of (R)-3-Boc-aminopiperidine.
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]
-
An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace. [Link]
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A Comparative Guide to the Structural Analysis of 3-(Boc-amino)piperidine-3-carboxylic Acid Derivatives
Introduction: The Strategic Importance of Constrained Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of countless natural products and pharmaceutical agents.[1][2][3] Its significance is amplified when substituted at the 3-position with both an amino and a carboxylic acid group, creating a constrained α,α-disubstituted amino acid analog. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the amine yields 3-(Boc-amino)piperidine-3-carboxylic acid, a versatile building block for creating molecules with defined three-dimensional shapes.[4][5] These derivatives are crucial in the synthesis of therapeutic agents, including dipeptidyl peptidase IV (DPP-4) inhibitors used in the management of type 2 diabetes.[6][7]
The therapeutic efficacy of these molecules is inextricably linked to their three-dimensional structure. The geminal disubstitution at the C3 position severely restricts the conformational flexibility of the piperidine ring, locking it into specific chair, boat, or twist-boat conformations.[2][8] Understanding and controlling this conformation is paramount for optimizing drug-target interactions. This guide provides a comparative analysis of the primary methodologies used for the structural elucidation of these derivatives, offering field-proven insights into experimental design, data interpretation, and the synergy between different analytical techniques.
The Core Challenge: Conformational Preference in 3,3-Disubstituted Piperidines
The fundamental structural question for a 3,3-disubstituted piperidine derivative revolves around the conformational equilibrium of the six-membered ring and the relative orientation of the substituents. The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[9] With substituents at C3, two principal chair conformers are possible, differing in whether the larger substituent (typically the carboxylic acid or its ester) occupies an axial or equatorial position.
The choice between these conformers is governed by a delicate balance of steric hindrance (A-values), electrostatic interactions, and hyperconjugation.[10][11][12] For instance, a bulky group generally prefers the less sterically hindered equatorial position. However, intramolecular hydrogen bonding or favorable dipole-dipole interactions can stabilize an otherwise less favorable axial conformation. Accurately determining this preference is the primary goal of structural analysis.
Caption: Equilibrium between two chair conformers of a 3,3-disubstituted piperidine.
Comparative Analysis of Key Structural Elucidation Techniques
No single technique provides a complete structural picture. The most robust analyses integrate data from solution-state, solid-state, and computational methods. The following table compares the primary techniques based on their application to this specific class of molecules.
| Technique | Phase | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Solution | Dynamic average conformation, proton-proton spatial relationships, substituent orientation (axial/equatorial).[2][10][13] | Provides data on the behavior of the molecule in a biologically relevant medium (solution). Can quantify the ratio of conformers if in equilibrium. | Provides a time-averaged structure; interpretation can be complex. Does not give precise bond lengths or angles. |
| X-ray Crystallography | Solid | Precise bond lengths, bond angles, and absolute conformation in the crystal lattice.[1][14][15] | The "gold standard" for unambiguous structural determination. Provides high-resolution atomic coordinates. | Crystal packing forces can select for a single, low-energy conformer that may not be the most populated in solution. Obtaining suitable crystals can be challenging.[14] |
| Computational Modeling | In Silico | Relative energies of different conformers, predicted geometries, electrostatic potential maps.[12][16][17] | Allows for systematic exploration of the entire conformational landscape. Can rationalize experimental findings and predict the effects of new substituents. | The accuracy is highly dependent on the chosen force field or level of theory. Results must be validated by experimental data. |
Experimental Protocols & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation
NMR is the most powerful tool for determining the dominant conformation of piperidine derivatives in solution.[11] The analysis hinges on the measurement of proton-proton coupling constants (³JHH), which are related to the dihedral angle between the protons by the Karplus equation.
Causality Behind the Method: In a chair conformation, the dihedral angle between adjacent axial-axial protons is ~180°, resulting in a large coupling constant (typically 10-13 Hz). Conversely, the angle between axial-equatorial or equatorial-equatorial protons is ~60°, leading to smaller coupling constants (2-5 Hz).[2] By analyzing the multiplicity and coupling constants of the protons on the piperidine ring, particularly those at C2, C4, C5, and C6, one can deduce the orientation of the substituents at C3.
Detailed Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the 3-(Boc-amino)piperidine-3-carboxylic acid derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational preference.[10][11]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate digital resolution to accurately measure coupling constants.
-
Acquire a two-dimensional Correlation Spectroscopy (COSY) spectrum to establish proton-proton connectivity around the ring.
-
(Optional but Recommended) Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. This experiment reveals through-space proximity. For example, a strong NOE between a proton at C2/C6 and a substituent at C3 would suggest an axial orientation for that substituent.
-
-
Data Analysis:
-
Assign all proton signals using the COSY spectrum.
-
Carefully measure the coupling constants for the protons adjacent to the C3 position.
-
A large coupling constant (e.g., ³J > 10 Hz) for a proton at C2 or C4 indicates it is axial and coupled to another axial proton. This provides a clear picture of the ring's chair conformation.
-
Analyze NOESY data to confirm spatial relationships.
-
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure.[14] This technique is invaluable for confirming the conformation predicted by NMR and computational studies.
Causality Behind the Method: When a compound forms a high-quality single crystal, X-rays diffracted by the electron clouds of the atoms produce a pattern that can be mathematically deconvoluted to generate a three-dimensional model of the molecule's structure, including precise atomic positions.[18]
Detailed Experimental Protocol:
-
Crystal Growth (The Critical Step):
-
Obtaining a high-quality single crystal is often the most challenging part.[14] The goal is to find conditions where the molecule slowly precipitates from a saturated solution.
-
Technique: Slow evaporation is a common method. Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, methanol/DCM) to near saturation in a small vial.[14] Loosely cap the vial and leave it undisturbed for several days to weeks.
-
Solvent Selection: The choice of solvent is crucial and often requires empirical screening of various options.[14]
-
-
Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[14]
-
The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to solve the phase problem and generate an initial electron density map.
-
An atomic model is built into the map and refined against the experimental data to yield the final structure, including bond lengths, angles, and torsional angles that define the piperidine ring's conformation.
-
Computational Modeling: Rationalizing and Predicting Conformation
Computational chemistry provides the theoretical framework to understand why a particular conformation is preferred.[12][16]
Causality Behind the Method: By using quantum mechanics (like Density Functional Theory, DFT) or molecular mechanics force fields, we can calculate the potential energy of the molecule as a function of its geometry. This allows us to locate the lowest energy (most stable) conformations and calculate the energy barriers between them.
Detailed Workflow:
-
Structure Generation: Build the 3D structure of the target derivative. Generate initial geometries for all plausible conformers (e.g., chair with axial COOH, chair with equatorial COOH, and relevant boat/twist-boat forms).
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G* in a continuum solvent model to simulate solution conditions). This process finds the lowest energy structure for each starting conformation.
-
Energy Calculation: Calculate the single-point energy of each optimized conformer at a higher level of theory to obtain more accurate relative energies (ΔE).
-
Analysis: The conformer with the lowest calculated energy is predicted to be the most stable and should correspond to the experimentally observed structure. The energy difference between conformers can be used to predict their relative populations in solution.
Integrated Structural Analysis Workflow
A comprehensive structural analysis does not rely on a single method but integrates multiple techniques in a logical sequence.
Caption: An integrated workflow for the comprehensive structural analysis of piperidine derivatives.
Conclusion
The structural analysis of 3-(Boc-amino)piperidine-3-carboxylic acid derivatives is a critical task in drug discovery and development. Their constrained nature makes them powerful scaffolds, but also necessitates a rigorous and multi-faceted approach to characterization. While NMR spectroscopy offers indispensable information about the molecule's behavior in solution, X-ray crystallography provides the definitive solid-state structure.[10][14] These experimental techniques, when supported and rationalized by computational modeling, provide a complete and self-validating picture of the molecule's three-dimensional architecture.[12] By employing the integrated workflow described in this guide, researchers can confidently elucidate structure-activity relationships and drive the rational design of novel therapeutics.
References
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.).
- Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808.
- A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Deriv
- Thangamani, A., et al. (n.d.).
- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2025).
- (R)-Boc-3-methyl-piperidine-3-carboxylic acid. (n.d.). Chem-Impex.
- Haufe, G., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141-6146.
- Haufe, G., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
- Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (n.d.). ChemicalBook.
- Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.).
- Abraham, R. J., et al. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212.
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (n.d.). PubMed Central.
- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
- Navigating the Conformational Landscape of Piperidine-3-carbothioamide: A Compar
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (n.d.). Arabian Journal of Chemistry.
- Molecular docking, dynamics simulations and 3D-QSAR modeling of arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR agonists. (n.d.). PubMed.
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A Comparative Guide to the Biological Activity of 3-(Boc-amino)piperidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a carboxylic acid at the 3-position, along with Boc-protection of the amino group, creates the versatile building block, 3-(Boc-amino)piperidine-3-carboxylic acid. This guide provides a comparative analysis of the biological activities of compounds derived from this scaffold, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.
The Versatile Scaffold: 3-(Boc-amino)piperidine-3-carboxylic Acid
The 3-(Boc-amino)piperidine-3-carboxylic acid moiety offers several advantages for drug design. The piperidine ring provides a three-dimensional framework that can orient substituents in precise spatial arrangements. The Boc-protected amine and the carboxylic acid serve as key handles for synthetic elaboration, allowing for the introduction of a wide array of functional groups to modulate pharmacological properties. This versatility has led to the exploration of its derivatives across various therapeutic areas.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A Major Therapeutic Application
A significant area of investigation for 3-aminopiperidine derivatives has been in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to improved glycemic control.
The (R)-enantiomer of 3-aminopiperidine is a crucial component of several marketed DPP-IV inhibitors, including Alogliptin and Linagliptin.[2] The core scaffold typically binds to the S1 and S2 pockets of the DPP-IV active site.
Comparative DPP-IV Inhibitory Activity
The inhibitory potency of these derivatives is highly dependent on the substituents attached to the piperidine nitrogen and the carboxylic acid.
| Compound/Derivative | Modification | IC50 (nM) | Reference |
| Alogliptin | (R)-3-aminopiperidine core | ~10 | [3] |
| Linagliptin | (R)-3-aminopiperidine core | ~1 | [3] |
| Thiazole-clubbed quinazoline derivative | Quinazoline at piperidine N | 1.12 | [3] |
| β-amino pyrrole-2-carbonitrile analog | Pyrrole-2-carbonitrile modification | 10 | [3] |
| 2-benzylpyrrolidine derivative | Replacement of piperidine with pyrrolidine | 300 | [4] |
| 4-benzylpiperidine derivative | Benzyl group at position 4 | 1600 | [4] |
| Phenethyl-piperazine derivative | Piperazine ring with phenethyl group | 1200 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
Stereochemistry: The (R)-configuration of the 3-aminopiperidine moiety is generally preferred for optimal binding to the DPP-IV active site.
-
Substituents on Piperidine Nitrogen: Large, aromatic groups, often heterocyclic, are commonly found on the piperidine nitrogen. These groups can form key interactions with the S2 pocket of the enzyme.
-
Amide Bond Formation: The carboxylic acid is typically converted to an amide, and the nature of the appended group significantly influences potency. For instance, in a study of thiosemicarbazones, a derivative with a para-bromo benzylidene moiety exhibited an exceptionally low IC50 value of 1.266 nM, surpassing the standard drug sitagliptin (IC50 = 4.380 nM).[5]
Caption: Workflow for the synthesis and in vitro evaluation of DPP-IV inhibitors.
Antibacterial Activity: A Promising Frontier
Derivatives of 3-aminopiperidine have also demonstrated significant potential as antibacterial agents. One notable class of compounds is the 3,5-diamino-piperidine (DAP) derivatives, which act as aminoglycoside mimetics and inhibit bacterial translation.[6] These compounds have shown potent activity against a range of bacteria, including clinically relevant pathogens like Pseudomonas aeruginosa.[7]
Comparative Antibacterial Activity (MIC values)
The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 3,5-diamino-piperidine (DAP) derivatives | E. coli | Varies (serum dependent) | [7] |
| 3,5-diamino-piperidine (DAP) derivatives | P. aeruginosa | Varies (serum dependent) | [7] |
| Aminopiperidine derivatives | MRSA | Not specified | [8] |
| Aminopiperidine derivatives | VRE | Not specified | [8] |
| Aminopiperidine derivatives | PRSP | Not specified | [8] |
| Sulfonyl piperidine carboxamide derivatives | Gram-positive & Gram-negative bacteria | Moderate to good activity | [9][10] |
Structure-Activity Relationship (SAR) Insights:
-
Cationic Nature: The presence of multiple amino groups, as seen in the DAP series, is crucial for interaction with the negatively charged phosphate backbone of ribosomal RNA.
-
Substituent Effects: The nature and position of substituents on the piperidine ring and its side chains can significantly impact antibacterial potency and spectrum. For example, the addition of a nitrogen atom in aromatic ring substituents of DAP compounds was found to reduce the negative effect of serum on their MIC values.[7]
-
Targeting Peptide Deformylase: Some aminopiperidine derivatives have been identified as inhibitors of peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis, demonstrating activity against Gram-positive bacteria, including resistant strains like MRSA and VRE.[8]
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Other Emerging Biological Activities
Beyond DPP-IV inhibition and antibacterial effects, derivatives of the 3-aminopiperidine scaffold are being explored for a range of other biological activities:
-
Analgesic and Anti-inflammatory Activity: The piperidine nucleus is present in many compounds with analgesic and anti-inflammatory properties.[11][12]
-
Anticancer Activity: Certain piperidine derivatives have shown cytotoxic potential against various cancer cell lines.[13]
-
Tyrosinase Inhibition: Piperazine/piperidine amides have been investigated as tyrosinase inhibitors, which could have applications in treating hyperpigmentation disorders.[14]
-
Cathepsin K Inhibition: Piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a target for the treatment of osteoporosis.[15]
-
Bacterial Cysteine Protease IdeS Inhibition: 3-Aminopiperidine-based peptide analogues have been identified as selective noncovalent inhibitors of the bacterial cysteine protease IdeS.[16]
Experimental Protocols
DPP-IV Inhibition Assay (Fluorometric)
This protocol is a generalized procedure based on common methodologies.[6][11][17]
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Reaction: In each well of the 96-well plate, add:
-
Assay Buffer
-
Test compound solution (or vehicle for control)
-
DPP-IV enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the DPP-IV substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC).[9][18][19]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a suspension of the test bacterium in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).
Conclusion
The 3-(Boc-amino)piperidine-3-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as DPP-IV inhibitors for diabetes and as potent antibacterial agents. The ongoing exploration of this chemical space continues to unveil new biological activities, highlighting its importance in modern drug discovery. The structure-activity relationships discussed in this guide provide a foundation for the rational design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties.
References
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Barreira da Silva, R., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 5(19). [Link]
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Zhou, Y., et al. (2008). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 18(23), 6135-6138. [Link]
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Zhou, Y., et al. (2009). Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4643-4646. [Link]
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El-Sayed, M. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 2(3), 1-8. [Link]
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Chen, L., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888639. [Link]
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Jagtap, S., & Pawar, P. (2021). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 33(6), 1315-1319. [Link]
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Sato, K., et al. (2021). Dipeptidyl Peptidase-4 Inhibitory Activity of Buckwheat Flour-Derived Peptides and Oral Glucose Tolerance Test of Buckwheat Flour Hydrolysates in Rats. Foods, 10(9), 2153. [Link]
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Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091-3099. [Link]
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Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food & Function, 4(1), 101-108. [Link]
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Sokołowska, A., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules, 21(11), 1533. [Link]
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Khan, K. M., et al. (2005). Synthesis and anti-microbial screening of some piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 18(4), 39-44. [Link]
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Taha, M., et al. (2019). IC50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. [Link]
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Kim, Y. M., et al. (2018). DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses. International Journal of Molecular Sciences, 19(8), 2359. [Link]
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Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(3), 5530-5534. [Link]
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Rahman, M. M., et al. (2018). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. International Journal of Molecular Sciences, 19(11), 3356. [Link]
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Fakhri, S., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 27(15), 4998. [Link]
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Khom, S. T., et al. (2024). Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]
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Abdel-Aziz, M., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
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Liu, D., et al. (2010). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 53(2), 793-803. [Link]
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da Silva, A. C., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(31), 28247-28258. [Link]
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El-Sayed, M. A., et al. (2023). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
Jagtap, S., & Pawar, P. (2021). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
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Kang, J. H., et al. (2016). Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria. Bioorganic & Medicinal Chemistry Letters, 26(13), 3043-3047. [Link]
-
Hansen, A. M., et al. (2022). Minimum inhibitory concentrations (MIC values) against bacteria possessing AMR. ResearchGate. [Link]
-
Zhang, X., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]
-
Åkesson, A., et al. (2015). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 58(15), 6123-6133. [Link]
-
Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B, 518-523. [Link]
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Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Microbiology Reviews, 21(3), 516-531. [Link]
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Khan, I., et al. (2017). Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities. Medicinal Chemistry, 13(7), 675-684. [Link]
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- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance | MDPI [mdpi.com]
A Comparative Guide to Boc vs. Cbz Protection for 3-Aminopiperidine-3-carboxylic Acid
For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery, the 3-aminopiperidine-3-carboxylic acid scaffold represents a valuable constrained amino acid analog. Its rigid structure is prized for inducing specific conformations in peptides and small molecule therapeutics. However, the presence of two distinct amine functionalities—a secondary amine within the piperidine ring (N-1) and a primary amine at the C-3 position—along with a carboxylic acid, presents a significant synthetic challenge. The judicious selection of orthogonal protecting groups is paramount for achieving regioselectivity and advancing the synthetic route efficiently.
This guide provides an in-depth, objective comparison of two of the most ubiquitous amine protecting groups, tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), in the context of 3-aminopiperidine-3-carboxylic acid. We will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower chemists to make strategic decisions for their specific synthetic goals.
The Core Challenge: Regioselectivity and Orthogonality
The central issue in protecting 3-aminopiperidine-3-carboxylic acid is controlling which of the two nitrogen atoms is modified. The secondary amine of the piperidine ring and the primary exocyclic amine exhibit different steric and electronic properties, which can be exploited to achieve selective protection. Furthermore, for multi-step syntheses where each amine may require distinct functionalization, an orthogonal protection strategy is essential. Orthogonality ensures that one protecting group can be removed selectively under conditions that leave the other intact[1][2][3]. The Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups are a classic orthogonal pair, making them ideal candidates for this substrate[1][2][3].
The Boc Protection Strategy: An Acid-Labile Workhorse
The tert-Butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, favored for its general stability to basic conditions and catalytic hydrogenation, and its facile removal with acid[4].
Mechanism and Application
Boc protection is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyls of the anhydride. A transient tetrahedral intermediate is formed, which then collapses, releasing the protected amine, tert-butoxide, and carbon dioxide[4].
For a molecule like 3-aminopiperidine-3-carboxylic acid, the choice of which amine to protect first often dictates the overall synthetic strategy. Literature precedents show that it is common to start with a precursor where one of the positions is already defined. For instance, a synthetic route may begin with N-Boc-3-piperidone, where the ring nitrogen is pre-emptively protected, allowing for subsequent chemistry to build the C-3 functionality[5].
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Fig. 1: General workflow for Boc protection.", fontsize=10];
Key Characteristics of Boc Protection
-
Stability: Stable to basic conditions, nucleophiles, and catalytic hydrogenolysis[1][2].
-
Lability: Cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane[1].
-
Advantages: The deprotection byproducts (isobutylene and CO₂) are volatile, simplifying purification. The reaction is generally high-yielding and straightforward to perform[3].
-
Disadvantages: The strong acid required for deprotection may not be compatible with other acid-sensitive functional groups in the molecule. During deprotection, the generated tert-butyl cation can cause side reactions like alkylation of sensitive residues (e.g., tryptophan), which can be mitigated by using scavengers[3].
The Cbz Protection Strategy: Stability and Mild Removal
The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational development in peptide chemistry[3]. It offers robustness towards both acidic and basic conditions, making it an excellent orthogonal partner to the Boc group.
Mechanism and Application
Cbz protection is typically performed using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions) to neutralize the HCl byproduct[6]. The amine attacks the highly reactive acyl chloride, displacing the chloride leaving group to form the stable carbamate.
In the context of our target molecule, synthetic routes have been developed that place the Cbz group on either the ring nitrogen or the exocyclic amine. For example, a patented process starts with N-Cbz-3-piperidinecarboxylic acid, demonstrating the utility of protecting the ring nitrogen with Cbz at the outset of a multi-step synthesis[7]. Conversely, other syntheses have shown the selective Cbz protection of the exocyclic C-3 amine on a 1-Boc-piperidine scaffold, yielding a fully orthogonal, differentially protected intermediate ready for further elaboration[5][8][9][10][11].
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Fig. 2: General workflow for Cbz protection.", fontsize=10];
Key Characteristics of Cbz Protection
-
Stability: Stable to a wide range of acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups[1][2].
-
Lability: Primarily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). This method is exceptionally mild.
-
Advantages: The deprotection conditions are neutral and mild, preserving most other functional groups. The Cbz group's stability allows for a broad range of subsequent chemical transformations.
-
Disadvantages: Hydrogenolysis is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some sulfur-containing groups. The palladium catalyst can sometimes be poisoned by sulfur compounds or coordinated by other functional groups, hindering the reaction[2]. Side reactions, such as N-ethylation when ethanol is used as a solvent, have been observed during prolonged reactions[5][12].
Head-to-Head Comparison: Experimental Data & Considerations
The optimal choice between Boc and Cbz depends entirely on the planned synthetic route, specifically the conditions required for subsequent steps and the nature of other functional groups present in the molecule.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Yield | >90% (e.g., 92% for a glutamic acid precursor) | 80-95% (e.g., 82-84% for C3-amine protection)[5] |
| Stability | Stable: Base, H₂/Pd-C. Labile: Strong Acid (TFA, HCl). | Stable: Acid, Base. Labile: H₂/Pd-C. |
| Deprotection Method | Trifluoroacetic acid (TFA) in DCM | H₂ (1 atm or balloon), 10% Pd/C in MeOH/EtOH |
| Key Advantage | Rapid, clean deprotection with volatile byproducts. | Very mild, neutral deprotection conditions. |
| Key Limitation | Harsh acidic cleavage limits compatibility. | Incompatible with reducible groups (alkenes, etc.). |
| Orthogonality | Orthogonal to Cbz and Fmoc groups. | Orthogonal to Boc and Fmoc groups. |
Table 1: Summary comparison of Boc and Cbz protecting groups.
dot graph G { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [color="#5F6368"];
} caption [label="Fig. 3: Decision workflow for choosing a protecting group.", fontsize=10];
Detailed Experimental Protocols
The following protocols are representative methodologies adapted from literature and serve as a validated starting point for researchers.
Protocol 1: Selective N-Boc Protection of a Primary Amine
This protocol is adapted from a procedure for the N-Boc protection of a glutamic acid diester, a relevant precursor for 3-aminopiperidine synthesis, which achieved a 92% yield.
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in dichloromethane (DCM, ~0.5 M). Cool the solution to 0 °C in an ice bath.
-
Base and Reagent Addition: Add triethylamine (TEA, 4.0 equiv) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 10% aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Selective N-Cbz Protection of a Primary Amine
This protocol is based on the selective Cbz protection of the exocyclic amine on a Boc-protected piperidine scaffold, which afforded yields of 82-84%[5].
-
Dissolution: Dissolve the 1-Boc-3-aminopiperidine derivative (1.0 equiv) in a suitable solvent mixture such as THF/water (2:1).
-
Base and Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv). Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1-1.5 equiv) dropwise while maintaining the temperature.
-
Reaction: Stir the reaction vigorously at 0 °C to room temperature for 4-20 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to yield the di-protected product.
Protocol 3: Boc Group Deprotection with TFA
This is a standard and highly effective procedure for Boc cleavage[1].
-
Dissolution: Dissolve the N-Boc protected compound in DCM (e.g., 0.1 M).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution for a final concentration of 25-50% (v/v).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Effervescence (CO₂ evolution) is typically observed. Monitor deprotection by TLC or LC-MS.
-
Work-up: Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
Isolation: The resulting amine TFA salt can often be used directly in the next step or neutralized by washing with a saturated aqueous NaHCO₃ solution and extracting the free amine into an organic solvent.
Protocol 4: Cbz Group Deprotection by Catalytic Hydrogenolysis
This is the classic, mild method for Cbz removal[1].
-
Setup: In a round-bottom flask, dissolve the N-Cbz protected compound in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). For small-scale reactions, a hydrogen-filled balloon is sufficient. Stir the suspension vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion and Expert Recommendation
Both Boc and Cbz are exceptional protecting groups, and their utility in the synthesis of 3-aminopiperidine-3-carboxylic acid derivatives is well-documented. The choice is not a matter of which is superior, but which is more strategic for a given multi-step synthesis.
-
Choose Cbz when you anticipate using strongly acidic conditions in subsequent steps or when you need a robust protecting group that will survive a wide range of transformations. Its removal via mild hydrogenolysis is ideal for sensitive, complex molecules, provided they lack reducible functional groups.
-
Choose Boc when your downstream chemistry involves basic conditions or catalytic hydrogenation. Its rapid and clean removal with acid is highly efficient, assuming your molecule can tolerate the acidic conditions.
The true power of these reagents is realized when they are used in tandem. A 1-Boc, 3-Cbz (or 1-Cbz, 3-Boc) protected 3-aminopiperidine-3-carboxylic acid derivative is a versatile intermediate, allowing for the selective deprotection and functionalization of either the ring or exocyclic amine, thereby opening a clear and efficient path to complex target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. [PDF] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Analytical Challenge: Understanding 3-(Boc-amino)piperidine-3-carboxylic Acid
An In-Depth Technical Guide to the Validation of Analytical Methods for 3-(Boc-amino)piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
3-(Boc-amino)piperidine-3-carboxylic acid is a complex molecule characterized by several key structural features that influence the choice of analytical methodology:
-
A Chiral Center: The carbon at the 3-position is chiral, necessitating methods capable of ensuring enantiomeric purity.
-
Amphoteric Nature: The presence of both a carboxylic acid and a basic piperidine nitrogen makes the molecule's charge and chromatographic behavior highly dependent on pH.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which presents a challenge for detection by standard HPLC-UV methods at low concentrations.[1]
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is thermally labile and sensitive to strong acids, requiring careful selection of analytical conditions to prevent degradation of the analyte during analysis.[2]
These properties demand a nuanced approach to method development and validation, where the technique is carefully matched to the analytical objective, be it routine purity assessment, stability testing, or trace-level impurity quantification.
Strategic Comparison: HPLC-UV vs. LC-MS for Analysis
The two most viable analytical techniques for this molecule are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is a trade-off between accessibility, sensitivity, and specificity.
| Feature | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Specificity | Moderate | Very High | HPLC-UV relies on retention time for identification, which can be ambiguous if co-eluting impurities are present. LC-MS/MS provides unequivocal identification through both retention time and mass-to-charge ratio (m/z) of the parent ion and its fragments.[3][4] |
| Sensitivity | Low to Moderate | Very High | Due to the lack of a strong chromophore, achieving low limits of detection (LOD) and quantification (LOQ) with UV is difficult. LC-MS is inherently more sensitive and does not require a chromophore, making it ideal for trace impurity analysis.[5][6] |
| Linearity & Range | Good | Excellent | Both techniques can provide excellent linearity over a defined range. The wider dynamic range of LC-MS is often advantageous for methods intended to quantify both high-level assays and trace impurities simultaneously. |
| Robustness | High | Moderate | HPLC-UV systems are generally more robust and less susceptible to matrix effects. LC-MS performance can be sensitive to ion suppression or enhancement from the sample matrix, requiring more careful sample preparation and internal standardization. |
| Cost & Complexity | Lower | Higher | HPLC-UV instrumentation is more common, less expensive, and requires less specialized training to operate and maintain compared to tandem mass spectrometry systems. |
The Validation Workflow: A Self-Validating System
A successful validation process is not a mere checklist but a logical, interconnected workflow where each parameter builds confidence in the method's overall performance. This process must be governed by a pre-approved validation protocol that defines the procedures and acceptance criteria, as mandated by ICH Q2(R1) guidelines.[7][8][9]
Caption: A typical workflow for analytical method validation.
PART 1: HPLC-UV Method Validation Protocol
This protocol is designed for the quantification (assay) of 3-(Boc-amino)piperidine-3-carboxylic acid as a raw material or intermediate. Due to the weak chromophore, this method is best suited for high-concentration samples where sensitivity is not the primary concern.
1.1. Chromatographic Conditions (Example)
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the amine and carboxylic acid groups.[1] |
| Gradient | 10% to 60% B over 15 minutes | A gradient is necessary to elute the compound with good resolution and within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and analyte-stationary phase interactions. |
| Detection | UV at 210 nm | Wavelength for detecting peptide bonds and carbonyls, suitable for this molecule which lacks a stronger chromophore. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion. |
| Diluent | Mobile Phase A / Water:Acetonitrile (90:10) | Ensures compatibility with the mobile phase and complete dissolution of the analyte. |
1.2. Validation Experiments
Specificity (Including Forced Degradation)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
Protocol:
-
Prepare Samples:
-
Blank (diluent).
-
Analyte solution (e.g., 1 mg/mL).
-
Spiked solution (analyte spiked with known impurities, if available).
-
Forced degradation samples.
-
-
Forced Degradation Conditions: Expose the analyte solution (1 mg/mL) to the following stress conditions to induce degradation of approximately 5-20%.[10]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state and in solution).
-
Photolytic: Expose to UV light (ICH Q1B) for a specified duration.[11]
-
-
Analysis: Analyze all samples by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the stressed samples. Acceptance Criteria:
-
The analyte peak should be free from co-elution from any degradation products or impurities (peak purity angle < peak purity threshold).
-
The baseline should be well-resolved between the analyte and any other peaks.
Linearity & Range
Objective: To demonstrate the method's ability to obtain test results which are directly proportional to the concentration of the analyte.[12]
Protocol:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 80% to 120% of the nominal concentration for an assay). A typical range could be 0.4 mg/mL to 0.6 mg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.998.
-
Y-intercept should be close to zero.
-
Residuals should be randomly distributed around zero.
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
Protocol:
-
Prepare a placebo or matrix solution.
-
Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery. Recovery (%) = [(Measured Concentration) / (Theoretical Concentration)] x 100 Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0% for each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9][13]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Prepare a new set of six samples at 100% of the target concentration.
-
Calculate the %RSD for this set and compare results between the two sets. Acceptance Criteria:
-
-
Repeatability: %RSD ≤ 1.0%.
-
Intermediate Precision: %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Objective: To determine the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ) and detected (LOD).
Protocol (Based on Signal-to-Noise):
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that results in a signal-to-noise (S/N) ratio of approximately 10 for the LOQ and 3 for the LOD.
-
Confirm the LOQ by injecting six replicate samples at this concentration and checking for acceptable precision. Acceptance Criteria:
-
LOQ: S/N ratio ≈ 10; Precision (%RSD) ≤ 10%.
-
LOD: S/N ratio ≈ 3.
PART 2: LC-MS Method Validation Protocol
This protocol is designed for the quantification of trace-level impurities in 3-(Boc-amino)piperidine-3-carboxylic acid. Its high sensitivity and specificity make it the gold standard for this application.
2.1. LC-MS/MS Conditions (Example)
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC | Provides better resolution and faster run times, which is beneficial for complex impurity profiles. |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode | HILIC or mixed-mode columns can offer better retention for this polar, amphoteric compound compared to standard C18, especially without ion-pairing agents that can suppress MS signal.[14] |
| Mobile Phase | A: 5 mM Ammonium Formate in Water, pH 3.5B: Acetonitrile | Volatile buffers like ammonium formate are essential for MS compatibility. A slightly acidic pH ensures protonation of the analyte for positive ion mode. |
| Gradient | 95% to 40% B over 10 minutes | A reverse gradient (decreasing organic) is typical for HILIC separations. |
| Flow Rate | 0.4 mL/min | Typical for UHPLC systems. |
| MS System | Triple Quadrupole Mass Spectrometer (QqQ) | The gold standard for quantitative analysis due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[3] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic piperidine nitrogen is readily protonated, making ESI+ the ideal mode. |
| MRM Transitions | Analyte: 245.1 -> 189.1 (Loss of C₄H₈)Impurity X: [m/z] -> [m/z] | Precursor (Parent) ion and a stable, high-intensity product (fragment) ion are selected for maximum sensitivity and specificity. |
2.2. Validation Experiments
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) follow the same principles as the HPLC-UV method but with different acceptance criteria reflecting the application (impurity testing) and the technique.
Caption: Key parameters for analytical method validation.
Key Differences in Acceptance Criteria for an Impurity Method:
-
Linearity & Range: The range must cover from the reporting threshold up to 120% of the impurity specification limit. For a 0.10% specification, the range might be 0.05% to 0.12%.
-
Accuracy: Recovery should be demonstrated across the range, typically 90.0% to 110.0%.
-
Precision: Repeatability at the specification limit should have an RSD of ≤ 5.0%.
-
LOQ: The LOQ must be at or below the reporting threshold defined by ICH Q3A/B guidelines. For a maximum daily dose of <2g, this is typically 0.05%.
Matrix Effects
Objective: (Specific to LC-MS) To assess the impact of the sample matrix on the ionization of the analyte and any internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte neat in mobile phase.
-
Set B: Blank matrix extract spiked with analyte post-extraction.
-
Set C: Matrix sample spiked with analyte pre-extraction.
-
-
Compare the peak response of the analyte in Set B to Set A to determine ion suppression/enhancement.
-
Compare the peak response of Set C to Set B to determine recovery. Acceptance Criteria:
-
The matrix effect factor should be between 0.8 and 1.2. If significant matrix effects are observed, the use of a stable isotope-labeled internal standard is highly recommended to ensure accurate quantification.[5]
Comparative Validation Data Summary (Hypothetical)
The following table summarizes plausible validation results, illustrating the distinct performance characteristics of each method for its intended purpose.
| Validation Parameter | HPLC-UV (Assay Method) | LC-MS/MS (Impurity Method) |
| Specificity | Peak Purity Index > 0.999 in all forced degradation samples. | No interfering peaks at the retention time of specified impurities. |
| Linearity (r²) | 0.9995 | 0.9991 |
| Range | 0.4 - 0.6 mg/mL (80-120%) | 0.25 - 1.5 µg/mL (50-150% of 0.1% spec) |
| Accuracy (% Recovery) | 99.2% - 101.5% | 95.7% - 104.3% |
| Precision (%RSD) | Repeatability: 0.6%Intermediate: 1.1% | Repeatability (at LOQ): 6.8%Intermediate: 8.5% |
| LOD | 5 µg/mL | 0.08 µg/mL (0.016%) |
| LOQ | 15 µg/mL (1.5% of test conc.) | 0.25 µg/mL (0.05%) |
| Robustness | %RSD < 2.0% for all varied parameters (pH, temp, flow rate). | %RSD < 10.0% for all varied parameters. |
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods for a molecule like 3-(Boc-amino)piperidine-3-carboxylic acid is a rigorous process that underpins product quality and regulatory compliance. There is no single "best" method; instead, the method must be "fit for purpose."
-
For assay and purity determination of the main component where concentrations are high, a well-validated HPLC-UV method is robust, cost-effective, and provides the necessary performance.[15]
-
For the detection and quantification of trace-level impurities , where high sensitivity and unequivocal specificity are paramount, an LC-MS/MS method is the superior choice and often a regulatory expectation.[6]
By following the principles and protocols outlined in this guide, grounded in ICH guidelines and sound scientific reasoning, researchers can develop and validate robust analytical methods that provide reliable, accurate, and consistent data, thereby ensuring the quality of this critical pharmaceutical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
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A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
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Quality Guidelines. International Council for Harmonisation.
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
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Rubiralta, M., Giralt, E., & Diez, A. Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile.
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
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HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today.
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Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. NHS.
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Analytical method validation: A brief review. ResearchGate.
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High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. ResearchGate.
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
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A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI.
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Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
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Validation results of the LC-MS/MS method for the analysis of derivatized AAs. ResearchGate.
-
Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.
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Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab.
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A Comparative Guide to the Cross-Validation of LC-MS Methods for Amino Acid Quantification. BenchChem.
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Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
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A Crystallographic Perspective on 3-(Boc-amino)piperidine-3-carboxylic Acid: A Guide to Conformational Analysis and Drug Design Potential
In the landscape of modern drug discovery, the rational design of therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. A key strategy in achieving these goals is the incorporation of conformationally constrained amino acids into peptide-based drugs or as scaffolds for small molecule inhibitors.[1] These rigid structures reduce the entropic penalty of binding to a biological target, often leading to improved affinity and a more defined structure-activity relationship (SAR). 3-(Boc-amino)piperidine-3-carboxylic acid, a geminally disubstituted cyclic β-amino acid, represents a scaffold of significant interest. Its rigid piperidine core is anticipated to enforce specific backbone dihedral angles, making it a valuable building block for peptidomimetics and other bioactive molecules.
Despite its potential, a comprehensive understanding of the three-dimensional structure of 3-(Boc-amino)piperidine-3-carboxylic acid at the atomic level, as provided by single-crystal X-ray crystallography, is conspicuously absent in the public domain. This guide will, therefore, serve a dual purpose. Firstly, it will underscore the critical need for such a crystallographic characterization. Secondly, by drawing comparisons with structurally related and isomeric compounds for which crystallographic data are available, it will provide a predictive framework for its conformational preferences and highlight the experimental data that would be crucial for drug development professionals.
The Significance of Constrained Amino Acids in Medicinal Chemistry
The use of unnatural and conformationally constrained amino acids is a well-established strategy in medicinal chemistry.[2] These building blocks are instrumental in transforming peptides from labile, conformationally flexible molecules into drug-like candidates with improved pharmacokinetic profiles. Cyclic amino acids, in particular, have been successfully integrated into approved drugs, demonstrating their clinical utility.[1][2] The piperidine ring, a common motif in pharmaceuticals, offers a robust scaffold that can be functionalized to probe specific interactions within a biological target.[3]
Comparative Crystallographic Analysis: Insights from Isomers and Analogs
In the absence of a crystal structure for 3-(Boc-amino)piperidine-3-carboxylic acid, we can infer its likely conformational properties by examining its structural isomers and other related cyclic amino acids. A particularly relevant comparator is its isomer, 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid.
| Parameter | 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | 3-(Boc-amino)piperidine-3-carboxylic acid (Predicted) |
| CAS Number | 252720-31-3[4][5] | 368866-17-5[6][7] |
| Molecular Formula | C11H20N2O4[4][8] | C11H20N2O4[6][7] |
| Molecular Weight | 244.29 g/mol [4][8] | 244.29 g/mol [6][7] |
| Piperidine Ring Conformation | Predominantly Chair | Expected to be predominantly Chair |
| Substituent Orientation | Axial/Equatorial preferences influenced by crystal packing | Critical to determine; will dictate 3D spatial arrangement |
| Key Torsional Angles | Dictated by the 4,4-substitution pattern | Will be unique to the 3,3-substitution pattern |
The 4-amino substituted isomer provides a foundational understanding of how a Boc-protected amine and a carboxylic acid group can be accommodated on a piperidine ring. However, the seemingly subtle shift of these substituents to the 3-position is expected to have profound implications for the molecule's three-dimensional shape and its utility as a scaffold. The geminal substitution at the C3 position will likely lead to a different set of preferred torsional angles and may influence the puckering of the piperidine ring.
The following diagram illustrates the workflow for a typical single-crystal X-ray diffraction experiment, which would be essential for elucidating the precise structure of 3-(Boc-amino)piperidine-3-carboxylic acid.
Experimental Protocol: Single-Crystal X-ray Diffraction of 3-(Boc-amino)piperidine-3-carboxylic acid
The following is a detailed, step-by-step methodology for the crystallographic characterization of the title compound.
1. Synthesis and Purification:
-
Synthesize 3-(Boc-amino)piperidine-3-carboxylic acid following established literature procedures.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain high-purity material essential for crystal growth.
2. Crystal Growth:
-
Screen a variety of solvents and solvent mixtures for their ability to dissolve the compound and promote slow crystallization.
-
Employ common crystallization techniques such as slow evaporation, vapor diffusion, and cooling of a saturated solution.
-
For vapor diffusion, dissolve the compound in a solvent in which it is soluble (e.g., methanol) and place this solution in a sealed container with a less polar anti-solvent (e.g., diethyl ether) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor will induce crystallization.
3. X-ray Data Collection:
-
Select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.
-
Collect diffraction data at a low temperature (e.g., 100 K) using a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
4. Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms.
-
Validate the final refined structure using crystallographic software to ensure its quality and accuracy.
Predicted Structural Features and Their Implications for Drug Design
A crystal structure of 3-(Boc-amino)piperidine-3-carboxylic acid would provide invaluable data for drug design. The following diagram illustrates the key structural features that would be elucidated.
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A Senior Application Scientist's Guide to Constrained Amino Acids in Peptide Structure
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Linearity – The Rationale for Conformational Constraint
In the landscape of therapeutic development, peptides offer a compelling combination of high specificity and low off-target toxicity.[1] However, their clinical utility is often hindered by two intrinsic challenges: conformational flexibility and susceptibility to proteolytic degradation.[2][3] A linear peptide in solution exists as a dynamic ensemble of conformations, only one of which may be the bioactive form. The energetic cost of adopting this specific conformation upon binding to a target can significantly reduce affinity.[3] Furthermore, endogenous proteases readily recognize and cleave the peptide bonds of linear, L-amino acid sequences, leading to rapid clearance and poor bioavailability.[4]
The strategic incorporation of constrained amino acids is a powerful approach to overcome these limitations.[3][5] By "pre-organizing" a peptide into its bioactive conformation, we reduce the entropic penalty of binding, often leading to enhanced affinity and selectivity.[3] Concurrently, these modifications can shield the peptide backbone from enzymatic attack, dramatically increasing its stability and in vivo half-life.[4][6] This guide provides a comparative analysis of common strategies for introducing conformational constraints, detailing the underlying structural principles, practical applications, and the experimental data required for validation.
The Landscape of Constraint: A Comparative Overview
The choice of a constraining element is dictated by the desired structural outcome, whether it's stabilizing a local secondary structure like an α-helix or enforcing a global, cyclic architecture. We will explore four primary classes of constraints: α,α-disubstituted amino acids, N-alkylated amino acids, D-amino acids, and macrocyclization strategies.
α,α-Disubstituted Amino Acids: Enforcing Local Helicity
This class of amino acids, characterized by the replacement of the α-hydrogen with a second substituent, imposes severe restrictions on the peptide backbone's rotational freedom. The most prominent example is α-aminoisobutyric acid (Aib).
-
Mechanism of Action: The gem-dimethyl groups on Aib's α-carbon sterically restrict the backbone dihedral angles (φ, ψ) to a narrow region corresponding to helical structures (α-helix or 3₁₀-helix).[7][8] This makes Aib a potent helix-inducing residue.[9][10][11] Even a single Aib incorporation can significantly increase the helicity of a peptide.[8][10][12]
-
Advantages:
-
Potent Helix Induction: Exceptionally effective at stabilizing α-helical and 3₁₀-helical conformations.[9][12][13]
-
Proteolytic Resistance: The α,α-disubstitution provides steric shielding against proteases.[7]
-
Synthetic Accessibility: Aib and other α-methylated amino acids are commercially available and readily incorporated using standard solid-phase peptide synthesis (SPPS).[10][14]
-
-
Considerations: The achiral nature of Aib and its rigid conformational preference mean it is not suitable for inducing β-turns or extended structures. Its bulk can also disrupt critical side-chain interactions if placed improperly.
A logical workflow for peptide design and analysis is crucial for success.
N-Alkylated Amino Acids: Modulating Conformation and Permeability
N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a subtle yet powerful modification.[6][15]
-
Mechanism of Action: N-methylation introduces steric hindrance that can restrict backbone rotation.[6] A key effect is lowering the energy barrier between the cis and trans amide bond conformations, making the cis conformation more accessible than in a standard peptide bond.[16] This can be used to favor specific turn structures. Furthermore, it removes a hydrogen bond donor, which increases the peptide's lipophilicity.[6][17]
-
Advantages:
-
Enhanced Stability: The methylated nitrogen shields the adjacent peptide bond from proteolytic cleavage.[6]
-
Improved Membrane Permeability: The increased lipophilicity and reduction in hydrogen bond donors can improve the ability of a peptide to cross cell membranes.[6]
-
Fine-Tuning Conformation: Can be used to disrupt or stabilize secondary structures depending on the position.[18]
-
-
Considerations: The removal of a hydrogen bond donor can disrupt essential interactions required for maintaining α-helices or β-sheets. Synthesis can also be more challenging, sometimes leading to lower coupling efficiencies and potential racemization.[6]
D-Amino Acids: The Mirror Image Advantage
The substitution of a naturally occurring L-amino acid with its D-enantiomer is a widely used strategy to enhance peptide stability.[4]
-
Mechanism of Action: Proteases are highly stereospecific enzymes that have evolved to recognize and cleave peptide bonds involving L-amino acids.[4] Peptides containing D-amino acids are not recognized as substrates, rendering them highly resistant to enzymatic degradation.[19][20][21] From a structural standpoint, a D-amino acid can induce a local change in backbone direction, making it a powerful tool for stabilizing specific β-turn conformations (e.g., in Type II' turns).[22]
-
Advantages:
-
Considerations: The introduction of a D-amino acid can significantly alter the overall peptide conformation.[19] If the original L-amino acid's side chain was critical for a binding interaction, the mirror-image orientation of the D-amino acid's side chain might abrogate activity. However, in some cases, this can be exploited to improve selectivity.[19]
Macrocyclization: Global Conformational Locking
Cyclization involves covalently linking different parts of the peptide chain to form a macrocycle. This is one of the most effective methods for rigidifying a peptide's overall structure.[23]
-
Mechanism of Action: By tethering two points in the peptide, cyclization drastically reduces the number of accessible conformations, locking the peptide into a more defined shape.[2][3] Common strategies include head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclization.[24][25] A popular technique is "peptide stapling," which uses a hydrocarbon linker to covalently bridge two amino acid side chains (e.g., at positions i and i+4 or i and i+7) to stabilize an α-helical conformation.[5][25][26]
-
Advantages:
-
Superior Stability & Affinity: The rigid, pre-organized structure often leads to significant gains in both proteolytic stability and binding affinity.[1][2]
-
Improved Cell Permeability: Certain cyclization strategies, like hydrocarbon stapling, can enhance a peptide's ability to enter cells.[1][26]
-
Targeting "Undruggable" Proteins: The larger, defined surface area of cyclic peptides makes them particularly well-suited for disrupting challenging protein-protein interactions (PPIs).[1][2]
-
-
Considerations: The synthesis and purification of cyclic peptides can be more complex than for their linear counterparts, often requiring optimization of high-dilution cyclization conditions to avoid oligomerization.[23][24]
Quantitative Comparison of Constraining Strategies
The choice of modification has a profound and measurable impact on peptide properties. The following table summarizes typical effects based on published data.
| Constraint Type | Primary Structural Effect | Typical Impact on Proteolytic Stability (t₁/₂ in serum) | Typical Impact on Affinity (K_d) | Key Application |
| α-Aminoisobutyric Acid (Aib) | Induces/stabilizes α-helix or 3₁₀-helix.[7][9] | Moderate to High Increase (2-10 fold) | Variable; can increase if helix is bioactive form | Mimicking helical protein domains, stabilizing CPPs.[8] |
| N-Methylation | Favors cis-amide bonds, disrupts H-bonds.[6][16] | High Increase (>10 fold) | Variable; position-dependent | Improving oral bioavailability and cell permeability.[6][27] |
| D-Amino Acid Substitution | Induces local turns, reverses chain direction.[22] | Very High Increase (>20 fold) | Variable; can decrease if L-side chain is critical | Creating highly stable analogs for in vivo use.[4][19] |
| Macrocyclization (e.g., Stapling) | Global constraint, stabilizes secondary structures.[5][26] | High to Very High Increase (>10-50 fold) | Often Significant Increase (2-100 fold) | Inhibiting protein-protein interactions (PPIs).[1][26] |
Experimental Protocols
Trustworthy data is the bedrock of peptide science. The following protocols provide a framework for synthesizing and evaluating constrained peptides.
Protocol 1: Synthesis of a Constrained Peptide via Fmoc-SPPS
This protocol describes the incorporation of a non-natural amino acid (e.g., Fmoc-Aib-OH or Fmoc-N-Me-Ala-OH) into a peptide sequence using a manual or automated solid-phase peptide synthesizer.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5x) and isopropanol (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 eq.), a coupling reagent like HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.
-
Causality Note: Using an excess of reagents drives the reaction to completion, which is critical in solid-phase synthesis where purification cannot be done at intermediate steps. HBTU is an efficient activator that minimizes racemization.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For sterically hindered residues like Aib or N-methylated amino acids, a longer coupling time or a double coupling may be necessary.
-
-
Wash: Wash the resin with DMF (5x) to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
-
Causality Note: TFA cleaves the peptide from the resin and removes most side-chain protecting groups. TIS and water act as scavengers to trap reactive cations released during deprotection, preventing side reactions.
-
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity by mass spectrometry.
Protocol 2: Proteolytic Stability Assay
This assay compares the stability of a constrained peptide to its linear counterpart in the presence of serum or a specific protease.
-
Peptide Preparation: Prepare stock solutions of the linear and constrained peptides (e.g., 1 mg/mL in water or a suitable buffer).
-
Reaction Setup:
-
In a microcentrifuge tube, mix 90 µL of rat or human serum with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.
-
Control: Prepare a parallel sample in a simple buffer (e.g., PBS) without serum to monitor for non-enzymatic degradation.
-
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), take a 10 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of 10% Trichloroacetic Acid (TCA) or an organic solvent like acetonitrile. This precipitates the serum proteins.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Plot the percentage of remaining intact peptide versus time. Fit the data to a first-order exponential decay curve to calculate the peptide's half-life (t₁/₂).
Conclusion
The incorporation of constrained amino acids has revolutionized peptide therapeutics, transforming metabolically labile molecules into robust drug candidates.[1][26] By understanding the distinct structural and functional consequences of each type of constraint—from the local helix induction of Aib to the global rigidification of macrocycles—researchers can rationally design peptides with enhanced stability, affinity, and cell-penetrating properties. The methodologies presented here provide a validated framework for the synthesis and comparative analysis of these next-generation therapeutics, paving the way for their successful application in targeting a wide range of diseases, including cancer and infectious diseases.[1][2]
References
-
D. J. Craik, D. P. Fairlie, S. Laine, M. L. Smythe, "The Future of Peptide-based Drugs," Chemical Biology & Drug Design, [Link]
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A. Isidro-Llobet, M. Álvarez, F. Albericio, "Multicomponent cyclization strategies to novel conformationally constrained peptides," CORE, [Link]
-
C. Heinis, "Shaping the future of constrained peptides and compact proteins in drug discovery," Future Medicinal Chemistry, [Link]
-
P. Timmerman, "Peptide therapeutics: reconstructing protein surfaces using constrained peptides," Drug Discovery World, [Link]
-
A. D. Spira, J. D. Ye, I. A. Wilson, "Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties," Molecules, [Link]
-
P. D. Bailey, N. Bannister, M. Bernad, et al., "Synthesis of conformationally constrained amino acid and peptide derivatives," Journal of the Chemical Society, Perkin Transactions 1, [Link]
-
LifeTein, "Unusual Amino Acids: α-Aminoisobutyric Acid," LifeTein Peptide Blog, [Link]
-
LifeTein, "Should My Peptide Be Methylated?," LifeTein, [Link]
-
SB-PEPTIDE, "Peptide cyclization," SB-PEPTIDE, [Link]
-
A. Dal-Corso, F. Formaggio, C. Toniolo, "Backbone N-modified peptides: beyond N-methylation," Dipòsit Digital de la UB, [Link]
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S. D. G. R. de Souza, M. A. Dennison, C. B. F. de Souza, et al., "Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma," International Journal of Molecular Sciences, [Link]
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P. D. Bailey, N. Bannister, M. Bernad, S. Blanchard, A. N. Boa, "Synthesis of conformationally constrained amino acid and peptide derivatives," Journal of the Chemical Society, Perkin Transactions 1, [Link]
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LifeTein, "Cyclic Peptide Synthesis Guide: SPPS, Solution-Phase & Enzymatic Cyclization Techniques," LifeTein, [Link]
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M. A. A. Ibrahim, "The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study," Organic & Biomolecular Chemistry, [Link]
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M. D'Errico, S. Gjinovci, "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity," Current Topics in Medicinal Chemistry, [Link]
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I. L. Karle, "Controls exerted by the Aib residue: Helix formation and helix reversal," Biopolymers, [Link]
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P. G. Reddy, "Constrained Peptides in Drug Discovery and Development," Journal of Synthetic Organic Chemistry, Japan, [Link]
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V. J. Hruby, "Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands," ResearchGate, [Link]
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H. J. Hong, K. H. Lee, "Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide," Journal of Peptide Research, [Link]
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V. W. Cornish, D. Mendel, P. G. Schultz, "Protein synthesis with conformationally constrained cyclic dipeptides," Angewandte Chemie International Edition in English, [Link]
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R. F. M. de Souza, B. A. R. Frigero, R. C. G. de Souza, et al., "The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine," Current Medicinal Chemistry, [Link]
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C. Toniolo, M. Crisma, F. Formaggio, et al., "Structures of peptides from alpha-amino acids methylated at the alpha-carbon," Biopolymers, [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(Boc-amino)piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, the structural integrity and purity of chiral building blocks like 3-(Boc-amino)piperidine-3-carboxylic acid are paramount. This non-natural amino acid derivative is a valuable scaffold in medicinal chemistry, and its purity directly impacts the downstream success of drug development, influencing reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 3-(Boc-amino)piperidine-3-carboxylic acid, grounded in scientific principles and regulatory expectations.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment begins with an understanding of the synthetic route. A common approach to synthesizing 3-(Boc-amino)piperidine-3-carboxylic acid and its derivatives involves multi-step sequences starting from readily available chiral precursors like L-glutamic acid.[2] These synthetic pathways, while effective, can introduce a range of process-related impurities.
Common Synthetic Approaches and Potential Impurities:
-
Starting Material-Related Impurities: Incomplete conversion or carry-over of starting materials and reagents.
-
By-products from Side Reactions: Formation of regioisomers, diastereomers, or other unintended molecules. For instance, incomplete Boc-protection or side reactions involving the carboxylic acid moiety can lead to a heterogeneous mixture.
-
Residual Solvents: Organic solvents used during the synthesis and purification steps.
-
Inorganic Impurities: Residual catalysts or reagents from various synthetic transformations.[3]
Understanding these potential impurities is crucial for developing specific and sensitive analytical methods capable of detecting and quantifying them.
A Comparative Analysis of Purity Assessment Techniques
A multi-faceted analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture; therefore, a combination of chromatographic and spectroscopic methods is typically employed. The choice of methods should be guided by the specific information required, such as identity, purity, chiral integrity, and the presence of residual solvents or inorganic impurities.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase.[4][5] | High resolution, excellent for quantifying impurities, versatile with various detectors (UV, MS).[6] | May require derivatization for compounds lacking a chromophore, method development can be time-consuming.[7] | Purity determination and quantification of organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.[8] | Unambiguous structure elucidation, can quantify components without a reference standard (qNMR).[9] | Lower sensitivity compared to HPLC-MS, complex spectra for mixtures. | Structural confirmation, identification of impurities, and quantitative analysis. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio.[10] | High sensitivity and specificity, provides molecular weight information, can be coupled with LC for enhanced separation.[11] | Generally not quantitative on its own, ionization efficiency can vary between compounds. | Molecular weight confirmation and identification of trace impurities. |
| Elemental Analysis (CHNS/O) | Combustion of the sample to convert elements into simple gases, which are then quantified.[12] | Provides the elemental composition of the compound, confirming the empirical formula. | Does not provide information on the structure or the presence of isomeric impurities. | Confirmation of elemental composition and overall purity. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive.[6][13] | Directly separates enantiomers, allowing for the determination of enantiomeric excess (% ee).[14] | CSPs can be expensive and have limited lifetimes, method development can be challenging. | Determination of enantiomeric purity. |
Experimental Workflows and Protocols
To ensure the generation of reliable and reproducible data, it is imperative to follow well-defined and validated analytical procedures. The following sections provide detailed experimental protocols for the key techniques used in the purity assessment of 3-(Boc-amino)piperidine-3-carboxylic acid.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The following workflow outlines the key steps for developing and executing an HPLC method for purity analysis.
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a reasonable starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (where the Boc-carbamate and carboxylic acid have some absorbance).
-
Column Temperature: 30 °C.
-
-
System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters like retention time repeatability, peak area precision, and theoretical plates, as outlined in pharmacopeias like the USP <621>.[4][15][16]
-
Sample Preparation: Accurately weigh and dissolve the synthesized 3-(Boc-amino)piperidine-3-carboxylic acid in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound.[8]
Caption: Workflow for NMR Structural Analysis.
Detailed NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals:
-
A characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically around 1.4 ppm.[8]
-
Multiplets corresponding to the piperidine ring protons.
-
A signal for the NH proton, which may be broad and its chemical shift solvent-dependent.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
Signals for the quaternary and methyl carbons of the tert-butyl group.
-
A signal for the carbamate carbonyl carbon (around 155 ppm).[17]
-
A signal for the carboxylic acid carbonyl carbon (typically >170 ppm).
-
Signals corresponding to the carbons of the piperidine ring.
-
-
-
Data Analysis: Compare the observed chemical shifts, integrations, and coupling patterns with the expected structure of 3-(Boc-amino)piperidine-3-carboxylic acid. The presence of unexpected signals may indicate impurities.
Ensuring Scientific Integrity and Regulatory Compliance
The validation of analytical procedures is a critical aspect of ensuring data quality and is a regulatory requirement in the pharmaceutical industry.[18] Guidelines from the International Council for Harmonisation (ICH), such as Q2(R1), provide a framework for validating analytical methods.[19][20][21][22]
Key Validation Parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[23]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory and inter-day variation).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
For chiral separations, the validation should also demonstrate the method's ability to resolve and quantify the undesired enantiomer.
Conclusion
A comprehensive assessment of the purity of synthesized 3-(Boc-amino)piperidine-3-carboxylic acid requires a strategic combination of orthogonal analytical techniques. HPLC is the workhorse for quantitative purity determination, while NMR provides definitive structural confirmation. Mass spectrometry offers high sensitivity for impurity identification, and chiral chromatography is essential for ensuring enantiomeric purity. Elemental analysis serves as a fundamental check of the elemental composition. By implementing well-developed and validated analytical methods within a framework of scientific integrity, researchers and drug developers can ensure the quality of this critical building block, thereby contributing to the development of safe and effective medicines.
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literature review of 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid applications
An In-Depth Comparative Guide to the Applications of 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic Acid in Drug Discovery
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern medicinal chemistry, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. By reducing the conformational flexibility of a molecule, we can pre-organize it into a bioactive conformation that fits optimally into a target's binding site. This strategy often leads to significant gains in binding affinity, selectivity, and metabolic stability. This compound is an exemplary chiral building block that embodies this principle. Possessing a rigid piperidine core, a quaternary stereocenter, and orthogonally protected amino and carboxylic acid functionalities, it serves as a versatile and powerful tool for constructing complex, biologically active molecules.
This guide provides a comprehensive review of the applications of this compound, comparing its performance and utility against alternative scaffolds in key therapeutic areas. We will delve into the causality behind its selection in drug candidates, provide supporting experimental data, and offer detailed protocols for its synthetic manipulation.
Chapter 1: A Premier Scaffold for Dipeptidyl Peptidase-IV (DPP-4) Inhibitors
The inhibition of dipeptidyl peptidase-IV (DPP-4) is a validated and highly successful therapeutic strategy for the management of type 2 diabetes. DPP-4 inhibitors, or "gliptins," prevent the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion. The 3-aminopiperidine moiety is a key pharmacophore present in several approved DPP-4 inhibitors, most notably in Alogliptin.[1][2]
Comparative Analysis: The 3-Aminopiperidine Core vs. Alternative Scaffolds
The efficacy of a DPP-4 inhibitor is critically dependent on how its core scaffold orients key binding groups within the enzyme's active site. The 3-aminopiperidine structure, derived from the title compound, provides a rigid chair conformation that perfectly positions the crucial free amino group to interact with key acidic residues (Glu205, Glu206) in the S1 subsite of DPP-4.
Let's compare this scaffold to alternatives used in other well-known DPP-4 inhibitors:
-
Cyanopyrrolidines (e.g., Vildagliptin, Saxagliptin): This five-membered ring system is another highly effective scaffold.[3] The nitrile group acts as a covalent warhead or a strong hydrogen bond acceptor. While potent, the piperidine scaffold in Alogliptin offers a different vector for substitution at the piperidine nitrogen, allowing for modulation of physicochemical properties without altering the core binding interactions.
-
Xanthines (e.g., Linagliptin): This purine-like scaffold forms extensive non-covalent interactions within the active site. It is a fundamentally different chemotype, bulkier and more aromatic than the piperidine-based inhibitors.
-
Acyclic Beta-Amino Acids (e.g., Sitagliptin): Sitagliptin, the first approved DPP-4 inhibitor, features a flexible β-amino acid core.[4] The constrained piperidine ring of Alogliptin offers a potential entropic advantage by reducing the degrees of freedom that must be "frozen out" upon binding, which can contribute to higher affinity. In fact, some studies have shown that piperidine-based derivatives can exhibit significantly higher potency than acyclic or other cyclic counterparts like L-proline derivatives.[5]
Performance Data: A Quantitative Comparison
The following table summarizes the inhibitory potency of various DPP-4 inhibitors, highlighting the effectiveness of the 3-aminopiperidine scaffold.
| Drug (Core Scaffold) | DPP-4 IC₅₀ (nM) | Key Structural Feature | Reference |
| Alogliptin (3-Aminopiperidine) | < 10 | Rigid piperidine core | [2][5] |
| Sitagliptin (β-Amino acid) | 22 ± 2 | Flexible acyclic core | [6] |
| Vildagliptin (Cyanopyrrolidine) | ~62 | 5-membered ring with nitrile | [4] |
| Linagliptin (Xanthine) | ~1 | Fused heterocyclic system | |
| Teneligliptin (Pyrazole) | ~1.3 | 5-membered heterocyclic core | [3] |
Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.
The data clearly positions the 3-aminopiperidine scaffold among the most potent cores for DPP-4 inhibition.
Experimental Protocol 1: Synthesis of a DPP-4 Inhibitor Precursor
This protocol details a standard amide coupling reaction between 3-(Boc-amino)piperidine-3-carboxylic acid and a representative aromatic amine, a key step in synthesizing Alogliptin-like structures.
Materials:
-
(S)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid (1.0 eq)
-
2-Amino-5-chloropyridine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (S)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid (1.0 eq) and anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add 2-Amino-5-chloropyridine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide.
Visualization: Synthetic Workflow
Caption: Evolution from nipecotic acid to a multifunctional scaffold.
Chapter 3: Utility in Peptide Synthesis and Constrained Peptidomimetics
Beyond its use in specific drug classes, 3-(Boc-amino)piperidine-3-carboxylic acid is a valuable non-natural, constrained amino acid for peptide synthesis. [7]Its incorporation into a peptide backbone can induce specific secondary structures, improve stability against proteolytic degradation, and enhance binding to biological targets.
Comparative Analysis: A Rigid Alternative to Proline
L-proline is the most common cyclic amino acid used to introduce kinks and rigidify peptide chains. [8]Our title compound offers a distinct set of properties:
-
Ring Size and Conformation: The six-membered piperidine ring has a more defined and rigid chair conformation compared to the five-membered pyrrolidine ring of proline, which exists in multiple "envelope" conformations. This can lead to a more predictable and constrained peptide backbone geometry.
-
Substitution: As an α,α-disubstituted amino acid, it provides steric hindrance that can protect adjacent peptide bonds from enzymatic cleavage. The Boc-protected amino group at C3 can also be deprotected and used as an attachment point for peptide branching or cyclization.
The synthesis of peptide analogues containing the 3-aminopiperidine scaffold has been successfully demonstrated, with standard coupling reactions proceeding without significant epimerization. [7]
Experimental Protocol 2: General Procedure for Peptide Coupling
This protocol describes a standard procedure for coupling the carboxylic acid of a growing peptide chain (or another protected amino acid) to the deprotected 3-amino group of a piperidine-3-carboxylic acid ester, a common step in peptidomimetic synthesis.
Materials:
-
N-Fmoc protected amino acid (1.0 eq)
-
(S)-methyl 3-aminopiperidine-3-carboxylate (TFA salt) (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Fmoc protected amino acid (1.0 eq), (S)-methyl 3-aminopiperidine-3-carboxylate (TFA salt) (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM in a dry flask under nitrogen.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise to neutralize the TFA salt and act as the base.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with DCM and wash sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude dipeptide product by silica gel column chromatography.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages in drug discovery. Its rigid conformation provides an entropic benefit for high-affinity binding, as demonstrated by its successful incorporation into potent DPP-4 inhibitors like Alogliptin. The unique α,α-disubstituted amino acid structure opens new avenues for creating CNS-active agents based on the classic nipecotic acid scaffold. Furthermore, its utility as a constrained, non-natural amino acid provides a powerful tool for designing stable and potent peptidomimetics. The reliable and well-understood synthetic protocols for its incorporation make it an accessible and highly valuable component in the modern medicinal chemist's toolbox.
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KHOM, S., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]
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ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (R)-1-Boc-3-Aminopiperidine: A Versatile Chiral Building Block. Pharma-ingredients. Available at: [Link]
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MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]
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ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]
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ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]
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MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]
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ACS Publications. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. ACS Publications. Available at: [Link]
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National Center for Biotechnology Information. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. NIH. Available at: [Link]
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National Center for Biotechnology Information. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. Available at: [Link]
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PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Safety Operating Guide
3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid proper disposal procedures
An Expert Guide to the Proper Disposal of 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic Acid
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, a key building block in modern drug discovery. As laboratory professionals, our responsibility is to manage chemical waste in a manner that ensures personnel safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, explaining the rationale behind each step to empower researchers with the knowledge for safe and responsible laboratory practice.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
These hazards dictate that this compound must not be treated as common waste. Improper disposal, such as drain or trash disposal, could lead to skin and eye injuries for sanitation or custodial staff, and release into the environment could harm aquatic ecosystems.[1][4]
| Hazard Class | GHS Hazard Statement | Rationale & Implication for Disposal |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause inflammation. All handling and disposal steps require impervious gloves. Contaminated materials become hazardous waste.[2] |
| Serious Eye Damage (Category 1/2) | H318/H319: Causes serious eye damage/irritation | The compound poses a significant risk of serious, potentially irreversible, eye damage upon contact. Chemical safety goggles are mandatory.[2] |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | Inhalation of the dust or aerosols can irritate the respiratory tract. Handling should occur in a well-ventilated area or a fume hood to minimize exposure.[1] |
| Aquatic Toxicity | H400/H411: Very toxic/Toxic to aquatic life | The compound is hazardous to the environment. It must never be disposed of down the sanitary sewer, as wastewater treatment plants may not fully degrade it, leading to ecological harm.[1][2] |
Pre-Disposal Planning: Segregation and Minimization
Effective waste management begins before the first gram of waste is generated. The core principles are waste minimization and proper segregation.
-
Waste Minimization : Plan experiments to use the minimum amount of material necessary. This is the most effective way to reduce the volume of hazardous waste generated.[5]
-
Segregation : Never mix hazardous waste with non-hazardous waste (e.g., uncontaminated paper towels, packaging).[4][5] Combining them requires the entire mixture to be treated as hazardous, significantly increasing disposal costs and environmental burden.[5] this compound waste should be kept separate from other waste streams unless they are chemically compatible and designated for the same disposal route.
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for handling this chemical waste from the point of generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks identified above.
-
Eye Protection : Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 standard or European Standard EN166.[3]
-
Hand Protection : Use chemically resistant, impervious gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat is required. For handling large quantities or cleaning spills, additional protective clothing may be necessary.[6]
Step 2: Characterize and Collect Waste
Based on its hazardous properties, this compound must be disposed of as regulated chemical waste.
-
Solid Waste : Collect unadulterated solid waste, contaminated weigh boats, and contaminated PPE (like gloves) in a designated, compatible waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a designated liquid waste container. Do not pour any amount down the drain.[1][7]
-
Empty Containers : The original product container is considered hazardous waste unless triple-rinsed. The rinsate from cleaning the container must be collected as hazardous liquid waste. Once properly decontaminated, the container label should be defaced or removed before disposal in regular trash.[8]
Step 3: Select and Label the Hazardous Waste Container
Proper containment and labeling are mandated by the EPA and OSHA to ensure safety and compliant disposal.[9][10]
-
Container Selection : The container must be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE), be in good condition, and have a secure, leak-proof lid.[9]
-
Labeling : The container must be labeled at the moment the first drop of waste is added. The label must include:
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA for temporary storage.[7]
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Storage Conditions : Keep the waste container tightly closed except when adding waste.[7][12] Store it away from incompatible materials, such as strong oxidizing agents or strong acids, to prevent accidental reactions.[7][13]
-
Volume Limits : An SAA can hold up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to the facility's central accumulation area within three days.[7][10]
Step 5: Arrange for Final Disposal
Laboratory personnel should not attempt to treat or neutralize this chemical waste. The final disposal must be handled by trained professionals.
-
Contact EHS : When the waste container is full or the experiment is complete, contact your institution’s Environmental Health & Safety (EHS) office or equivalent department to arrange for a waste pickup.
-
Professional Disposal : The EHS department will work with a licensed hazardous waste disposal contractor to transport and dispose of the material in accordance with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: A flowchart outlining the key decisions and steps for compliant waste disposal.
Regulatory Compliance: OSHA and EPA
Two primary federal agencies govern chemical waste in the United States:
-
Occupational Safety and Health Administration (OSHA) : OSHA's regulations, particularly the Laboratory Standard (29 CFR 1910.1450) and the Hazard Communication Standard (29 CFR 1910.1200), are designed to protect workers by ensuring they are informed about chemical hazards and provided with a safe working environment.[4][14] This includes requirements for training, labeling, and access to Safety Data Sheets.[15]
-
Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from generation to final disposal (known as "cradle-to-grave").[9] The standards for SAAs and waste generator status are set by the EPA.[11][16]
Adherence to the protocol outlined in this guide will help ensure your laboratory remains in compliance with the regulations of both agencies.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel : Notify everyone in the immediate area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult SDS : Refer to the SDS for specific spill cleanup information.
-
Cleanup : For small spills, trained laboratory personnel wearing appropriate PPE should:
-
Report : Report the incident to your supervisor and EHS department.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, protect our environment, and uphold the integrity of the scientific research community.
References
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Personal protective equipment for handling 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid
An Essential Guide to Personal Protective Equipment for Handling 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic Acid
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of this compound. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with field-proven safety practices to ensure minimal exposure and maximum safety in the laboratory environment. The procedural guidance herein is based on the known hazards of structurally similar piperidine and carboxylic acid derivatives.
Hazard Analysis: A Synthesis of Structural Precedents
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available, a robust safety protocol can be developed by analyzing its constituent chemical groups: a piperidine ring, a carboxylic acid, and a tert-butoxycarbonyl (Boc) protecting group.
-
Piperidine Derivatives : The piperidine scaffold is known to be hazardous. The parent compound, piperidine, is toxic upon skin contact or inhalation and can cause severe skin burns and eye damage.[1][2][3] Derivatives often carry similar risks, including skin and serious eye irritation.[2][4]
-
Carboxylic Acids : This functional group can be corrosive and combustible.[5] Safe handling requires measures to prevent contact with skin and eyes and storage away from incompatible materials like bases.[5]
-
Powdered Form : As a solid, this compound presents an inhalation hazard. The generation of dust must be minimized to prevent respiratory irritation.[6][7][8]
A safety data sheet for the closely related compound, (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine, confirms these expectations, listing known hazards as skin irritation, serious eye damage, and potential respiratory irritation.[6] Another analogue, 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid, is cited as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[8]
Summary of Potential Hazards:
| Hazard Category | Potential Effect | Hazard Statements |
|---|---|---|
| Skin Contact | Causes skin irritation, potential for burns. | H315: Causes skin irritation.[4][6][8] |
| Eye Contact | Causes serious eye damage/irritation. | H318/H319: Causes serious eye damage/irritation.[4][6][8] |
| Inhalation | May cause respiratory tract irritation. | H335: May cause respiratory irritation.[6][8] |
| Ingestion | Harmful if swallowed. | H302: Harmful if swallowed.[8] |
| Environmental | Toxic to aquatic life with long-lasting effects. | H411: Toxic to aquatic life with long lasting effects.[6] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. All PPE should be inspected before use and removed properly to avoid cross-contamination.[7][8][9]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield is required when a splash hazard exists.[3][7][8] | Protects against airborne particles and splashes that can cause serious, irreversible eye damage.[4][6][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) tested to the EN 374 standard.[1][2] | Prevents direct skin contact, mitigating the risk of skin irritation and burns.[1][6][8] Gloves must be disposed of after use or upon contamination.[8][9] |
| Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes.[2][7] A chemical-resistant apron is recommended for handling larger quantities. | Minimizes the risk of accidental skin exposure to the chemical.[2] |
| Respiratory Protection | All manipulations should occur within a certified chemical fume hood to control dust and vapors.[7][10][11] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[12][13] | Prevents inhalation of airborne powder, which can cause respiratory tract irritation.[6][7][8] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific hazards.
Operational Plan: From Benchtop to Disposal
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.[7]
Step-by-Step Handling Protocol
-
Preparation : Designate a specific work area, preferably within a certified chemical fume hood.[7] Ensure that an eyewash station and safety shower are readily accessible.[13]
-
Pre-Handling : Don all required PPE as outlined in the table above.[6]
-
Weighing and Transfer : When handling the solid, use a spatula and weighing paper. Avoid any actions that could generate dust, such as pouring from a height or vigorous scraping.[7] Perform these actions over a surface that is easy to decontaminate.
-
In Solution : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[7]
-
Post-Handling : Thoroughly decontaminate the work area with an appropriate solvent and then wash with soap and water.[10] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6][14][15]
-
PPE Doffing : Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.[7]
Emergency Procedures: Spill and Disposal Plans
Preparedness is key to managing unexpected events. All laboratory personnel must be familiar with these procedures.
Spill Response Protocol
Should a spill occur, the immediate priority is the safety of laboratory occupants.[16]
-
Alert and Evacuate : Immediately alert personnel in the vicinity and evacuate the affected area.[12][16]
-
Control and Ventilate : If safe to do so, shut off any ignition sources.[6] Increase ventilation to the area.
-
Assess the Spill : For small spills (<5 g), trained personnel with appropriate PPE may proceed with cleanup.[16] For large spills, or if you have not been trained, evacuate and call emergency services.[12][16]
-
Don PPE : For cleanup, wear enhanced PPE, including double gloves, a chemical-resistant apron, and respiratory protection.[12]
-
Containment (Dry Spill) : Gently cover the powdered spill with wet absorbent material to dissolve the powder without creating dust.[12][16] Do not sweep dry powder.[17]
-
Cleanup : Once the powder is wetted and absorbed, use a scoop or dustpan to collect the material and place it into a heavy-duty plastic bag or container.[18][19]
-
Decontamination : Clean the spill area thoroughly, first with a suitable cleaning agent, followed by a rinse with water.[16][18]
-
Disposal : Seal and label the container with the cleanup residue as hazardous waste.[18][19]
Waste Disposal Plan
Improper disposal of chemical waste poses a significant environmental and safety risk. All waste must be handled according to institutional and regulatory guidelines.[6][10]
-
Segregation : All materials contaminated with this compound (e.g., gloves, weigh boats, absorbent pads, and excess reagent) must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Containerization : Use a robust, sealed container for solid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage : Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.[6]
-
Disposal : Arrange for pickup and disposal by a licensed professional waste disposal service.[8] Do not pour waste down the drain.[10]
Waste Disposal Workflow
Caption: Standard workflow for hazardous chemical waste disposal.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research environment.
References
-
Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke Occupational & Environmental Safety Office. Retrieved from [Link]
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Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
